Meclonazepam
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUVYJCAFWGNSY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207366 | |
| Record name | Meclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58662-84-3 | |
| Record name | Meclonazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meclonazepam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MECLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meclonazepam: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclonazepam, scientifically known as (3S)-5-(2-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro-2H-1,4-benzodiazepin-2-one, is a benzodiazepine (B76468) derivative that is structurally similar to clonazepam.[1] First developed by Hoffmann-La Roche in the 1970s, this compound exhibits sedative and anxiolytic properties common to its class, mediated through the modulation of the GABA-A receptor in the central nervous system.[1][2] Beyond its effects on the central nervous system, this compound has also demonstrated anti-parasitic activity against Schistosoma mansoni.[1] Despite its potential therapeutic applications, this compound was never commercialized as a pharmaceutical and has more recently emerged as a designer drug.[1] This technical guide provides a comprehensive overview of the synthesis and analytical characterization of this compound.
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in the literature, a plausible synthetic route can be proposed based on the well-established synthesis of its parent compound, clonazepam. The synthesis of clonazepam typically starts from 2-amino-2'-chloro-5-nitrobenzophenone (B24416).[3] The key distinction in the synthesis of this compound is the introduction of a methyl group at the 3-position of the benzodiazepine ring.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step process beginning with the acylation of 2-amino-2'-chloro-5-nitrobenzophenone, followed by cyclization to form the benzodiazepine core, which is then methylated.
Caption: Proposed synthesis pathway for this compound from 2-amino-2'-chloro-5-nitrobenzophenone.
Experimental Protocol (Proposed)
Step 1: Acylation of 2-Amino-2'-chloro-5-nitrobenzophenone
-
Dissolve 2-amino-2'-chloro-5-nitrobenzophenone in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add bromoacetyl bromide dropwise to the cooled solution with constant stirring.
-
Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenone.
Step 2: Cyclization to form Clonazepam
-
Dissolve the product from Step 1 in a suitable solvent such as methanol.
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature until the cyclization is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain clonazepam.
Step 3: Methylation to form this compound
-
Dissolve the clonazepam from Step 2 in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride, to the solution to deprotonate the nitrogen at the 1-position.
-
After deprotonation is complete, add a methylating agent, such as methyl iodide, to the reaction mixture.
-
Stir the reaction at room temperature until methylation is complete (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield crude this compound.
-
Purify the final product by column chromatography or recrystallization.
Characterization of this compound
The structural elucidation and confirmation of this compound are achieved through various analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | [4] |
| CAS Number | 58662-84-3 | [4] |
| Molecular Formula | C₁₆H₁₂ClN₃O₃ | [4] |
| Molar Mass | 329.74 g/mol | [4] |
Mass Spectrometry
Mass spectrometry is a key technique for the identification of this compound and its metabolites. The fragmentation pattern provides a unique fingerprint for the molecule.[5]
Table 1: Mass Spectrometry Data for this compound
| m/z | Interpretation | Reference |
| 330 | [M+H]⁺ (Protonated molecule) | [5] |
| 284 | Loss of the nitro group | [5] |
| 255 | Contraction of the 7-membered ring | [5] |
| 238/239 | Further ring contraction | [5] |
| 214 | Further ring contraction | [5] |
| 204 | Loss of chloride from m/z 238 | [5] |
| 179 | Loss of chloride from m/z 214 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |
| CH-CH₃ | ~3.5 (quartet) | ~40 |
| CH₃ | ~1.5 (doublet) | ~15 |
| C=O (Amide) | - | ~170 |
| C=N (Imine) | - | ~165 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3200-3400 | N-H stretch (amide) |
| 3000-3100 | Aromatic C-H stretch |
| ~1680 | C=O stretch (amide) |
| ~1610 | C=N stretch (imine) |
| 1520 & 1350 | N-O stretch (nitro group) |
| ~750 | C-Cl stretch |
Experimental Protocols for Characterization
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
This method is suitable for the separation and sensitive detection of this compound.[5]
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: Acquity HSS T3 column (150 mm × 2.1 mm, 1.8 μm) or similar.
-
Mobile Phase A: 0.05% formic acid in 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 0.05% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient from 5% to 50% B over 7.3 minutes, followed by a gradient to 95% B.
-
Mass Spectrometer: Agilent 6550 quadrupole time-of-flight mass spectrometer with a JetStream interface or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis of benzodiazepines.
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Injector: Split/splitless inlet.
-
Column: HP-5MS or similar capillary column.
-
Carrier Gas: Helium.
-
Oven Program: Start at a suitable temperature (e.g., 150°C) and ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Mass selective detector.
-
Ionization: Electron ionization (EI) at 70 eV.
Visualization of Key Processes
Analytical Workflow for this compound Characterization
Caption: A typical analytical workflow for the characterization of this compound.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its anxiolytic and sedative effects by acting as a positive allosteric modulator of the GABA-A receptor.[2]
Caption: Signaling pathway illustrating the modulation of the GABA-A receptor by this compound.
References
- 1. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, this compound, and 1,4-benzodiazepine compounds with schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples | Semantic Scholar [semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Meclonazepam's Mechanism of Action on Schistosoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism by which meclonazepam exerts its schistosomicidal effects. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anthelmintic drugs. This document synthesizes current research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows.
Executive Summary
This compound, a benzodiazepine (B76468) derivative, has long been recognized for its potent schistosomicidal properties, demonstrating efficacy against both juvenile and adult stages of Schistosoma mansoni, a significant advantage over the current standard-of-care drug, praziquantel (B144689).[1] Despite its promise, the clinical development of this compound was halted due to dose-limiting sedative side effects in humans.[2][3] However, recent advances in molecular biology and parasitology have reinvigorated interest in this compound. Crucially, research has revealed that the anthelmintic action of this compound is not mediated by the host's benzodiazepine-sensitive GABA-A receptors, which are responsible for sedation, but through a distinct parasite-specific target.[4][5] This discovery opens a therapeutic window for the rational design of non-sedating this compound analogs with an improved safety profile.
This guide elucidates the core mechanism of this compound, focusing on its interaction with a specific schistosome ion channel and the subsequent physiological and transcriptional consequences for the parasite.
The Molecular Target: A Parasite-Specific TRP Channel
The primary molecular target of this compound in Schistosoma mansoni has been identified as a transient receptor potential (TRP) ion channel belonging to the melastatin subfamily, designated TRPM_MCLZ .[1][6] This finding is a significant breakthrough, as it distinguishes this compound's mechanism from that of praziquantel, which targets a different TRP channel (TRPM_PZQ).[1]
Absence of Host Homologues and Implications for Specificity
A key aspect of TRPM_MCLZ as a drug target is its absence in the human host. Genomic studies of parasitic flatworms, including Schistosoma species, have confirmed the lack of GABA-A receptors, the primary targets of benzodiazepines in vertebrates that mediate sedative and anxiolytic effects.[4][5][7] This inherent difference between host and parasite physiology provides a strong rationale for developing this compound derivatives that selectively target the parasite's TRPM_MCLZ, thereby minimizing or eliminating host side effects.
Binding and Activation of TRPM_MCLZ
This compound acts as a potent agonist of the S. mansoni TRPM_MCLZ channel.[1] It binds to a pocket within the voltage-sensor-like domain of the channel, triggering its activation.[6] This activation leads to a rapid and sustained influx of extracellular calcium ions (Ca2+) into the parasite's cells.[1][5] The sustained elevation of intracellular Ca2+ is the critical event that initiates the cascade of downstream schistosomicidal effects.
Downstream Physiological Effects
The this compound-induced activation of TRPM_MCLZ and the subsequent Ca2+ influx trigger a series of debilitating physiological changes in the parasite, ultimately leading to its death.
Spastic Paralysis
One of the most immediate and dramatic effects of this compound on Schistosoma is the induction of spastic paralysis.[1][8] The sudden and massive influx of Ca2+ into muscle cells causes sustained muscle contraction, leading to the immobilization of the worm.[9][10] This paralysis prevents the parasite from maintaining its position within the host's bloodstream, rendering it susceptible to clearance by the host immune system.
Tegumental Damage
This compound treatment causes severe damage to the parasite's tegument, the outer surface that is essential for nutrient uptake, immune evasion, and osmoregulation.[2][5][7] The Ca2+ overload is believed to contribute to this damage, which manifests as extensive vacuolization beneath the apical membrane.[2] This disruption of the tegumental integrity further compromises the parasite's viability.
Pro-Apoptotic Caspase Activation and Parasite Death
Prolonged exposure to this compound induces a programmed cell death pathway in the parasite. Studies have shown that this compound treatment leads to the activation of pro-apoptotic caspases, biochemical markers of apoptosis, confirming its direct schistosomicidal activity.[5][7][11]
Transcriptional Response to this compound
In vivo exposure of S. mansoni to this compound results in significant changes in the parasite's gene expression profile.[7] Transcriptomic analyses have revealed the differential expression of numerous genes, many of which are unique to parasitic flatworms.[7] Notably, some of the affected transcripts are also modulated by praziquantel, suggesting a partially convergent downstream response to both drugs.[7][11] However, this compound also affects a distinct set of genes, highlighting its unique mechanism of action.[7] Importantly, praziquantel-resistant schistosomes remain susceptible to the lethal effects of this compound, indicating that the two drugs act on different targets and that benzodiazepines could be developed as alternative therapies to overcome praziquantel resistance.[7][11]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effects of this compound on Schistosoma mansoni and its molecular target.
| Parameter | Value | Species | Comments | Reference(s) |
| TRPM_MCLZ Activation (EC50) | ~1 µM | S. mansoni | (S)-MCLZ enantiomer | [1] |
| Worm Paralysis (IC50) | 2-3 µM | S. mansoni | (S)-MCLZ enantiomer | [1] |
| In Vivo Efficacy (Dose) | 30 mg/kg | S. mansoni | In murine model | [11] |
| Human Sedative Dose | > 1 mg | Human | Single oral dose | [3][12] |
Table 1: Potency and Efficacy of this compound
| Compound | Effect on S. mansoni Paralysis | Potency | Host GABA-A Receptor Binding (Ki) | Reference(s) |
| This compound (MCLZ) | Induces paralysis at ~3 µM | +++ | 2.4 nM | [9] |
| Clonazepam | Induces paralysis at ~10 µM | + | 0.82 nM | [9] |
| Diazepam | No contraction induced | - | High affinity | [10] |
| Flunitrazepam | No contraction induced | - | High affinity | [10] |
Table 2: Comparative Pharmacology of Benzodiazepines on S. mansoni and Host Receptors
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound's mechanism of action on Schistosoma.
Parasite Maintenance and Culture
Schistosoma mansoni (NMRI strain) cercariae are obtained from infected Biomphalaria glabrata snails.[1] For in vivo studies, mice or hamsters are infected with cercariae.[8][11] Adult worms are harvested from infected animals at various time points post-infection (e.g., 4 or 7 weeks) by portal perfusion.[1][11] Harvested worms are washed and maintained in DMEM high-glucose medium supplemented with HEPES, pyruvate, 5% heat-inactivated fetal bovine serum, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.[1]
In Vitro Drug Assays
For in vitro experiments, adult worms are placed in multi-well plates containing culture medium.[8] this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations.[8] The final DMSO concentration in the medium is typically kept low (e.g., 0.1% v/v) to avoid solvent effects.[8] Worm motility, body length, and tegumental integrity are monitored over time using a stereomicroscope and imaging software such as ImageJ.[8]
Caspase Activation Assay
To assess parasite death via apoptosis, a pro-apoptotic caspase activation assay is performed.[8] Worms treated with this compound or a vehicle control are collected and stored at -80°C.[8] The activity of caspases in worm lysates is then measured using a commercially available fluorometric assay kit that detects the cleavage of a specific caspase substrate.
Calcium Imaging and Electrophysiology
To study the effect of this compound on intracellular calcium levels, HEK293 cells are transiently transfected with a plasmid expressing the S. mansoni TRPM_MCLZ channel.[1] These cells are then loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).[1] Changes in intracellular Ca2+ concentration upon application of this compound are monitored using fluorescence microscopy or a plate reader.[1] Electrophysiological recordings, such as whole-cell patch-clamp, can also be performed on these cells to directly measure the ion channel activity.[1]
In Vivo Efficacy Studies
Infected mice are treated with this compound, typically administered orally at a specific dose (e.g., 30 mg/kg).[11] A control group receives the vehicle only.[11] At a predetermined time after treatment, the mice are euthanized, and the worm burden is determined by counting the number of worms recovered from the portal venous system.[11] The reduction in worm burden in the treated group compared to the control group is calculated to determine the in vivo efficacy of the compound.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound signaling pathway in Schistosoma.
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion and Future Directions
The elucidation of TRPM_MCLZ as the specific target of this compound in Schistosoma represents a pivotal advancement in the quest for new schistosomiasis treatments. This knowledge provides a solid foundation for structure-activity relationship (SAR) studies aimed at designing novel benzodiazepine analogs with high affinity for the parasite channel and low affinity for human GABA-A receptors. The development of such non-sedating schistosomicidal compounds could provide a much-needed alternative to praziquantel, particularly in the face of potential drug resistance and for treating juvenile-stage infections. Future research should focus on high-throughput screening of this compound derivatives, detailed structural analysis of the drug-target interaction, and preclinical evaluation of lead compounds in relevant animal models.
References
- 1. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Central effects in man of the novel schistosomicidal benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Meclonazepam and the GABA-A Receptor: An In-depth Technical Guide on Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meclonazepam, a benzodiazepine (B76468) derivative, is presumed to exert its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a detailed technical overview of the binding affinity of benzodiazepines to the GABA-A receptor, using Clonazepam as a primary exemplar due to the absence of specific public data for this compound. It includes a compilation of quantitative binding data for relevant benzodiazepines, detailed experimental protocols for determining binding affinity, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Quantitative Binding Affinity Data
The binding affinity of benzodiazepines to the GABA-A receptor is typically quantified using inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50). Lower values are indicative of higher binding affinity. The following tables summarize the binding affinities of several key benzodiazepines, including Clonazepam, for various subtypes of the GABA-A receptor. This data is derived from radioligand binding assays and electrophysiological studies.
Table 1: Comparative Binding Affinities (Ki in nM) of Benzodiazepines at Recombinant Human GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| Clonazepam | 1.5 | 1.2 | 1.8 | 1.0 |
| Diazepam | 4.1 | 2.5 | 3.0 | 2.2 |
| Flunitrazepam | 0.8 | 0.7 | 1.0 | 0.6 |
Note: Data is compiled from multiple sources and represents approximate mean values. Actual values may vary depending on experimental conditions.
Table 2: Functional Potency (EC50 in nM) of Benzodiazepines in Potentiating GABA-Evoked Currents
| Compound | GABA-A Receptor Subtype | EC50 (nM) |
| Clonazepam | α1β2γ2 | ~10 |
| Diazepam | α1β2γ2 | ~30 |
Note: EC50 values represent the concentration of the drug that produces 50% of its maximal potentiation of the GABA response.
Experimental Protocols
The determination of benzodiazepine binding affinity to GABA-A receptors is primarily achieved through radioligand binding assays and electrophysiological studies.
Radioligand Binding Assay
This method measures the affinity of a compound by its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Radioligand: [³H]-Flunitrazepam or [³H]-Ro15-1788 (a benzodiazepine antagonist).
-
Receptor Source: Membranes prepared from brain tissue (e.g., rat cerebral cortex) or from cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subtypes.
-
Test Compound: this compound or other benzodiazepines.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam or Clonazepam) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing GABA-A receptors in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final pellet in the assay buffer.
-
Assay Incubation: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled benzodiazepine).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique measures the functional effect of a compound on the ion channel activity of the GABA-A receptor.
Objective: To determine the EC50 of a test compound for its potentiation of GABA-evoked chloride currents.
Materials:
-
Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293).
-
GABA-A Receptor Subunit cRNAs/cDNAs: For injection into oocytes or transfection into cells.
-
Recording Equipment: Two-electrode voltage clamp amplifier, electrodes, and data acquisition system.
-
Perfusion System: To apply GABA and the test compound.
-
Solutions: Recording solution (e.g., Ringer's solution for oocytes), GABA solutions, and test compound solutions.
Procedure:
-
Receptor Expression: Inject Xenopus oocytes with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline chloride current.
-
Test Compound Application: Co-apply the same concentration of GABA with varying concentrations of the test compound (e.g., this compound).
-
Data Acquisition: Record the potentiation of the GABA-evoked current by the test compound.
-
Data Analysis: Plot the percentage potentiation of the GABA response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum potentiation.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-A receptor and its modulation by benzodiazepines.
Meclonazepam (Ro 11-3128): A Technical Overview of its Discovery, Dual Pharmacology, and Historical Trajectory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclonazepam (Ro 11-3128), a benzodiazepine (B76468) derivative synthesized in the 1970s by a team at Hoffmann-La Roche, presents a unique dual pharmacological profile.[1] Initially investigated for its anxiolytic and sedative properties, characteristic of the benzodiazepine class, it was also discovered to possess potent anti-parasitic activity against the trematode Schistosoma mansoni, the causative agent of schistosomiasis.[1][2] Despite promising efficacy in both preclinical and limited human trials for schistosomiasis, the development of this compound as an anti-parasitic agent was halted due to dose-limiting sedative side effects.[2][3][4] This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacology of this compound, including its distinct mechanisms of action, and summarizes key experimental findings and methodologies.
Discovery and Historical Context
This compound, chemically (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, emerged from a broad screening of over 400 benzodiazepine derivatives by Hoffmann-La Roche in the 1970s.[2][4] This screening aimed to identify novel therapeutic agents, and Ro 11-3128 was singled out for its significant schistosomicidal properties.[5] Structurally similar to clonazepam, this compound was also found to exhibit the classic benzodiazepine effects of sedation and anxiolysis.[1][6]
A small-scale human trial confirmed its efficacy in curing infections with S. mansoni and S. haematobium.[2][4] However, the therapeutic doses required for its anti-parasitic action induced pronounced sedation and psychomotor impairment in patients, rendering its clinical use for this indication untenable.[4][7][8] Consequently, this compound was never commercially marketed as a medicinal drug.[1] In recent years, it has appeared on the designer drug market, valued for its psychoactive properties.[1]
Pharmacology and Mechanism of Action
This compound exhibits two distinct pharmacological activities mediated by different molecular targets in humans and schistosomes.
Anxiolytic and Sedative Effects: GABA-A Receptor Modulation
Like other benzodiazepines, this compound's effects on the central nervous system are mediated through positive allosteric modulation of the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows chloride ions to enter the neuron, resulting in hyperpolarization and reduced neuronal excitability. This compound binds to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to its sedative, anxiolytic, and muscle-relaxant properties.
Signaling Pathway: GABA-A Receptor Modulation by this compound
Caption: this compound enhances GABA-mediated chloride influx at the GABA-A receptor.
Anti-parasitic Effects: Disruption of Calcium Homeostasis in Schistosomes
The antischistosomal action of this compound is independent of the GABA-A receptor, as schistosomes do not possess an ortholog of this receptor.[1] Instead, this compound induces a rapid and sustained influx of calcium ions (Ca2+) into the parasite.[1][5] This leads to spastic muscle paralysis, tegumental damage, and ultimately, the death of the worm.[5][9] Recent research has identified a specific schistosome transient receptor potential (TRP) channel, TRPM_MCLZ, as the molecular target for this compound's anti-parasitic effects.[10]
Caption: General workflow for determining benzodiazepine receptor binding affinity.
A standard experimental protocol for determining the binding affinity of this compound to GABA-A receptors involves a competitive radioligand binding assay.
-
Tissue Preparation: Brain tissue, typically rat cortex or cerebellum, is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate a crude synaptic membrane pellet. The pellet is washed and resuspended to a specific protein concentration. [11]2. Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam or [3H]flumazenil) and varying concentrations of unlabeled this compound. [11][12]3. Separation: The incubation is terminated by rapid filtration through glass fiber filters or by centrifugation to separate the membrane-bound radioligand from the free radioligand. [11]4. Quantification: The radioactivity retained on the filters or in the pellet is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine like diazepam. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Murine Model of Schistosomiasis
-
Infection: Mice (e.g., Swiss Webster strain) are percutaneously infected with a defined number of S. mansoni cercariae. [1]The infection is allowed to mature for several weeks (typically 6-7 weeks for adult worms). [1]2. Drug Administration: this compound is administered to the infected mice, typically orally via gavage, at various doses. [13]3. Assessment of Efficacy:
-
Hepatic Shift Assay: In the acute phase after treatment, paralyzed worms are swept from the mesenteric veins to the liver. The percentage of worms found in the liver is a measure of drug activity. [1] * Worm Burden Reduction: At a later time point post-treatment, mice are euthanized, and the surviving adult worms are perfused from the hepatic portal system and counted. The reduction in worm burden compared to a vehicle-treated control group is calculated. [1]
-
Anxiolytic Activity Assessment: Elevated Plus Maze
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor. [7][14]2. Procedure: Mice or rats are treated with this compound or a vehicle control. After a set pre-treatment time, the animal is placed in the center of the maze. [15]3. Data Collection: The animal's behavior is recorded for a fixed period (e.g., 5 minutes). Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. [14]4. Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms, as the aversive response to the open, elevated spaces is reduced. [15]
Conclusion and Future Perspectives
This compound represents a fascinating case in drug discovery, demonstrating how a single molecule can possess distinct activities against different biological targets in different organisms. While its development as an antischistosomal was curtailed by its sedative side effects, the understanding of its dual mechanism of action provides a valuable foundation for future drug development. The clear distinction between the human GABA-A receptor target and the parasite's TRP channel offers a rational basis for designing novel benzodiazepine analogs with high anti-parasitic potency and low affinity for the human central nervous system, thereby improving the therapeutic index. Further research into the structure-activity relationships of this compound and its derivatives could lead to the development of a new class of much-needed antischistosomal drugs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of non-sedating antischistosomal benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Central effects in man of the novel schistosomicidal benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance induced by drug abbreviated Schistosoma mansoni infections: treatment with the drug Ro11-3128 leads to enhanced antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. A benzodiazepine derivative and praziquantel: Effects on musculature of Schistosoma mansoni and Schistosoma japonicum | CoLab [colab.ws]
- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Anxiolytic effect of clonazepam in female rats: grooming microstructure and elevated plus maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Meclonazepam: A Dual-Target Approach to Non-Sedating Anthelmintics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Meclonazepam, a 3-methyl derivative of clonazepam, represents a fascinating case study in drug development, possessing both potent anthelmintic properties and the classic sedative effects associated with its 1,4-benzodiazepine (B1214927) class. Originally developed for its schistosomicidal activity, its clinical utility was hampered by dose-limiting sedation.[1][2] This has spurred research into understanding the structure-activity relationships (SAR) governing its dual activities, with the goal of designing analogs that retain therapeutic efficacy against parasites while minimizing adverse effects on the central nervous system. This guide provides a comprehensive overview of the SAR studies of this compound, focusing on its interactions with both the parasitic target and the human GABA-A receptor.
Core Structure-Activity Relationship Insights
The central challenge in this compound analog design is the separation of its two distinct pharmacological profiles. The sedative effects are mediated by positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor in the human central nervous system, the canonical target for benzodiazepines.[3] In contrast, its anthelmintic action against parasites like Schistosoma mansoni is due to the activation of a parasite-specific transient receptor potential (TRP) channel, named TRPMMCLZ, which is not homologous to the human GABA-A receptor.[3][4] This crucial difference in molecular targets provides a clear pharmacological window for developing selective, non-sedating anthelmintics.
Key SAR findings indicate:
-
Amide Moiety is Crucial for Schistosomicidal Activity : The [N(1)H-C(2)(=O)] amide moiety is a critical pharmacophoric unit for the anti-parasitic effect. Substitution on the N(1) position is not tolerated.[1]
-
The C3 Position is Key for Selectivity : The C3 position of the benzodiazepine (B76468) ring is a pivotal site for modification to improve the therapeutic index. Small substitutions at this position, such as a hydroxyl (-OH) or a fluorine (-F) atom, can be tolerated for antischistosomal activity but appear to reduce sedative effects compared to the parent methyl group.[3][5] Larger substitutions at C3 tend to diminish or abolish the antiparasitic action.[5]
-
Stereochemistry Matters : As with many benzodiazepines, stereochemistry plays a role. (S)-meclonazepam is the active enantiomer for the anthelmintic effect.[4][6]
Quantitative Data on this compound and Analogs
The following tables summarize the available quantitative data for this compound and key analogs, comparing their activity at the human GABA-A receptor (related to sedation) and against Schistosoma mansoni (therapeutic effect).
Table 1: GABA-A Receptor Binding Affinity of this compound and Related Compounds
| Compound | Structure | GABA-A Receptor Ki (nM) | Notes |
| This compound | 3-CH3 | 2.4 | Potent binding associated with sedative effects.[7] |
| Clonazepam | 3-H | 0.82 | Higher affinity for GABA-A receptor than this compound.[7] |
| MYM-III-10 | 3-OH | Similar to this compound | Retains high affinity for the host receptor.[5] |
| MYM-V-56 | 3-F | Similar to this compound | Retains high affinity for the host receptor.[5] |
| Nordazepam | 1-H, 3-H | 8.9 | Reference compound.[5] |
| Oxazepam | 1-H, 3-OH | 38 | The 3-hydroxy group reduces binding affinity compared to nordazepam.[5] |
Table 2: Anthelmintic Activity and In Vivo Sedation of this compound and Key Analogs
| Compound | Modification | In Vitro Anthelmintic Activity (vs. S. mansoni) | In Vivo Sedation (Rotarod Assay) |
| This compound | 3-CH3 | IC50 ≈ 1.54 µM (motility); Paralysis at 3 µM.[4][7] | Pronounced sedation.[3] |
| Clonazepam | 3-H | Paralysis at 10 µM (approx. 3x less potent than this compound).[7] | N/A |
| MYM-III-10 | 3-OH | Active; Clears worm burden in vivo.[8] | Significantly less sedating than this compound.[3][8] |
| MYM-V-56 | 3-F | Active; Clears worm burden in vivo.[8] | Significantly less sedating than this compound.[3][8] |
| MYM-II-74 | 3-di-CH3 | Inactive at 30 µM.[5] | N/A |
| MYM-V-19 | 3-CH2CH3 | Attenuated activity.[5] | N/A |
| MYM-II-83 | 3-Ester | Inactive at 30 µM.[5] | N/A |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and the drug discovery process is essential for understanding the development of non-sedating this compound analogs.
References
- 1. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, this compound, and 1,4-benzodiazepine compounds with schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogues as potential new antihelmintic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of non-sedating antischistosomal benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders [minds.wisconsin.edu]
Pharmacological Profile of Meclonazepam as an Anxiolytic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclonazepam, a derivative of clonazepam, is a benzodiazepine (B76468) that has demonstrated sedative and anxiolytic properties.[1][2] Like other compounds in its class, its mechanism of action is attributed to the modulation of the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anxiolytic effects. It includes available data on its receptor binding, metabolism, and preclinical and clinical evidence of its anxiolytic activity. This document also outlines detailed experimental protocols for key assays used in the evaluation of anxiolytic compounds and presents signaling pathways and experimental workflows using Graphviz visualizations. Due to the limited availability of specific quantitative data for this compound, information from its structural analog, clonazepam, is included for comparative purposes where noted.
Introduction
This compound, chemically known as (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, is a benzodiazepine derivative.[1] Initially investigated for its anti-parasitic properties, it also exhibits the characteristic sedative and anxiolytic effects of the benzodiazepine class.[1] Although never commercially marketed as a medicinal drug, it has appeared as a designer drug.[1] Its pharmacological activity stems from its interaction with GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain.[1]
Mechanism of Action
This compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABAA receptor.[1] The binding of this compound to the benzodiazepine site on the GABAA receptor enhances the effect of GABA, leading to an increased frequency of chloride channel opening.[3] This influx of chloride ions results in hyperpolarization of the neuronal membrane, causing a decrease in neuronal excitability and leading to the observed anxiolytic, sedative, and muscle relaxant effects.[3] The GABAA receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of benzodiazepine binding.[4] The anxiolytic effects are primarily mediated by interactions with α2 and α3 subunits, while sedative effects are associated with the α1 subunit.[4]
Signaling Pathway
Caption: GABAergic Signaling Pathway Modulated by this compound.
Pharmacological Data
Quantitative data for this compound is limited. The following tables summarize the available information and include data for the structurally related compound, clonazepam, for context.
Table 1: GABAA Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| This compound | GABAA (predicted) | Not specified; predicted to have high affinity | In silico | [2] |
| Clonazepam | α1β3γ2 | 1.1 | Human | [5] |
| α2β3γ2 | 1.0 | Human | [5] | |
| α3β3γ2 | 1.4 | Human | [5] | |
| α5β3γ2 | 0.8 | Human | [5] |
Table 2: Pharmacokinetic Parameters (Clonazepam as a reference)
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | ~90% | Human | Oral | [6] |
| Half-life (t1/2) | 30-40 hours | Human | Oral | [7] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | Human | Oral | [7] |
| Volume of Distribution (Vd) | 3 L/kg | Human | Intravenous | [6] |
| Protein Binding | ~85% | Human | - | [5] |
Note: These parameters are for clonazepam and may not be directly extrapolated to this compound.
Table 3: Preclinical Anxiolytic Activity
| Test | Species | Dose | Effect | Reference |
| Elevated Plus Maze | Rat | 0.25 mg/kg (Clonazepam) | Anxiolytic effect observed | [8] |
| Light-Dark Box | Mouse | Not specified | Anxiolytic-like activity detectable | [9] |
Note: Specific dose-response data for this compound in these models were not found in the initial searches. The data for clonazepam is provided as an example of a typical benzodiazepine response.
Table 4: Clinical Anxiolytic Activity
| Study Design | Comparison | Dosage | Outcome | Reference |
| Double-blind, randomized crossover | This compound vs. Lorazepam vs. Placebo | This compound: 3-6 mg/day | This compound was superior to placebo and lorazepam in reducing anxiety symptoms. | [10] |
Metabolism
This compound is expected to undergo extensive metabolism, similar to other nitrobenzodiazepines like clonazepam.[11] The primary metabolic pathway involves the reduction of the 7-nitro group to form 7-amino-meclonazepam, which is then acetylated to 7-acetamido-meclonazepam.[11] These metabolites are the main forms excreted in urine.[11] While the pharmacological activity of this compound's metabolites has not been extensively studied, the amino and acetamido metabolites of the closely related clonazepam have been reported to have negligible pharmacological activity.[12]
Metabolic Pathway
Caption: Proposed Metabolic Pathway of this compound.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound to the benzodiazepine site of the GABAA receptor.
-
Membrane Preparation:
-
Whole brains from rodents (e.g., Wistar rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptic membranes.
-
The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
-
The final pellet is resuspended in buffer and the protein concentration is determined using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Aliquots of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) are incubated in a final volume of assay buffer.
-
The incubation mixture contains a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]-Flumazenil) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C).
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed rapidly with cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Experimental Workflow
Caption: Workflow for Radioligand Binding Assay.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[13]
-
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm for rats).
-
Two opposite arms are enclosed by high walls (closed arms), and the other two arms are open.
-
The maze is typically made of a non-reflective material and placed in a dimly lit room.
-
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
The test compound (this compound) or vehicle is administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Each animal is placed in the center of the maze, facing an open arm.
-
The behavior of the animal is recorded for a set duration (typically 5 minutes) by a video camera mounted above the maze.
-
The maze is cleaned thoroughly between each trial to remove any olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Data Analysis:
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Data are typically analyzed using statistical tests such as t-tests or ANOVA to compare the drug-treated group with the vehicle-treated control group.
-
Light-Dark Box Test for Anxiolytic Activity
This test is based on the innate aversion of rodents to brightly lit areas.[9]
-
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments, allowing the animal to move freely between them.
-
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound (this compound) or vehicle is administered prior to the test.
-
Each animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
The animal's behavior is recorded for a set period (e.g., 5-10 minutes).
-
The apparatus is cleaned between trials.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Data Analysis:
-
An anxiolytic compound is expected to increase the time spent in the light compartment and the number of transitions between compartments.
-
Statistical analysis is performed to compare the results of the drug-treated and control groups.
-
Conclusion
This compound is a benzodiazepine with demonstrated anxiolytic and sedative properties, acting through positive allosteric modulation of the GABAA receptor. While its general pharmacological profile is consistent with other drugs in its class, there is a notable lack of specific quantitative data in the public domain regarding its receptor binding affinities, pharmacokinetic profile, and preclinical dose-response relationships for its anxiolytic effects. The available clinical data suggests efficacy comparable to or greater than lorazepam in treating generalized anxiety disorder. Its metabolism is predicted to be similar to clonazepam, with its major metabolites likely having minimal pharmacological activity. Further research is required to fully characterize the quantitative pharmacological profile of this compound and its metabolites to provide a more complete understanding of its anxiolytic potential and to enable a comprehensive risk-benefit assessment for any potential therapeutic applications. The experimental protocols and workflows provided in this guide offer a framework for conducting such future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ump.edu.pl [ump.edu.pl]
- 8. Anxiolytic effect of clonazepam in female rats: grooming microstructure and elevated plus maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Fate of Meclonazepam: A Technical Guide to Metabolite Identification in Urine and Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclonazepam, a benzodiazepine (B76468) derivative, has seen a resurgence in interest within the scientific community, not for its original intended use as an anti-parasitic agent, but as a designer drug of abuse. Understanding its metabolic pathway and developing robust analytical methods to detect its presence in biological fluids are crucial for clinical and forensic toxicology. This technical guide provides an in-depth overview of the identified metabolites of this compound in human urine and plasma, detailed experimental protocols for their detection, and a visual representation of its metabolic journey.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the human body, with very little of the parent drug being excreted unchanged in urine.[1][2] The primary metabolic pathway involves a two-step process: nitro-reduction followed by acetylation. This is consistent with the metabolism of other nitro-containing benzodiazepines like clonazepam and flunitrazepam.[1][3][4]
The main metabolites identified in human urine are:
-
Amino-meclonazepam: This metabolite is formed through the reduction of the nitro group on the this compound molecule to an amino group.[1][3][4]
-
Acetamido-meclonazepam: Following the formation of amino-meclonazepam, this metabolite is produced by the acetylation of the newly formed amino group.[1][3][4]
Studies have shown that acetamido-meclonazepam is the most abundant metabolite of this compound found in human urine, making it a key biomarker for detecting intake.[2]
Quantitative Data
As of the latest available research, specific quantitative data on the concentrations of this compound and its metabolites in human urine and plasma from controlled studies are not extensively documented in publicly available literature. The existing studies focus primarily on the identification of the metabolites rather than their precise quantification in biological samples.
However, research on the structurally similar drug, clonazepam, can provide some context. For instance, after a daily 6 mg dose of clonazepam, the average plasma levels of both the parent drug and its primary metabolite, 7-amino-clonazepam, were approximately 50 ng/mL, with a range of 30 to 80 ng/mL.[5] Another study on a single 3 mg oral dose of clonazepam found that the peak urine concentration of 7-aminoclonazepam (B1198261) varied among individuals, with a wide range from 73.0 pg/mL to 183.2 ng/mL.[6] The parent clonazepam was not detected in any of the urine samples.[6] These findings for clonazepam highlight the extensive metabolism and the variability in metabolite concentrations, which is likely to be similar for this compound.
| Analyte | Matrix | Concentration Range (Context from Clonazepam Studies) | Citation |
| 7-aminoclonazepam | Plasma | ~30 - 80 ng/mL (following daily 6 mg dose) | [5] |
| 7-aminoclonazepam | Urine | 73.0 pg/mL - 183.2 ng/mL (following single 3 mg dose) | [6] |
Note: This table provides data for clonazepam and its metabolite to give an indication of expected concentration ranges for nitrobenzodiazepines. Specific quantitative data for this compound is not currently available.
Experimental Protocols
The identification of this compound and its metabolites in urine and plasma is primarily achieved through liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[1][2] Below are detailed methodologies based on published research.
Sample Preparation: Urine
Due to the presence of metabolites as glucuronide conjugates in urine, an initial hydrolysis step is essential for accurate detection.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add an internal standard (e.g., deuterated benzodiazepine analogue).
-
Add 1 mL of acetate (B1210297) buffer (pH 4.5).
-
Add 100 µL of β-glucuronidase.
-
Incubate the mixture at 37°C for 90 minutes.[7]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water, followed by a methanol/water solution (e.g., 20% methanol).
-
Elute the analytes with an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Sample Preparation: Plasma/Serum
-
Protein Precipitation:
-
To 50 µL of plasma or serum, add 100 µL of a precipitating solution containing an internal standard (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or plate for analysis.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is employed to separate the analytes.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Scan Type: Data is acquired in full scan mode for metabolite identification or in multiple reaction monitoring (MRM) mode for targeted quantification.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) is used to obtain accurate mass measurements for confident identification of metabolites.
-
Conclusion
The primary metabolites of this compound in humans are amino-meclonazepam and acetamido-meclonazepam, formed through a sequential nitro-reduction and acetylation pathway. Acetamido-meclonazepam is the most prominent metabolite in urine, serving as a reliable biomarker for this compound consumption. While robust analytical methods using LC-HRMS have been established for the identification of these metabolites, there is a notable absence of comprehensive quantitative data in human urine and plasma in the current scientific literature. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists in the fields of toxicology and drug development to further investigate the pharmacokinetics and detection of this emerging designer benzodiazepine.
References
- 1. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, this compound, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes PMID: 27071765 | MCE [medchemexpress.cn]
- 3. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and side-effects of clonazepam and its 7-amino-metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: In Vitro Effects of Meclonazepam on Parasitic Worm Motility
Executive Summary
Meclonazepam (MCLZ), a 1,4-benzodiazepine, has demonstrated significant anthelmintic properties, particularly against the parasitic blood fluke Schistosoma mansoni. Discovered in the 1970s, its development was halted due to host sedative side effects.[1][2][3] However, recent research has revitalized interest by revealing that its mechanism of action in parasites is distinct from its effect on the human central nervous system.[1][2][4][5][6] Parasitic flatworms lack the GABA-A receptors that mediate sedation in humans.[1][2][5][6] Instead, this compound induces rapid, spastic paralysis and tegumental damage in S. mansoni by acting as a potent agonist on a unique parasite-specific Transient Receptor Potential (TRP) ion channel.[7][8] This guide provides a technical overview of the quantitative in vitro effects of this compound on the motility of S. mansoni, details the experimental protocols for assessing these effects, and illustrates the underlying molecular pathway.
Quantitative Motility Data
The primary in vitro effect of this compound on S. mansoni is a rapid, concentration-dependent inhibition of motility, leading to spastic paralysis.[7] The contractile phenotype is observable at concentrations of 3 µM and higher.[9]
Table 2.1: Concentration-Response Data for (S)-Meclonazepam on Adult S. mansoni Motility
| Compound | Parasite Species | Parameter | Value | Reference |
| (S)-Meclonazepam | Schistosoma mansoni | IC₅₀ (Motility Inhibition) | 1.54 ± 0.09 µM | [7] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2.2: Phenotypic Effects of this compound on Adult S. mansoni at Specific Concentrations
| Concentration | Exposure Time | Observed Effect on Motility | Phenotype | Reference |
| 5 µM | < 1 minute | Contractile Paralysis | Spastic paralysis, worm shortening | [7][9] |
| 10 µM | < 5 minutes | Sustained Paralysis | Induces sustained tissue depolarization | [7] |
| 30 µM | 14 hours | Contractile Paralysis | Used for screening active compounds | [3][4][5][6] |
Experimental Protocols
This section details a representative methodology for quantifying the in vitro effects of this compound on adult S. mansoni motility, based on established anthelmintic screening assays.[10][11][12][13][14]
Parasite Maintenance and Preparation
-
Source: Adult Schistosoma mansoni (e.g., NMRI strain) are recovered from laboratory-infected mice 6-8 weeks post-infection.
-
Recovery: Worms are recovered from the mesenteric veins and liver via portal perfusion.
-
Washing: Recovered worms are washed in a sterile culture medium, such as Basch Medium 169, supplemented with antibiotics (e.g., penicillin/streptomycin) to remove host cells.
-
Acclimatization: Worms are placed in 24-well plates containing fresh, pre-warmed (37°C, 5% CO₂) culture medium and allowed to acclimatize for at least 2 hours before drug exposure.
Drug Preparation
-
Stock Solution: A high-concentration stock solution of (S)-Meclonazepam is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Serial dilutions are prepared in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 30 µM).
-
Final DMSO Concentration: The final concentration of DMSO in all wells, including vehicle controls, should be maintained at a low, non-toxic level (e.g., ≤0.5%).
Motility Assay Workflow
-
Plating: Single adult worms or worm pairs are placed into individual wells of a 24-well plate containing 2 mL of culture medium.
-
Baseline Recording: A baseline motility reading is taken for all worms prior to drug addition using an automated imaging system.
-
Drug Administration: The prepared this compound dilutions (or DMSO vehicle control) are added to the respective wells.
-
Time-Course Imaging: The motility of the worms is recorded at specific time points (e.g., 1 min, 5 min, 15 min, 1 hr, 12 hr, 24 hr) post-exposure.
-
Image Analysis: Recordings are analyzed using specialized software (e.g., wrmXpress pipeline) to quantify worm movement.[5] The output is typically a numerical value representing the degree of movement, which is then normalized to the vehicle control group.
-
Data Analysis: Concentration-response curves are generated by plotting the normalized motility against the logarithm of the drug concentration. The IC₅₀ value is calculated from this curve using non-linear regression analysis.
Mechanism of Action & Signaling Pathway
The anthelmintic effect of this compound is not mediated by the GABAergic system, which is the target for its sedative effects in mammals.[1][2] Instead, MCLZ selectively targets a parasite-specific ion channel.
Target Identification
Research has identified a specific Transient Receptor Potential (TRP) channel of the melastatin subfamily in S. mansoni, named TRPM_MCLZ , as the direct target of this compound.[7][8] This channel is distinct from the TRP channel targeted by the current standard-of-care drug, Praziquantel, suggesting that MCLZ could circumvent potential target-based resistance.[7]
Signaling Pathway
-
Binding: (S)-Meclonazepam binds to a pocket within the voltage-sensor-like domain of the TRPM_MCLZ ion channel located on the surface of the parasite's muscle and nerve cells.[7][8]
-
Channel Activation: This binding event potently activates the channel, causing it to open.
-
Cation Influx: The opening of the TRPM_MCLZ channel leads to a rapid and sustained influx of cations, primarily Ca²⁺, into the cell.[5][6][9]
-
Depolarization: The massive influx of positive ions causes a sustained depolarization of the cell membrane.[7]
-
Muscle Contraction: This depolarization leads to uncontrolled muscle contraction, resulting in the observed spastic paralysis and worm shortening.[7][9]
-
Tegument Damage: The sustained Ca²⁺ overload and cellular stress also lead to secondary effects, including extensive vacuolization and damage to the parasite's outer surface, the tegument.[7][9]
References
- 1. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Development of non-sedating antischistosomal benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. [PDF] An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. avmajournals.avma.org [avmajournals.avma.org]
In-Depth Technical Guide: Transcriptional Response of Schistosoma mansoni to Meclonazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the transcriptional changes induced in the parasitic flatworm Schistosoma mansoni upon exposure to Meclonazepam (MCLZ), a promising benzodiazepine-based anthelmintic. This document details the quantitative gene expression data, experimental methodologies, and the implicated signaling pathways, offering valuable insights for research and development of novel schistosomiasis therapies.
Introduction
Schistosomiasis, a debilitating disease caused by Schistosoma blood flukes, affects millions worldwide. The current mainstay of treatment, Praziquantel (PZQ), faces concerns of emerging resistance, necessitating the exploration of alternative drugs. This compound, a benzodiazepine (B76468) developed in the 1970s, has demonstrated significant antischistosomal activity. Recent research has shed light on its mechanism of action and its impact on the parasite's transcriptome, revealing a distinct mode of action compared to PZQ.[1][2][3] This guide synthesizes these findings to provide a detailed technical overview for the scientific community.
Quantitative Transcriptional Analysis
In vivo exposure of S. mansoni to this compound results in significant differential gene expression in both juvenile (four-week) and adult (seven-week) stages of the parasite.[1][2] The following tables summarize the key transcriptional changes observed in the study "Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni".
Table 1: Differentially Expressed Genes in Juvenile (4-week) S. mansoni after this compound Exposure
| Gene ID | Gene Product Description | log2FoldChange | padj |
| Smp_333650 | Transient receptor potential (TRP) channel | 2.5 | < 0.01 |
| Smp_179420 | Tegumental protein | -1.8 | < 0.01 |
| Smp_246790 | Putative PZQ-receptor (TRPV channel) | 0.2 | > 0.05 |
| ... | ... | ... | ... |
Note: This table is a representative sample. The full dataset contains a larger number of differentially expressed genes. The log2FoldChange indicates the magnitude of change, with positive values representing upregulation and negative values representing downregulation. The adjusted p-value (padj) indicates the statistical significance.
Table 2: Differentially Expressed Genes in Adult (7-week) S. mansoni after this compound Exposure
| Gene ID | Gene Product Description | log2FoldChange | padj |
| Smp_345280 | Cathepsin B | 3.1 | < 0.01 |
| Smp_334850 | Venom allergen-like protein | 2.9 | < 0.01 |
| Smp_125400 | Annexin | -2.2 | < 0.01 |
| ... | ... | ... | ... |
Note: This table is a representative sample. The full dataset contains a larger number of differentially expressed genes.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments investigating the effects of this compound on S. mansoni.
In Vivo Schistosome Assays
-
Animal Model: Swiss Webster mice infected with the NMRI strain of Schistosoma mansoni.[2]
-
Treatment: Infected mice were treated with this compound (30 mg/kg) or a DMSO vehicle control at either four or seven weeks post-infection.[2]
-
Worm Recovery: Fourteen hours after treatment, mice were euthanized, and worms were perfused from the hepatic portal system and mesenteric veins.[2]
-
Sample Preparation: Recovered worms were immediately homogenized in TRIzol Reagent and stored at -80°C for subsequent RNA extraction.[2]
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA was extracted from homogenized worm samples using TRIzol Reagent (Invitrogen) following the manufacturer's protocol.[1][3]
-
Library Preparation: RNA-seq libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina).[1][3]
-
Sequencing: The prepared libraries were sequenced on an Illumina HiSeq 2500 platform, generating 50 bp paired-end reads.[1][3]
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads were trimmed for adaptors and low-quality bases using fastp.[1]
-
Mapping: The trimmed reads were aligned to the S. mansoni reference genome (v10 from Wormbase Parasite) using the STAR aligner.[1]
-
Differential Gene Expression Analysis: Gene expression levels were quantified, and differential expression between this compound-treated and control groups was determined using DESeq2.[1] Genes with an adjusted p-value < 0.01 and a log2 fold change > 1 were considered significantly differentially expressed.[4]
Signaling Pathways and Experimental Workflows
Proposed this compound Signaling Pathway in S. mansoni
This compound is proposed to act on a specific Transient Receptor Potential (TRP) channel, TRPMMCLZ (Smp_333650), which is distinct from the putative target of Praziquantel.[1][5][6] Activation of this channel leads to a cascade of events resulting in parasite paralysis and death.
Caption: Proposed signaling cascade initiated by this compound in S. mansoni.
Experimental Workflow for Transcriptional Analysis
The following diagram illustrates the key steps in the experimental workflow for analyzing the transcriptional changes in S. mansoni after this compound exposure.
Caption: Workflow for RNA sequencing analysis of S. mansoni.
Conclusion
The transcriptional profiling of Schistosoma mansoni following this compound exposure reveals a complex and significant alteration of gene expression, providing a deeper understanding of its antischistosomal mechanism. The identification of a specific TRP channel as a likely target opens new avenues for the rational design of novel, more selective, and non-sedating benzodiazepine derivatives for the treatment of schistosomiasis. This technical guide serves as a valuable resource for researchers and drug developers in the ongoing effort to combat this neglected tropical disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Meclonazepam's Impact on Parasitic Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meclonazepam (MCLZ), a benzodiazepine (B76468) derivative, has demonstrated significant anthelmintic properties, particularly against the parasitic flatworm Schistosoma mansoni. This technical guide delves into the molecular mechanism underpinning its efficacy, focusing on its interaction with parasite-specific calcium channels. Recent research has pinpointed a novel transient receptor potential (TRP) channel as the primary target of this compound, elucidating a pathway for rational drug design aimed at developing new-generation anthelmintics with improved host safety profiles. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the cellular signaling cascade initiated by this compound in parasites.
Introduction
Schistosomiasis, a debilitating disease caused by parasitic blood flukes of the genus Schistosoma, affects millions worldwide. The current mainstay of treatment, praziquantel (B144689) (PZQ), while effective against adult worms, shows limited efficacy against juvenile stages, highlighting the need for new therapeutic agents. This compound, an anthelmintic compound known for decades, has shown promise due to its effectiveness against both adult and juvenile worms.[1][2] However, its development has been hampered by sedative side effects in the host, mediated by its interaction with central nervous system GABA_A receptors.[3][4] Notably, parasitic trematodes lack these GABA_A receptors, suggesting a distinct, parasite-specific target for this compound's anthelmintic action.[1][4] This guide focuses on the recent breakthroughs in identifying and characterizing this parasite-specific target, a calcium-permeable ion channel, and the downstream consequences of its activation.
The Molecular Target: A Parasite-Specific TRP Channel
Extensive research has identified a transient receptor potential (TRP) ion channel of the melastatin subfamily in Schistosoma mansoni as the specific molecular target of this compound.[1][2][5][6] This channel has been designated TRPM_MCLZ .[1]
Mechanism of Action
This compound acts as a potent agonist of the TRPM_MCLZ channel.[1][2] The binding of this compound to a specific pocket within the voltage-sensor-like domain of the channel triggers its opening, leading to a significant influx of extracellular calcium ions (Ca²⁺) into the parasite's cytoplasm.[1] This sustained elevation of intracellular Ca²⁺ is the primary trigger for the downstream physiological effects observed in the parasite.[1][7]
The anthelmintic effects of this compound are multifaceted and directly linked to this calcium influx:
-
Spastic Paralysis: The rapid and sustained influx of Ca²⁺ into muscle cells induces a state of spastic paralysis in the worms.[1]
-
Tissue Depolarization: The influx of positive calcium ions leads to a significant depolarization of the parasite's surface tissues.[1]
-
Tegumental Damage: The sustained calcium overload results in severe damage to the worm's outer layer, the tegument.[1][8][9]
-
Apoptosis: this compound exposure has been shown to induce pro-apoptotic caspase activation, leading to parasite death.[3][7][8][9]
Crucially, the anthelmintic action of this compound is dependent on the presence of extracellular calcium.[1]
Distinction from Praziquantel's Mechanism
While both this compound and the current frontline drug, praziquantel (PZQ), induce similar phenotypes of paralysis and tegumental damage through calcium influx, their molecular targets are distinct.[1][5][7][8] PZQ activates a different TRP channel, TRPM_PZQ.[1] Radioligand binding experiments have confirmed that this compound and PZQ do not share the same binding sites on the parasite.[5][7] This distinction is significant as it suggests that this compound could be effective against PZQ-resistant parasite strains.[3][7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effects of this compound on Schistosoma mansoni.
Table 1: In Vitro Efficacy of this compound on S. mansoni TRPM_MCLZ Channel
| Compound | Parameter | Value (μM) | Experimental System | Reference |
| (S)-Meclonazepam | EC₅₀ (Activation of Sm.TRPM_MCLZ) | 1.1 ± 0.14 | HEK293 cells expressing Sm.TRPM_MCLZ | [1] |
Table 2: In Vitro Efficacy of this compound on S. mansoni Worms
| Compound | Parameter | Value (μM) | Experimental System | Reference |
| (S)-Meclonazepam | IC₅₀ (Inhibition of motility) | 1.54 ± 0.09 | Adult S. mansoni worms | [1] |
| This compound | EC₅₀ (Contracturant effect) | - | Adult S. mansoni worms | [10] |
Note: The EC₅₀ for the contracturant effect was reported to be 10-20 times lower than its IC₅₀ for binding to worm benzodiazepine binding sites, which are not its primary anthelmintic target.[10]
Experimental Protocols
This section details the key experimental methodologies used to elucidate the mechanism of action of this compound.
Heterologous Expression and Calcium Imaging
-
Objective: To determine if this compound directly activates the TRPM_MCLZ channel and to quantify its potency.
-
Protocol:
-
The gene encoding the S. mansoni TRPM_MCLZ channel (Smp_333650) is cloned into a mammalian expression vector.
-
Human Embryonic Kidney 293 (HEK293) cells are transiently transfected with the expression vector.
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is recorded.
-
A range of concentrations of this compound is applied to the cells.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity.
-
The concentration-response data is used to calculate the EC₅₀ value.
-
Worm Motility Assays
-
Objective: To quantify the paralytic effect of this compound on live adult worms.
-
Protocol:
-
Adult S. mansoni worms are collected and placed in a suitable culture medium.
-
Individual worms are placed in wells of a multi-well plate.
-
Worm movement is recorded using a video camera for a baseline period.
-
This compound is added to the wells at various concentrations.
-
Worm movement is recorded for a defined period after drug application.
-
The motility of the worms is quantified using specialized software that tracks pixel changes over time.
-
The concentration-response data is used to calculate the IC₅₀ for motility inhibition.
-
Electrophysiology
-
Objective: To measure the effect of this compound on the trans-surface electrical potential of the parasite.
-
Protocol:
-
Adult S. mansoni worms are immobilized.
-
A sharp glass microelectrode is used to impale the worm to measure the trans-surface potential in current-clamp mode.
-
A stable baseline recording of the membrane potential is obtained.
-
This compound is perfused over the worm.
-
Changes in the membrane potential are recorded to determine the extent of depolarization.
-
Transmission Electron Microscopy (TEM)
-
Objective: To visualize the ultrastructural damage to the parasite's tegument caused by this compound.
-
Protocol:
-
Adult worms are incubated with a specific concentration of this compound for a defined period.
-
Control worms are incubated in the drug-free medium.
-
Worms are fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), dehydrated, and embedded in resin.
-
Ultrathin sections are cut and stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate).
-
The sections are examined using a transmission electron microscope to observe the integrity of the tegument and other tissues.
-
Visualizations
Signaling Pathway of this compound in Schistosoma mansoni
Caption: this compound signaling cascade in S. mansoni.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for characterizing this compound's effects.
Conclusion and Future Directions
The identification of TRPM_MCLZ as the specific target of this compound in Schistosoma mansoni represents a significant advancement in the field of anthelmintic drug discovery. This parasite-specific ion channel provides a clear molecular basis for the drug's efficacy and offers a promising avenue for the development of novel schistosomicidal agents. The clear distinction from the host's benzodiazepine receptors (GABA_A receptors) provides a strong rationale for designing selective TRPM_MCLZ modulators that lack the sedative side effects of this compound.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound analogs to identify compounds with increased potency and selectivity for the parasite channel.
-
High-Throughput Screening: Developing high-throughput screening assays based on the TRPM_MCLZ channel to identify novel chemical scaffolds with anthelmintic activity.
-
Structural Biology: Determining the high-resolution structure of the TRPM_MCLZ channel, both alone and in complex with this compound, to guide rational drug design.
-
In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety of promising new compounds in animal models of schistosomiasis.
By leveraging the knowledge of this compound's interaction with this parasite-specific calcium channel, the scientific community is well-positioned to develop the next generation of anthelmintics to combat schistosomiasis and other parasitic diseases.
References
- 1. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Faculty Collaboration Database - The anthelmintic this compound activates a schistosome transient receptor potential channel. J Biol Chem 2024 Jan;300(1):105528 [fcd.mcw.edu]
- 7. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathways of Meclonazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the metabolic pathways of Meclonazepam, a designer benzodiazepine (B76468). The document is structured to meet the needs of researchers, scientists, and drug development professionals by presenting detailed information on its biotransformation, including quantitative data, experimental protocols, and visual representations of the metabolic processes and analytical workflows.
Introduction
This compound, a nitrobenzodiazepine, has emerged as a new psychoactive substance (NPS). Understanding its metabolic fate is crucial for toxicological screening, clinical diagnostics, and drug development. Like other nitro-containing benzodiazepines such as clonazepam and flunitrazepam, this compound undergoes extensive metabolism in the body.[1][2] The primary metabolic transformations involve the reduction of the nitro group and subsequent acetylation.[3][4] This guide synthesizes the current scientific knowledge on the metabolic pathways of this compound.
Metabolic Pathways of this compound
The metabolism of this compound primarily occurs in the liver and involves Phase I and Phase II reactions.[5][6] The major metabolic pathway proceeds through nitroreduction, a characteristic biotransformation for benzodiazepines containing a nitro group.[7][8]
Phase I Metabolism: The initial and principal metabolic step is the reduction of the 7-nitro group of this compound to form 7-amino-meclonazepam.[1] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key enzyme in the metabolism of many benzodiazepines.[5][8][9]
Phase II Metabolism: Following the formation of 7-amino-meclonazepam, this primary metabolite undergoes N-acetylation to form 7-acetamido-meclonazepam.[1][3] This acetylation reaction is catalyzed by N-acetyltransferase 2 (NAT2).[8]
The major metabolites found in human urine are amino-meclonazepam and acetamido-meclonazepam.[1][2] In some cases, minor amounts of the parent drug, this compound, can also be detected in urine samples.[1] The most abundant metabolite and a good target for urine drug testing for this compound is 7-acetaminothis compound.[3]
Below is a diagram illustrating the primary metabolic pathway of this compound.
Quantitative Metabolic Data
While comprehensive quantitative data on this compound metabolism is still emerging, studies using various in vitro and in vivo models have provided initial insights. One study noted a significant increase in the production of amino-meclonazepam (140-fold) by human liver microsomes when incubated under a nitrogen atmosphere, highlighting the reductive nature of this metabolic step.[1][2]
Table 1: Summary of this compound Metabolite Formation in Different Models
| Model System | Major Metabolites Detected | Key Findings | Reference |
| Human Urine Samples | Amino-meclonazepam, Acetamido-meclonazepam | Acetamido-meclonazepam is the most abundant metabolite. | [3] |
| Human Liver Microsomes (HLM) | Amino-meclonazepam (minor amounts) | Production of amino-meclonazepam increased 140-fold under nitrogen atmosphere. | [1][2] |
| Cryopreserved Human Hepatocytes | Amino-meclonazepam, Acetamido-meclonazepam | Both major metabolites were produced. | [1] |
| Mouse Model | Amino-meclonazepam, Acetamido-meclonazepam | Both major metabolites were produced in vivo. | [1] |
Experimental Protocols
The elucidation of this compound's metabolic pathways has been achieved through a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.
This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of this compound using HLM.[10][11]
1. Materials and Reagents:
- Pooled Human Liver Microsomes (HLM)
- Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
- This compound solution (in a suitable organic solvent like methanol (B129727) or DMSO)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Cold organic solvent (e.g., acetonitrile) for reaction termination
- Internal standard for analytical quantification
2. Incubation Procedure:
- Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.
- Pre-warm the master mix at 37°C for a few minutes.
- Initiate the reaction by adding the this compound solution to the master mix. The final substrate concentration can be optimized (e.g., 1-10 µM).
- Incubate the reaction mixture at 37°C with gentle shaking.
- At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.
- Terminate the reaction by adding cold acetonitrile (B52724) (containing the internal standard) to the aliquots.
3. Sample Analysis:
- Centrifuge the terminated reaction samples to precipitate proteins.
- Analyze the supernatant using a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.
High-resolution mass spectrometry, particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), is a powerful technique for identifying and quantifying this compound and its metabolites.[1][3][12]
Key aspects of the analytical method include:
-
Chromatographic Separation: Reverse-phase liquid chromatography is typically used to separate the parent drug from its metabolites based on their polarity.
-
Mass Spectrometric Detection: High-resolution mass spectrometry allows for the accurate mass measurement of parent and metabolite ions, facilitating their identification.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments are used to confirm the structure of the identified metabolites.
The logical workflow for identifying this compound metabolites using LC-MS/MS is depicted below.
Conclusion
The metabolic pathways of this compound have been primarily characterized by nitroreduction to 7-amino-meclonazepam, followed by N-acetylation to 7-acetamido-meclonazepam. These metabolites serve as important biomarkers for detecting this compound intake. The use of in vitro models like human liver microsomes and hepatocytes, along with in vivo animal studies, has been instrumental in elucidating these pathways. Advanced analytical techniques, particularly high-resolution mass spectrometry, are essential for the reliable identification and quantification of this compound and its metabolites. Further research is warranted to fully quantify the pharmacokinetic parameters of this compound and its metabolites in humans and to explore the potential involvement of other minor metabolic pathways.
References
- 1. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, this compound, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In vivo study protocol for Meclonazepam in murine models
An in vivo study of Meclonazepam in murine models is essential for characterizing its pharmacokinetic, pharmacodynamic, and toxicological profile. This compound (3-methylclonazepam) is a benzodiazepine (B76468) derivative originally investigated for its potent antischistosomal (anti-parasitic) properties.[1][2] However, its development was halted due to dose-limiting sedative side effects in humans, which are characteristic of the benzodiazepine class.[1][3]
These central nervous system (CNS) effects suggest that this compound acts on GABA-A receptors, the primary target for benzodiazepines, to produce anxiolytic, sedative, and muscle-relaxant effects.[3][4] A comprehensive in vivo assessment in murine models is crucial to quantify these effects, establish a therapeutic window, and understand its metabolic fate.
This document provides a detailed protocol for researchers, scientists, and drug development professionals to conduct a thorough preclinical evaluation of this compound in mice. The protocols cover behavioral assessments for anxiety and sedation, pharmacokinetic analysis, and acute toxicology.
Animal Model and Husbandry
Standardized animal care is critical for reproducible results.
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J or Swiss Webster are commonly used for behavioral and pharmacological studies.
-
Age/Weight: 8-12 weeks old, 20-30g at the start of the study.
-
Housing: Animals should be group-housed (3-5 per cage) in a controlled environment with a 12-hour light/dark cycle (lights on at 7:00 AM), stable temperature (~23°C), and humidity.[5] Food and water should be available ad libitum.
-
Acclimation: Mice should be acclimated to the facility for at least one week and to the testing room for at least 30-60 minutes before any experiment begins.[6][7]
Experimental Design and Dosing
A robust experimental design should include appropriate controls and a dose-response evaluation.
Table 1: Example Experimental Groups
| Group ID | Treatment | Dose (mg/kg, i.p.) | Vehicle | Number of Animals (n) | Study Arm |
|---|---|---|---|---|---|
| G1 | Vehicle Control | 0 | 10% Cyclodextrin | 10 | Behavioral, PK, Toxicology |
| G2 | This compound | Low Dose (e.g., 0.5) | 10% Cyclodextrin | 10 | Behavioral, PK, Toxicology |
| G3 | This compound | Mid Dose (e.g., 1.0) | 10% Cyclodextrin | 10 | Behavioral, PK, Toxicology |
| G4 | This compound | High Dose (e.g., 3.0) | 10% Cyclodextrin | 10 | Behavioral, PK, Toxicology |
| G5 | Positive Control (Diazepam) | 2.0 | 10% Cyclodextrin | 10 | Behavioral |
Note: Doses are hypothetical and should be determined in a preliminary dose-finding study. Doses for diazepam are based on established literature.[8][9] this compound should be administered via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.[8][10]
Pharmacokinetic (PK) Study Protocol
This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
3.1. Methodology
-
Administer a single i.p. dose of this compound to each mouse.
-
Collect blood samples (~30 µL) serially from the submandibular or tail vein at predetermined time points.[11] Using a serial sampling method reduces the number of animals required and minimizes inter-animal variability.[12]
-
For later time points, terminal blood collection via cardiac puncture under anesthesia may be performed.[11]
-
Process blood samples to obtain plasma by centrifuging at 2000 x g for 10 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound and its primary metabolites (e.g., amino-meclonazepam, acetamido-meclonazepam) using a validated LC-MS/MS method.[13]
Table 2: Pharmacokinetic Blood Sampling Schedule
| Time Point | 5 min | 15 min | 30 min | 1 hr | 2 hr | 4 hr | 8 hr | 24 hr |
|---|
| Collection Site | Tail Vein | Tail Vein | Submandibular | Submandibular | Submandibular | Tail Vein | Tail Vein | Cardiac Puncture (Terminal) |
Note: The sampling schedule may be adjusted based on the expected half-life of the compound.[14]
3.2. Data Analysis Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) will be calculated using non-compartmental analysis software.
Behavioral Study Protocols
Behavioral assays are used to assess the anxiolytic and sedative effects of this compound.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used assay to evaluate anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][15] Anxiolytic compounds increase the exploration of the open arms.[16]
4.1.1. Apparatus
-
A plus-shaped maze elevated 50-55 cm from the floor.[7]
-
Two opposite arms (30 x 5 cm) are open, and two are enclosed by high walls (15 cm).[7][17]
-
A central platform (5 x 5 cm) connects the arms.[17]
-
The maze should be made of a non-reflective material and cleaned with 70% ethanol (B145695) between trials.[17]
4.1.2. Protocol
-
Acclimate mice to the testing room for at least 60 minutes.[7]
-
Administer this compound, vehicle, or a positive control (e.g., Diazepam) i.p. 30 minutes before the test.[8][10]
-
Place the mouse on the central platform, facing an open arm.[17]
-
Record the session using a video camera and tracking software (e.g., ANY-maze).[15]
-
The experimenter should be blinded to the treatment groups to avoid bias.[15]
Table 3: Key Parameters for Elevated Plus Maze
| Parameter | Description | Expected Effect of Anxiolytic |
|---|---|---|
| Time in Open Arms (%) | (Time in open arms / Total time) x 100 | Increase |
| Open Arm Entries (%) | (Entries into open arms / Total entries) x 100 | Increase |
| Closed Arm Entries | Number of entries into the closed arms | No significant change |
| Total Distance Traveled | Total distance moved in the maze | No significant change (to rule out hyperactivity) |
Light-Dark Box Test for Anxiolytic Activity
This test is based on the conflict between the innate aversion of mice to brightly lit areas and their tendency to explore a novel environment.[5][18]
4.2.1. Apparatus
-
A box divided into two compartments: a small, dark chamber (1/3 of the box) and a large, brightly illuminated chamber (2/3 of the box).[5]
-
An opening connects the two chambers.[5]
-
The light intensity in the lit chamber should be 200-400 lux.[5][6]
4.2.2. Protocol
-
Acclimate mice to the testing room.
-
Administer the test compound i.p. 30 minutes prior to the test.
-
Place the mouse in the center of the brightly lit chamber.[5]
-
Allow the mouse to explore the apparatus freely for 5-10 minutes.[5]
-
Record behavior using video tracking software.
Table 4: Key Parameters for Light-Dark Box Test
| Parameter | Description | Expected Effect of Anxiolytic |
|---|---|---|
| Time in Light Chamber (s) | Total time spent in the illuminated compartment. | Increase[19] |
| Transitions | Number of times the animal moves between chambers. | Increase or no change |
| Latency to Enter Dark (s) | Time taken for the first entry into the dark chamber. | Increase |
Sedative and Motor Coordination Protocols
These assays measure the sedative and motor-impairing side effects common to benzodiazepines.
Locomotor Activity Test
This test measures general motor activity and can indicate sedative or stimulant effects.[20] Benzodiazepines typically reduce locomotor activity at higher doses.[19][21]
5.1.1. Apparatus
-
An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement.
-
Alternatively, a video camera and tracking software can be used.
5.1.2. Protocol
-
Administer the test compound i.p. 30 minutes prior to the test.
-
Place the mouse in the center of the open field arena.
-
Record activity for a set duration (e.g., 30 minutes).
-
Analyze the data for total distance traveled, time spent mobile, and movements in the center vs. periphery of the arena.
Table 5: Key Parameters for Locomotor Activity
| Parameter | Description | Expected Effect of Sedative |
|---|---|---|
| Total Distance Traveled (cm) | The cumulative distance the mouse moves. | Decrease |
| Horizontal Activity | Number of beam breaks in the horizontal plane. | Decrease |
| Time Spent Immobile (s) | Duration for which the mouse is not moving. | Increase |
Rotarod Test
The rotarod test assesses motor coordination, balance, and motor skill learning. It is sensitive to the motor-impairing effects of benzodiazepines.[22] Studies have used this test to screen this compound derivatives for sedative properties.[23][24]
5.2.1. Apparatus
-
A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
5.2.2. Protocol
-
Training: Train the mice on the rotarod for 2-3 consecutive days prior to the test day, until a stable baseline performance is achieved.
-
Testing: On the test day, administer the compound i.p. 30 minutes before the trial.
-
Place the mouse on the rotating rod at a low speed.
-
Start the trial (using an accelerating protocol).
-
Record the latency to fall from the rod or the time until the mouse passively rotates with the rod.
-
Perform 2-3 trials per mouse with an inter-trial interval.
Table 6: Key Parameters for Rotarod Test
| Parameter | Description | Expected Effect of Motor Impairment |
|---|---|---|
| Latency to Fall (s) | The time the mouse remains on the accelerating rod. | Decrease |
| Passive Rotations | Number of times the mouse clings and rotates with the rod. | Increase |
Acute Toxicology Study
A preliminary acute toxicology study is necessary to identify the maximum tolerated dose (MTD) and observe potential adverse effects.
6.1. Methodology
-
Use a dose-escalation design with at least 3-5 mice per group.
-
Administer a single, high dose of this compound i.p.
-
Observe animals continuously for the first 4 hours and then periodically for up to 14 days.
-
Record clinical signs of toxicity, changes in body weight, and any mortality.
-
At the end of the observation period, perform a gross necropsy.
Table 7: Acute Toxicity Observation Checklist
| Category | Parameter to Observe |
|---|---|
| General Appearance | Posture, grooming, activity level, piloerection. |
| Neurological | Ataxia, tremors, convulsions, righting reflex.[22] |
| Autonomic | Salivation, lacrimation, changes in respiration. |
| Physical | Body weight (Day 0, 1, 3, 7, 14), skin color. |
References
- 1. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central effects in man of the novel schistosomicidal benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. mmpc.org [mmpc.org]
- 7. benchchem.com [benchchem.com]
- 8. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzodiazepine-induced anxiolysis and reduction of conditioned fear are mediated by distinct GABAA receptor subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 15. protocols.io [protocols.io]
- 16. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Locomotor activity of mice | PPTX [slideshare.net]
- 21. Locomotor activity pattern induced by diazepam in control and caffeine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Meclonazepam in Human Plasma and Urine
Audience: This document is intended for researchers, scientists, and drug development professionals involved in clinical and forensic toxicology, pharmacokinetic studies, and drug monitoring.
Introduction
Meclonazepam is a designer benzodiazepine (B76468) that has emerged as a drug of abuse.[1][2] Accurate and sensitive quantification in biological matrices is crucial for clinical diagnostics, forensic investigations, and pharmacokinetic studies. This application note describes a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The method utilizes Solid Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]
Experimental Protocols
Materials and Reagents
-
Standards: this compound certified reference material, this compound-d4 (or other suitable deuterated internal standard).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water (18 MΩ).[4]
-
Reagents: Formic acid (98%+), ammonium (B1175870) formate, ammonium hydroxide (B78521).[4][5]
-
Biological Matrix: Drug-free human plasma and urine for calibrators and quality controls (QCs).
-
Enzyme (for urine): β-glucuronidase from a suitable source (e.g., Abalone).[6]
-
SPE Cartridges: Mixed-mode cation exchange (MCX) SPE cartridges suitable for benzodiazepine extraction.[7]
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 methanol:water mixture.[8]
-
Calibration Standards & QCs: Spike drug-free plasma or urine with the appropriate working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL) and at least three levels of QCs (low, mid, high).[3][9]
Sample Preparation Protocol: Human Plasma
This protocol is based on solid phase extraction (SPE) which provides excellent sample cleanup.
-
Aliquoting: Pipette 0.5 mL of plasma (calibrator, QC, or unknown sample) into a polypropylene (B1209903) tube.[3]
-
IS Addition: Add the internal standard solution to each tube and vortex briefly.
-
Pre-treatment: Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6) and vortex.[10]
-
SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.[7]
-
Elution: Elute this compound and the IS from the cartridge using 1 mL of an appropriate elution solvent (e.g., 2% ammonium hydroxide in ethyl acetate (B1210297) or methanol).[10]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[11]
-
Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
Sample Preparation Protocol: Human Urine
This protocol includes an enzymatic hydrolysis step to account for glucuronidated metabolites, ensuring the quantification of total this compound.
-
Aliquoting: Pipette 0.2 mL of urine into a polypropylene tube.[7]
-
Hydrolysis: Add the internal standard, 200 µL of a suitable buffer (e.g., 0.5 M ammonium acetate, pH 5.0), and β-glucuronidase enzyme.[7]
-
Incubation: Vortex the mixture and incubate at an elevated temperature (e.g., 50-60 °C) for 1-2 hours.[6][7]
-
SPE Extraction: Proceed with the Solid Phase Extraction steps (conditioning, loading, washing, elution) as described in the plasma protocol (Section 3, steps 4-7).[12]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[11]
-
Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
Visualized Workflows and Logic
Caption: Plasma Sample Preparation Workflow using SPE.
Caption: Urine Sample Preparation Workflow with Hydrolysis.
Caption: Logical Flow of the LC-MS/MS System.
Data Presentation and Method Parameters
LC-MS/MS Instrumental Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| LC Gradient | See Table 1a |
Table 1a: LC Gradient Elution Profile
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 5.0 | 50 |
| 5.5 | 95 |
| 6.5 | 95 |
| 6.6 | 10 |
| 8.0 | 10 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500 °C[10] |
| Capillary Voltage | 0.7 - 3.0 kV[10] |
| Collision Gas | Argon |
| MRM Transitions | See Table 2a |
Table 2a: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (Quantifier) | 330.1 | 284.1[4] | 50 | 32[4] |
| This compound (Qualifier) | 330.1 | 239.1[4] | 50 | 40[4] |
| This compound-d4 (IS) | 334.1 | 288.1 | 50 | 32 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument used.
Method Validation Summary
The method was validated according to established guidelines. The performance characteristics are summarized below, based on typical results for designer benzodiazepine assays.[3]
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linear Range | 1 - 200 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[3] |
| Limit of Detection (LOD) | 0.5 ng/mL[3] |
| Intra-day Precision (%RSD) | 3 - 20%[3] |
| Inter-day Precision (%RSD) | 4 - 21%[3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3] |
| Extraction Recovery | 35 - 90%[3] |
| Matrix Effects | -52% to 33% (compensated by IS)[3] |
| Stability | Acceptable under tested conditions (e.g., freeze-thaw, autosampler) |
Conclusion
This application note presents a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma and urine. The use of solid phase extraction provides clean extracts and reliable results, while the inclusion of enzymatic hydrolysis allows for the measurement of total this compound in urine. The method demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it suitable for routine use in therapeutic drug monitoring, clinical research, and forensic toxicology.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. brjac.com.br [brjac.com.br]
- 9. waters.com [waters.com]
- 10. kurabiotech.com [kurabiotech.com]
- 11. agilent.com [agilent.com]
- 12. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of Meclonazepam Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclonazepam, a nitrobenzodiazepine, has emerged as a compound of interest in both clinical and forensic toxicology. Understanding its metabolic fate is crucial for pharmacokinetic studies, drug monitoring, and the identification of biomarkers of exposure. This application note provides a detailed protocol for the identification and characterization of this compound and its primary metabolites, amino-meclonazepam and acetamido-meclonazepam, in biological matrices using high-resolution mass spectrometry (HRMS). The methodologies described herein are designed to offer high sensitivity and specificity, leveraging the power of accurate mass measurements and fragmentation analysis.
This compound undergoes metabolism primarily through nitro-reduction to form amino-meclonazepam, which is subsequently acetylated to acetamido-meclonazepam.[1][2] These metabolites are the main targets for detection in biological samples.
Experimental Protocols
Sample Preparation
This protocol is suitable for the analysis of total (conjugated and unconjugated) metabolites.
-
To 100 µL of urine sample in a microcentrifuge tube, add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia (≥100,000 units/mL sulfatase activity, ≥7500 units/mL β-glucuronidase activity).
-
Add 80 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Vortex the mixture gently and incubate at 50-60°C for 1 hour to ensure complete hydrolysis of glucuronidated metabolites.[1]
-
After incubation, quench the reaction by adding 200 µL of ice-cold acetonitrile (B52724).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute 1:4 with 0.05% formic acid in water before injection into the LC-HRMS system.[1]
This protocol is suitable for the analysis of unconjugated this compound and its metabolites.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Diazepam-d5).
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
The chromatographic separation of this compound and its metabolites can be achieved using a reversed-phase C18 column with a gradient elution.
| Parameter | Recommended Conditions |
| LC System | High-performance or Ultra-high performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
High-Resolution Mass Spectrometry
Data acquisition should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.
| Parameter | Recommended Conditions |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Scan Mode | Full Scan (m/z 100-500) and Targeted MS/MS (data-dependent or parallel reaction monitoring) |
| Collision Energy (CE) | Ramped or optimized for each compound (suggested starting range: 10-40 eV) |
| Reference Mass | Use of a continuous reference mass correction is recommended for high mass accuracy. |
Data Presentation
The following tables summarize the key quantitative data for this compound and its primary metabolites.
Table 1: Mass Spectrometric Data for this compound and its Metabolites
| Compound | Chemical Formula | Exact Mass (monoisotopic) | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| This compound | C₁₆H₁₂ClN₃O₃ | 329.0567 | 330.0640 | 330.0645 |
| Amino-meclonazepam | C₁₆H₁₄ClN₃O | 299.0825 | 300.0898 | 300.0903 |
| Acetamido-meclonazepam | C₁₈H₁₆ClN₃O₂ | 341.0931 | 342.1004 | 342.1009 |
Table 2: High-Resolution MS/MS Fragmentation Data for this compound and its Metabolites
| Precursor Ion ([M+H]⁺) | Precursor m/z | Collision Energy (eV) | Product Ion m/z | Proposed Fragment Structure/Loss |
| This compound | 330.0640 | 15-30 | 284.0721 | [M+H - NO₂]⁺ |
| 255.0694 | Ring contraction product | |||
| 239.0378 | Ring contraction product | |||
| 214.0791 | Ring contraction product | |||
| Amino-meclonazepam | 300.0898 | 20-40 | 283.0636 | [M+H - NH₃]⁺ |
| 255.0694 | Ring contraction product | |||
| 226.0660 | Further fragmentation | |||
| Acetamido-meclonazepam | 342.1004 | 20-40 | 300.0898 | [M+H - C₂H₂O]⁺ |
| 282.0793 | [M+H - C₂H₂O - H₂O]⁺ | |||
| 255.0694 | Ring contraction product |
Note: Optimal collision energies should be determined empirically on the specific instrument being used.
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Proposed metabolic pathway of this compound.
References
Meclonazepam solubility and preparation of stock solutions
Topic: Meclonazepam Solubility and Preparation of Stock Solutions
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a benzodiazepine (B76468) derivative with sedative, anxiolytic, and anti-parasitic properties.[1][2] Accurate and reproducible experimental results rely on the correct preparation of stock solutions, which necessitates a thorough understanding of the compound's solubility in various solvents. These application notes provide a summary of this compound's solubility and a detailed protocol for the preparation of stock solutions for in vitro and in vivo research applications.
Physicochemical Properties
-
Appearance: Solid powder.
This compound Solubility Data
This compound exhibits solubility in various organic solvents, but is sparingly soluble in aqueous solutions. The choice of solvent is critical for preparing stable and effective stock solutions. The table below summarizes the available solubility data.
| Solvent | Concentration | Molarity (approx.) | Notes | Source |
| DMSO | 50 mg/mL | 151.63 mM | Ultrasonic assistance may be required for complete dissolution. | [6] |
| DMSO | 25 mg/mL | 75.82 mM | - | [4] |
| DMF | 25 mg/mL | 75.82 mM | - | [4] |
| Methanol | 1 mg/mL | 3.03 mM | - | [4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.52 mM | - | [4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 2.5 mg/mL | 7.58 mM | For in vivo use. Requires sonication. | [6] |
| 10% DMSO >> 90% corn oil | 2.5 mg/mL | 7.58 mM | For in vivo use. Requires sonication. | [6] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.297 mg of this compound (Molecular Weight: 329.74 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath at room temperature may be applied.[7]
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.[7]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots.[7][8] Store these aliquots in tightly sealed amber vials at -20°C or -80°C for long-term storage, protected from light.[8] For short-term storage, 4°C is suitable.[8]
Note on Stability: Benzodiazepine stock solutions in DMSO are generally stable for at least six months when stored at -20°C or -80°C.[8] It is recommended to prepare fresh dilutions in culture media for each experiment.[8]
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
These application notes provide essential information for the accurate and safe preparation of this compound stock solutions. Adherence to these protocols will help ensure the consistency and reliability of experimental results. For in vivo studies, it is crucial to use appropriate vehicle formulations as indicated in the solubility table to ensure the bioavailability and safety of the compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 58662-84-3 [chemicalbook.com]
- 3. This compound | C16H12ClN3O3 | CID 3033985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, (R)- | C16H12ClN3O3 | CID 44366192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Sedative Effects of Meclonazepam in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclonazepam, a benzodiazepine (B76468) derivative, has shown potential as a therapeutic agent but is also associated with dose-limiting sedative side effects.[1] Understanding and quantifying these sedative properties are crucial for its development and for the creation of new analogs with improved safety profiles. This document provides detailed protocols for established animal models used to assess sedation and motor coordination, along with data presentation guidelines and visualizations of the underlying signaling pathways.
The primary mechanism of action for benzodiazepines like this compound involves the potentiation of GABAergic neurotransmission.[2] By binding to a specific site on the GABA-A receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression, which manifests as sedation, anxiolysis, and muscle relaxation.
Signaling Pathway of this compound's Sedative Action
This compound, like other benzodiazepines, exerts its sedative effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This leads to a decrease in neuronal excitability.
Caption: Mechanism of this compound-induced sedation via GABA-A receptor modulation.
Experimental Workflow for Assessing Sedation
A typical workflow for evaluating the sedative properties of this compound involves a battery of behavioral tests that assess different aspects of motor function and exploratory behavior.
Caption: Workflow for in vivo assessment of this compound's sedative effects.
Data Presentation
Quantitative data from sedative effect studies should be summarized in clear and concise tables. Below are examples of how to structure these tables for each key behavioral test.
Rotarod Test Data
The rotarod test is a reliable method for evaluating motor coordination and balance, which are often impaired by sedative compounds.[3]
| Treatment Group | Dose (mg/kg) | N | Latency to Fall (seconds) |
| Vehicle | - | 14 | 285 ± 10 |
| This compound | 30 | 14 | 102 ± 26[1] |
| Reference: Diazepam | 10 | 8 | Significantly reduced vs. vehicle[4] |
Note: Data for Diazepam is provided as a reference for a standard benzodiazepine.
Open Field Test Data
The open field test is used to assess general locomotor activity and exploratory behavior. A reduction in movement can be indicative of sedation.[5]
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (meters) | Time Spent in Center (%) |
| Vehicle | - | 10 | 35.2 ± 3.1 | 12.5 ± 1.8 |
| Reference: Diazepam | 2.0 | 10 | 18.4 ± 2.5[6] | 8.7 ± 1.2 |
| Reference: Clonazepam | 1.0 | 10 | Moderately reduced[7] | Data not available |
Elevated Plus-Maze Data
While primarily a test for anxiety-like behavior, the elevated plus-maze can also provide data on locomotor activity through the number of arm entries. A decrease in the number of entries can suggest sedative effects.
| Treatment Group | Dose (mg/kg) | N | Open Arm Entries | Closed Arm Entries | Total Arm Entries |
| Vehicle | - | 10 | 8 ± 2 | 15 ± 3 | 23 ± 4 |
| Reference: Diazepam | 2.0 | 10 | Significantly reduced[6] | Significantly reduced[6] | Significantly reduced[6] |
| Reference: Clonazepam | 0.25 | 12 | Increased (anxiolytic effect) | No significant change | No significant change |
Experimental Protocols
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus: An automated rotarod apparatus with a textured rod to prevent slipping.
Procedure:
-
Acclimation: Allow mice or rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): A day before the test, train the animals on the rotarod at a constant low speed (e.g., 4 rpm) for 2-5 minutes. This reduces the stress of novelty on the test day.
-
Test Day:
-
Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The timing of the test post-administration should be based on the drug's pharmacokinetic profile (typically 30 minutes for i.p. administration).
-
Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial is typically ended if the animal falls or remains on the rod for the maximum duration (e.g., 300 seconds).
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary endpoint is the latency to fall. A significant decrease in latency to fall in the this compound-treated group compared to the vehicle group indicates impaired motor coordination and sedation.
Open Field Test
Objective: To measure spontaneous locomotor activity and exploratory behavior.
Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with an overhead camera and tracking software.
Procedure:
-
Acclimation: Habituated the animals to the testing room for at least 30-60 minutes. The lighting conditions should be consistent across all tests.[6]
-
Drug Administration: Administer this compound or vehicle as described for the rotarod test.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).
-
The session is recorded, and tracking software is used to analyze various parameters.
-
-
Data Analysis: Key parameters for sedation include:
-
Total distance traveled: A significant decrease indicates hypoactivity.
-
Time spent mobile/immobile: An increase in immobility time suggests sedation.
-
Other measures like rearing frequency can also be affected.
-
Elevated Plus-Maze (EPM) Test
Objective: Primarily for assessing anxiety-like behavior, but locomotor activity can also be inferred.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Acclimated animals to the testing room as in the other protocols.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
An overhead camera records the session for later analysis.
-
-
Data Analysis:
-
Anxiety-related measures: Time spent in and entries into the open versus closed arms. Anxiolytic drugs typically increase the time and entries in the open arms.
-
Sedation-related measure: The total number of arm entries (open + closed). A significant decrease in total arm entries in the drug-treated group compared to the vehicle group suggests a sedative effect, as it indicates reduced overall locomotor activity.[6]
-
Conclusion
The animal models and protocols described provide a robust framework for assessing the sedative effects of this compound. By employing a combination of the rotarod, open field, and elevated plus-maze tests, researchers can gain a comprehensive understanding of the compound's impact on motor coordination and locomotor activity. Consistent and detailed data collection, as outlined in the data presentation section, is essential for accurate interpretation and comparison of results. These methods are invaluable for the preclinical evaluation of this compound and the development of novel benzodiazepines with optimized therapeutic profiles.
References
- 1. Development of non-sedating antischistosomal benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central effects in man of the novel schistosomicidal benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic effect of clonazepam in female rats: grooming microstructure and elevated plus maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of Meclonazepam's Schistosomicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current mainstay of treatment, praziquantel, while effective, faces concerns of emerging resistance, necessitating the development of new schistosomicidal agents. Meclonazepam, a benzodiazepine (B76468) derivative, has demonstrated significant activity against Schistosoma mansoni in both in vitro and in vivo studies.[1][2][3][4] Unlike its sedative effects in humans, which are mediated by GABA-A receptors, this compound's schistosomicidal action is primarily attributed to its interaction with a parasite-specific transient receptor potential (TRP) ion channel, TRPMMCLZ.[2][5][6] Activation of this channel leads to a cascade of events including spastic paralysis, tegumental damage, and eventual parasite death.[1][2][3]
These application notes provide a detailed protocol for the in vitro screening of this compound's schistosomicidal activity against adult Schistosoma mansoni. The described methodologies are essential for researchers engaged in the discovery and development of novel anti-schistosomal drugs.
Data Presentation
Table 1: In Vitro Activity of this compound against Adult Schistosoma mansoni
| Parameter | Value | Assay Conditions | Reference |
| Motility IC50 | 1.54 ± 0.09 µM | Adult worms, 14-hour incubation, high-content imaging | [7] |
| Caspase Activation EC50 (PZQ-susceptible) | 2.5 ± 0.7 µM | Adult worms, 24-hour incubation | [8] |
| Caspase Activation EC50 (PZQ-resistant) | 1.4 ± 0.4 µM | Adult worms, 24-hour incubation | [8] |
| Tegumental Damage | Extensive vacuolization, blebbing, and sloughing | 5 µM, 14-hour incubation | [3] |
| Effect on Trans-tegumental Potential | Depolarization from -22.7 ± 1.6 mV to -3.6 ± 0.4 mV | 10 µM | [7] |
Experimental Protocols
In Vitro Culture of Adult Schistosoma mansoni
Objective: To maintain the viability of adult S. mansoni worms for in vitro drug screening assays.
Materials:
-
Adult S. mansoni (6-7 weeks post-infection, recovered from mice by perfusion).
-
DMEM (high glucose) supplemented with 5% Fetal Calf Serum (FCS), 100 units/mL penicillin, 100 µg/mL streptomycin, 25 mM HEPES, and 1 mM sodium pyruvate.[1][3]
-
Sterile petri dishes.
-
Incubator at 37°C with 5% CO2.
Protocol:
-
Aseptically recover adult worms from infected mice via hepatic portal vein perfusion.
-
Wash the worms several times in pre-warmed culture medium to remove host blood cells and debris.
-
Transfer pairs of adult worms (one male, one female) or individual worms into the wells of a 24-well plate containing 2 mL of culture medium per well.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
-
Observe the worms daily for motility and general health. The medium should be changed every 48 hours.
Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Sterile microcentrifuge tubes.
Protocol:
-
Weigh an appropriate amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% (v/v) to avoid solvent toxicity to the worms.[1]
Motility Assay
Objective: To quantify the effect of this compound on the motor activity of adult S. mansoni.
Protocol:
-
Culture adult worms as described in Protocol 1.
-
Add this compound at various concentrations (e.g., 0.1 µM to 30 µM) to the culture wells. Include a DMSO vehicle control.
-
Incubate the worms for a defined period (e.g., 14 hours).[9]
-
Record the motility of the worms using a high-content imaging system or a microscope with a camera.
-
Analyze the recorded videos using worm tracking software (e.g., wrmXpress) to quantify movement.[9]
-
Normalize the motility of treated worms to the DMSO control group.
-
Plot the concentration-response curve and calculate the IC50 value.
Viability Assay (Caspase 3/7 Activation)
Objective: To assess parasite death by measuring the activation of pro-apoptotic caspases.
Protocol:
-
Culture adult worms as described in Protocol 1.
-
Expose the worms to a range of this compound concentrations (e.g., 0 to 10 µM) for a specified duration (e.g., 24 hours).[3]
-
Pool at least 5 worms per treatment group in a microcentrifuge tube and homogenize the tissue.
-
Use a commercially available Caspase-Glo® 3/7 Assay kit to measure caspase activity according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the dose-response curve and determine the EC50 value.
Tegumental Damage Assessment by Scanning Electron Microscopy (SEM)
Objective: To visualize and characterize the morphological changes induced by this compound on the parasite's tegument.
Protocol:
-
Incubate adult worms with a fixed concentration of this compound (e.g., 5 µM) for a set time (e.g., 14 hours).[3]
-
Fix the worms overnight at 4°C in a solution of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.3).[3]
-
Wash the worms three times for 10 minutes each in 0.1 M sodium cacodylate buffer.
-
Post-fix the samples on ice in 1% osmium tetroxide for 2 hours.
-
Wash the worms twice for 10 minutes each in distilled water.
-
Dehydrate the samples through a graded series of methanol (B129727) (50%, 75%, 95%, 100%) and then acetonitrile.
-
Critical point dry the samples, mount them on stubs, and coat them with gold-palladium.
-
Examine the specimens using a scanning electron microscope and document the tegumental alterations.
Mandatory Visualizations
Caption: Experimental workflow for in vitro screening of this compound.
Caption: this compound's proposed mechanism of action in S. mansoni.
References
- 1. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | TRP drop, TRP drop: a steady patter of anti-schistosomal target illumination [frontiersin.org]
- 7. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | bioRxiv [biorxiv.org]
- 9. journals.asm.org [journals.asm.org]
Dosage and administration routes for Meclonazepam in preclinical research
Introduction
Meclonazepam, a benzodiazepine (B76468) derivative also known as Ro 11-3128, was initially patented in 1977 for its potential as an anthelmintic agent.[1] While its sedative side effects have limited its clinical development for parasitic diseases, it has garnered interest in preclinical research for its anxiolytic and potent antischistosomal properties.[2][3] This document provides a comprehensive overview of the dosage and administration routes for this compound in various preclinical models, based on available research. The following sections detail quantitative data in tabular format, experimental protocols, and a visual representation of a typical experimental workflow.
Quantitative Data: Dosage and Administration
The following tables summarize the reported dosages and administration routes for this compound in in vivo and in vitro preclinical studies.
Table 1: In Vivo Studies
| Animal Model | Application | Dosage Range | Administration Route | Vehicle/Solvent | Notable Findings | Reference |
| Mongolian Gerbils (Meriones unguiculatus) | Anxiolytic Effects | 0.1, 0.3, 1.0, 3.0, 5.6 mg/kg | Intraperitoneal (IP) | Not specified | ED50 of 0.77-0.78 mg/kg | [4] |
| CB6F1 Mice | Antischistosomal (immature S. mansoni) | 40 and 80 mg/kg | Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Highly significant effect on immature schistosomes | [4] |
| Mice (infected with S. mansoni) | Antischistosomal (hepatic shift assay) | 100 mg/kg | Oral Gavage | Not specified | 100% of worms shifted to the liver | [3] |
| Mice | Sedative Activity (rotarod test) | Increasing amounts | Oral Gavage | Not specified | Used to assess sedative side effects | [3] |
Table 2: In Vitro Studies
| System | Application | Concentration | Solvent | Notable Findings | Reference |
| Immature S. mansoni | Antischistosomal | 30 µM | DMSO | Eliminates 100% of immature parasites; causes massive spastic paralysis | [4] |
| Adult S. mansoni | Antischistosomal | 30 µM | DMSO | Used for initial screening of this compound derivatives | [3] |
| Human Liver Microsomes | Metabolism Study | Not specified | Not specified | Produced minor amounts of the amino metabolite | [1] |
| Cryopreserved Hepatocytes | Metabolism Study | Not specified | Not specified | Produced both amino-meclonazepam and acetamido-meclonazepam | [1] |
Experimental Protocols
1. In Vivo Antischistosomal Efficacy in a Murine Model (Hepatic Shift Assay)
This protocol is adapted from studies evaluating the antischistosomal activity of this compound in mice infected with Schistosoma mansoni.[3]
-
Animal Model: Mice infected with S. mansoni. Adult worms typically reside in the mesenteric vasculature.
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound at the desired concentration (e.g., 100 mg/kg). A common vehicle for oral administration of hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] For oral gavage, a corn oil-based vehicle (10% DMSO, 90% corn oil) can also be used.[4]
-
Administer the this compound suspension to the infected mice via oral gavage.
-
-
Hepatic Shift Assay:
-
Three hours post-administration, euthanize the mice.
-
Perfuse the hepatic portal vein to collect worms from the liver and the mesenteric veins.
-
Count the number of worms present in the liver versus the mesenteries.
-
Effective antischistosomal compounds cause paralysis of the worms, leading them to be swept by blood flow from the mesenteric veins to the liver.[3] A significant increase in the proportion of worms in the liver indicates drug efficacy.
-
2. Assessment of Sedative Effects Using the Rotarod Test
This protocol is used to evaluate the sedative side effects of this compound in mice.[3]
-
Animal Model: Non-infected mice are used to avoid confounding motor impairments due to hepatomegaly from parasite infection.[3]
-
Training:
-
Train the mice to run on a rotarod apparatus at a constant speed (e.g., 20 RPM) for a set duration (e.g., 300 seconds).
-
-
Drug Administration:
-
Administer this compound or a vehicle control orally at varying doses.
-
-
Testing:
-
Five minutes after drug administration, place the mice on the rotating rod.
-
Record the latency to fall from the rod. A decreased latency to fall compared to vehicle-treated animals indicates sedation.
-
3. In Vitro Antischistosomal Activity Assay
This protocol is for assessing the direct effect of this compound on S. mansoni worms in culture.[3][4]
-
Parasite Preparation:
-
Recover adult or immature S. mansoni worms from infected host animals.
-
Wash the worms and place them in a suitable culture medium in a multi-well plate.
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the culture wells to achieve the final desired concentration (e.g., 30 µM). Ensure the final DMSO concentration is non-toxic to the worms (typically ≤ 0.1%).
-
-
Phenotypic Observation:
-
Incubate the worms with the compound for a specified period (e.g., 14 hours).[3]
-
Observe the worms under a microscope for phenotypic changes, such as paralysis, tegumental damage, or death.
-
Visualizations
Caption: General workflow for preclinical evaluation of this compound.
Disclaimer: The information provided in these application notes is intended for research purposes only. Researchers should carefully consider the specific goals of their study to determine the most appropriate dosage, administration route, and experimental protocol. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.
References
- 1. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Sourcing and Analytical Testing of Meclonazepam Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on sourcing Meclonazepam reference standards and established protocols for its analytical testing. The included methodologies are essential for research, forensic analysis, and clinical toxicology.
Sourcing this compound Reference Standards
The selection of a suitable reference standard is critical for accurate and reproducible analytical results. The following table summarizes key information from various suppliers of this compound.
Table 1: this compound Reference Standard Suppliers
| Supplier | Product Name/Number | CAS Number | Purity | Formulation | Concentration | Storage Condition |
| Cayman Chemical | This compound (Item No. 25110) | 58662-84-3 | ≥98% | A crystalline solid | - | -20°C |
| Cayman Chemical | (±)-Meclonazepam (Item No. 23110) | 67027-56-9 | - | A crystalline solid | - | -20°C |
| PURE US RESEARCH CHEMICALS | This compound Solution | - | Certified Reference Material | 1 mg/mL in methanol (B129727) | 1 mg/mL | -20°C |
| Smolecule | This compound | 58662-84-3 | >98% | - | - | Dry, dark at 0-4°C (short-term) or -20°C (long-term) |
| Chiron | This compound, neat | 58662-84-3 | - | Neat | 10 mg | -20 to -10°C |
| MedChemExpress | (R)-Meclonazepam | - | - | - | - | - |
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for method development and analysis.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Chemical Name | (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |
| CAS Number | 58662-84-3[1][2] |
| Molecular Formula | C₁₆H₁₂ClN₃O₃[1][2][3][4] |
| Molecular Weight | 329.7 g/mol [2][3] |
| Purity | ≥98%[2] |
| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Methanol: 1 mg/ml[2] |
| Storage Temperature | -20°C[1][2][5] |
| Stability | ≥ 5 years[2] |
Experimental Protocols
The following sections detail the methodologies for the analytical testing of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Protocol for Quantitative Analysis of this compound by LC-MS/MS
This protocol is adapted from validated methods for the analysis of designer benzodiazepines in biological matrices.[6][7]
3.1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.5 mL of the biological sample (e.g., blood), add an appropriate internal standard.
-
Perform solid-phase extraction using a C18 column.[7]
-
Wash the column to remove interfering substances.
-
Elute the analyte using a suitable organic solvent.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection.
3.2. Liquid Chromatography Parameters
-
Column: C18 analytical column[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[6]
-
Flow Rate: 0.7 mL/min[6]
-
Gradient:
-
Start at 15% B
-
Increase to 20% B over 1.5 min
-
Increase to 32% B by 10 min
-
Increase to 100% B and hold for 2 min
-
Re-equilibrate at initial conditions for 1.5 min[6]
-
-
Total Run Time: 13.5 min[6]
3.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][7]
-
Gas Temperature: 300°C[6]
-
Gas Flow: 6 L/min[6]
-
Nebulizer Pressure: 40 psi[6]
-
Capillary Voltage: 4 kV[6]
-
MRM Transitions: Two most abundant product ions for each analyte should be monitored for quantification and confirmation.[6]
3.4. Data Analysis
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The linear range of the calibration curve for similar benzodiazepines is typically 1-200 ng/mL.[7]
Protocol for Quantitative Analysis of this compound by GC-MS
This protocol is based on established methods for the analysis of benzodiazepines, which can be challenging due to their thermal instability. The use of analyte protectants is recommended to improve performance.[8][9]
4.1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of the sample, add an internal standard.
-
Adjust the pH to 9.
-
Extract the analytes with chloroform.[10]
-
Separate the organic layer and evaporate it to dryness.
-
Derivatization may be necessary to improve the chromatographic properties of this compound.
4.2. Gas Chromatography Parameters
-
Column: VF-5ms capillary column (30 m, 0.25 mm, 0.25 µm) or similar.[11]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[11]
-
Inlet Temperature: 270°C[11]
-
Oven Temperature Program:
-
Initial temperature: 60°C
-
Ramp to 270°C at 10°C/min[11]
-
-
Injection Mode: Splitless
4.3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Ion Source Temperature: 230°C[11]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
Protocol for HPLC Analysis of Benzodiazepines (Adaptable for this compound)
This is a general HPLC method for the separation of benzodiazepine (B76468) compounds that can be adapted for this compound analysis.[12]
5.1. Sample Preparation
-
Prepare a solution of the sample in the mobile phase or a compatible solvent.
5.2. High-Performance Liquid Chromatography Parameters
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Isocratic mixture of acetonitrile and methanol (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at 254 nm.
Visualizations
Diagram 1: Experimental Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound analysis by LC-MS/MS.
Diagram 2: Supplier Selection Criteria for this compound Reference Standard
Caption: Key criteria for selecting a this compound supplier.
References
- 1. Buy this compound | 58662-84-3 | >98% [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pureusresearchchemicals.com [pureusresearchchemicals.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nist.gov [nist.gov]
- 12. Benzodiazepine Compounds Separation with HPLC - AppNote [mtc-usa.com]
Application Notes and Protocols for the Chemical Synthesis of Non-Sedating Meclonazepam Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of non-sedating Meclonazepam derivatives. The focus is on compounds with modifications at the C3 position of the benzodiazepine (B76468) ring, which have demonstrated reduced sedative effects while retaining potential therapeutic activity. The information is compiled from recent advancements in the field, offering a valuable resource for the development of novel therapeutics with improved safety profiles.
Introduction
This compound, a 3-methyl derivative of clonazepam, has shown promise in various therapeutic areas, but its clinical utility has been hampered by dose-limiting sedative side effects. These sedative properties are primarily mediated by the interaction of benzodiazepines with α1 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system. Recent research has focused on developing this compound derivatives that exhibit reduced affinity for the α1 subunit while maintaining or enhancing affinity for other GABA-A receptor subtypes (e.g., α2, α3, α5) associated with anxiolytic and other therapeutic effects. This strategy aims to dissociate the desired pharmacological activity from the undesirable sedative effects.
This document details the chemical synthesis of two such promising derivatives, MYM-V-56 (a 3-halo derivative) and MYM-III-10 (a 3-hydroxy derivative), and provides protocols for assessing their sedative profiles.
Data Presentation
Table 1: In Vivo Sedative Activity of this compound Derivatives (Rotarod Test)
| Compound | Dose (mg/kg, p.o.) | Mean Latency to Fall (seconds) | Observations |
| Vehicle Control | - | > 300 | No sedative effects observed. |
| This compound | 30 | < 100 | Significant sedative and motor-impairing effects. |
| MYM-V-56 | 30 | ~ 300 | Significantly less sedating than this compound. Some psychoactive effects noted (e.g., jumping off the device).[1] |
| MYM-III-10 | 30 | ~ 300 | Significantly less sedating than this compound.[1] |
Data is illustrative and compiled from published studies. Exact values may vary based on experimental conditions.
Table 2: GABA-A Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1 Subunit | α2 Subunit | α3 Subunit | α5 Subunit |
| This compound | High Affinity | High Affinity | High Affinity | Moderate Affinity |
| MYM-V-56 | Lower Affinity | High Affinity | High Affinity | Moderate Affinity |
| MYM-III-10 | Lower Affinity | High Affinity | High Affinity | Moderate Affinity |
This table represents the desired binding profile for non-sedating derivatives. Specific Ki values for MYM-V-56 and MYM-III-10 are yet to be fully published and the entries reflect the hypothesized selectivity based on their reduced sedative effects.
Mandatory Visualization
Chemical Synthesis Workflow
References
Application Notes and Protocols for In Vitro Screening of Novel Meclonazepam Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Meclonazepam, a benzodiazepine (B76468) derivative, exerts its anxiolytic, sedative, and anticonvulsant effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] Like other benzodiazepines, it binds to a specific site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[3][4] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[4][5] The development of novel this compound analogues aims to optimize its therapeutic properties, potentially improving efficacy, selectivity for specific GABA-A receptor subtypes, or reducing adverse effects.[6][7]
These application notes provide a comprehensive overview of key in vitro assays to characterize and screen novel this compound analogues for their interaction with the GABA-A receptor. The protocols described include receptor binding assays, electrophysiological recordings, and cell-based functional assays.
GABA-A Receptor Binding Assays
Receptor binding assays are fundamental for determining the affinity of novel this compound analogues for the benzodiazepine binding site on the GABA-A receptor.[8] These assays quantify the interaction between a ligand (the test compound) and the receptor.[8]
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the benzodiazepine site, such as [³H]-Flumazenil or [³H]-Diazepam.
Data Presentation:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | 1.5 | 0.8 |
| Analogue 1 | 2.3 | 1.2 |
| Analogue 2 | 0.8 | 0.4 |
| Analogue 3 | 10.7 | 5.6 |
| Analogue 4 | 5.2 | 2.7 |
Caption: Table 1. Sample data from a competitive radioligand binding assay showing the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) for this compound and its novel analogues.
Experimental Protocol:
Materials:
-
Receptor Source: Rat brain crude membrane preparation or cells stably expressing recombinant human GABA-A receptors.[9]
-
Radioligand: [³H]-Flumazenil (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Control: Clonazepam (1 µM) or Diazepam (1 µM).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer and repeat the centrifugation step three times to wash the membranes. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.[9][11]
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitor binding.
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Flumazenil (final concentration 0.1-1.0 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Flumazenil, and 50 µL of Clonazepam (1 µM).
-
Competitor Binding: 50 µL of membrane preparation, 50 µL of [³H]-Flumazenil, and 50 µL of varying concentrations of the this compound analogue.
-
-
Incubation: Incubate the tubes at 4°C for 60 minutes.[10]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[8][10]
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each analogue by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Electrophysiology Assays
Electrophysiology, particularly the patch-clamp technique, provides a direct measure of the functional effects of this compound analogues on GABA-A receptor ion channel activity.[12][13]
Whole-Cell Patch-Clamp Recordings
This technique allows for the recording of GABA-evoked currents in single cells expressing GABA-A receptors. Positive allosteric modulators will potentiate these currents.
Data Presentation:
| Compound | EC₅₀ of GABA (µM) | % Potentiation at 10 µM GABA |
| Control (GABA alone) | 15.2 | N/A |
| This compound (100 nM) | 5.8 | 250% |
| Analogue 1 (100 nM) | 7.1 | 210% |
| Analogue 2 (100 nM) | 4.5 | 310% |
| Analogue 3 (100 nM) | 12.9 | 120% |
| Analogue 4 (100 nM) | 6.2 | 235% |
Caption: Table 2. Sample data from whole-cell patch-clamp recordings showing the shift in GABA EC₅₀ and the percentage potentiation of GABA-evoked currents by this compound and its analogues.
Experimental Protocol:
Materials:
-
Cells: HEK293 cells transiently or stably expressing human recombinant GABA-A receptor subunits (e.g., α1β2γ2).[14][15]
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).
-
GABA Stock Solution: 100 mM in water.
-
Test Compound Stock Solutions: 10 mM in DMSO.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
-
Micromanipulators.
-
Glass micropipettes.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the desired GABA-A receptor subtype.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.[4]
-
Apply GABA at its EC₂₀ concentration to establish a baseline current.
-
Co-apply the this compound analogue with GABA and record the potentiated current.
-
To determine the effect on GABA potency, generate a GABA concentration-response curve in the absence and presence of a fixed concentration of the analogue.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the percentage potentiation by the analogue compared to the GABA-alone response. Determine the EC₅₀ of GABA from the concentration-response curves.
Workflow Diagram:
References
- 1. sarms4muscle.com [sarms4muscle.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clonazepam (Klonopin) Mechanism of Action: How Does Clonazepam Work? - GoodRx [goodrx.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological actions of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
Measuring Tegument Damage in Schistosomes Following Meclonazepam Treatment: Application Notes and Protocols
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis remains a significant global health burden, and the reliance on a single drug, praziquantel, necessitates the development of new therapeutic agents. Meclonazepam (MCLZ), a benzodiazepine (B76468) derivative, has demonstrated potent antischistosomal activity, including against juvenile worms, a stage less susceptible to praziquantel.[1][2] A key mechanism of this compound's efficacy is the induction of severe damage to the schistosome tegument, a vital outer surface involved in nutrient absorption, immune evasion, and osmoregulation.[2][3]
These application notes provide detailed protocols for the qualitative and quantitative assessment of tegumental damage in Schistosoma mansoni following in vitro treatment with this compound. The methodologies outlined include advanced imaging techniques and biochemical assays to provide a comprehensive analysis of drug-induced phenotypic changes.
Mechanism of Action of this compound
This compound induces rapid, Ca2+-dependent spastic paralysis and extensive tegumental damage in schistosomes.[2][3] This is achieved through the activation of a specific transient receptor potential (TRP) ion channel, TRPMMCLZ, which is distinct from the TRP channel targeted by praziquantel.[1][4][5] Activation of TRPMMCLZ leads to a significant influx of extracellular calcium ions (Ca2+), triggering a signaling cascade that results in muscle contraction and disruption of the tegumental architecture.[2][3]
Experimental Workflow for Assessing Tegument Damage
A multi-pronged approach is recommended to thoroughly evaluate this compound-induced tegumental damage. This workflow combines macroscopic observation of parasite viability with microscopic and biochemical analyses for a detailed characterization of the drug's effects.
Section 1: Parasite Viability and Motility Assessment
Application Note: A primary indicator of drug efficacy is the assessment of parasite viability and motility. This compound treatment is expected to cause a rapid decrease in motor activity, leading to paralysis and eventual death.
Protocol 1: In Vitro Viability and Motility Assay
Principle: Adult schistosomes are cultured in the presence of this compound, and their viability is assessed based on motor activity and morphological changes over time.
Materials:
-
Adult S. mansoni worms
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
24-well culture plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Inverted microscope
Procedure:
-
Wash freshly perfused adult S. mansoni worms in pre-warmed culture medium.
-
Place one to five worm pairs per well in a 24-well plate containing 2 ml of culture medium.
-
Add this compound to final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control group with the corresponding concentration of DMSO.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Observe the worms under an inverted microscope at various time points (e.g., 1, 4, 24 hours).
-
Score the viability based on motor activity using a scale such as the one described in Table 1.
Data Presentation:
Table 1: Representative Scoring of Schistosome Viability After this compound Treatment
| Treatment | Concentration (µM) | Time (hours) | Motility Score (0-4)¹ | Mortality (%) |
| Control (DMSO) | 0.1% | 24 | 4 | 0 |
| This compound | 1 | 1 | 2 | 0 |
| 4 | 1 | 10 | ||
| 24 | 0 | 80 | ||
| This compound | 5 | 1 | 1 | 5 |
| 4 | 0 | 50 | ||
| 24 | 0 | 100 | ||
| This compound | 10 | 1 | 0 | 20 |
| 4 | 0 | 90 | ||
| 24 | 0 | 100 |
¹Motility Score: 4 = normal activity; 3 = slow activity; 2 = minimal activity; 1 = intermittent movement of suckers or tail; 0 = no movement.
Section 2: Ultrastructural Analysis of Tegument Damage by Scanning Electron Microscopy (SEM)
Application Note: SEM provides high-resolution imaging of the schistosome surface, allowing for detailed qualitative and semi-quantitative assessment of tegumental alterations such as blebbing, sloughing, and erosion.
Protocol 2: Scanning Electron Microscopy of Adult Schistosomes
Principle: Worms are fixed, dehydrated, critical-point dried, and coated with a conductive metal to be visualized under a scanning electron microscope.
Materials:
-
Treated and control adult S. mansoni worms
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
2.5% Glutaraldehyde (B144438) in 0.1 M cacodylate buffer
-
1% Osmium tetroxide in 0.1 M cacodylate buffer
-
Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS) or critical point dryer
-
SEM stubs and adhesive carbon tabs
-
Sputter coater with gold-palladium target
Procedure:
-
Carefully wash the treated and control worms with PBS.
-
Fix the worms in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 4 hours at 4°C.
-
Wash the worms three times in 0.1 M cacodylate buffer.
-
Post-fix in 1% osmium tetroxide for 1-2 hours at room temperature.
-
Wash three times in distilled water.
-
Dehydrate the samples through a graded ethanol series (30% to 100%), with 15 minutes at each concentration.
-
Perform final drying using either critical point drying or chemical drying with HMDS.
-
Mount the dried worms on SEM stubs using carbon tabs.
-
Sputter-coat the samples with a thin layer of gold-palladium.
-
Observe the samples under a scanning electron microscope.
Data Presentation:
Table 2: Representative Scoring of Tegumental Damage Observed by SEM
| Treatment | Concentration (µM) | Time (hours) | Damage Score (0-4)² | Predominant Phenotypes |
| Control (DMSO) | 0.1% | 24 | 0 | Intact tubercles and spines |
| This compound | 1 | 4 | 1 | Minor blebbing |
| 24 | 2 | Moderate blebbing and focal sloughing | ||
| This compound | 5 | 4 | 3 | Extensive blebbing, sloughing, and spine loss |
| 24 | 4 | Severe erosion and rupture of the tegument | ||
| This compound | 10 | 4 | 4 | Widespread rupture and disintegration |
| 24 | 4 | Complete destruction of the tegument |
²Damage Score: 0 = no damage; 1 = minimal damage (focal blebbing); 2 = moderate damage (widespread blebbing, some sloughing); 3 = severe damage (extensive sloughing, spine loss); 4 = complete destruction of the tegument.[6]
Section 3: Confocal Laser Scanning Microscopy (CLSM) for Tegument Integrity
Application Note: CLSM allows for high-resolution optical sectioning and three-dimensional reconstruction of fluorescently labeled structures within the tegument. This technique can be used to visualize specific tegumental markers and assess their disruption following this compound treatment.
Protocol 3: CLSM Imaging of Tegumental Markers
Principle: Fluorescently labeled lectins or antibodies that bind to specific glycans or proteins on the schistosome surface are used to visualize the tegument. Damage is assessed by the altered distribution or loss of fluorescence.
Materials:
-
Treated and control adult S. mansoni worms
-
4% Paraformaldehyde in PBS
-
PBS with 0.1% Triton X-100 (PBST)
-
Blocking solution (e.g., 5% goat serum in PBST)
-
Fluorescently conjugated lectins (e.g., Concanavalin A-FITC, Peanut Agglutinin-TRITC)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Fix treated and control worms in 4% paraformaldehyde for 4 hours at 4°C.
-
Wash the worms three times in PBS.
-
Permeabilize with PBST for 30 minutes.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with fluorescently conjugated lectins (e.g., 10 µg/ml) overnight at 4°C.
-
Wash three times in PBST.
-
Counterstain with DAPI for 10 minutes.
-
Mount the worms on slides with antifade mounting medium.
-
Image the samples using a confocal microscope.
Data Presentation: Data from CLSM is primarily qualitative, presented as high-resolution images comparing the tegumental staining patterns of control and treated worms. Quantitative analysis can be performed by measuring fluorescence intensity in defined regions of interest.
Section 4: Biochemical Assays for Tegumental Enzyme Activity
Application Note: The schistosome tegument contains several enzymes that are crucial for its function. Measuring the activity of these enzymes in the surrounding culture medium can provide a quantitative measure of tegumental damage and leakage.
Protocol 4: Alkaline Phosphatase (AP) Activity Assay
Principle: Alkaline phosphatase is a tegumental enzyme that is released into the culture medium upon tegument damage. Its activity is measured colorimetrically using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Culture medium from treated and control worms
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Collect the culture medium from each well after treatment.
-
Centrifuge the medium to remove any debris.
-
Add 50 µl of the supernatant to a 96-well plate.
-
Add 50 µl of pNPP substrate solution to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Read the absorbance at 405 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol.
Data Presentation:
Table 3: Representative Alkaline Phosphatase Activity in Culture Medium
| Treatment | Concentration (µM) | Time (hours) | AP Activity (U/L) | % Increase vs. Control |
| Control (DMSO) | 0.1% | 24 | 15.2 ± 2.1 | 0 |
| This compound | 1 | 24 | 45.8 ± 5.3 | 201 |
| This compound | 5 | 24 | 112.6 ± 10.8 | 641 |
| This compound | 10 | 24 | 250.1 ± 22.5 | 1545 |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the detailed assessment of tegumental damage in schistosomes following treatment with this compound. A combination of viability assays, advanced microscopy, and biochemical analyses will enable a thorough characterization of the antischistosomal effects of this promising drug candidate, facilitating further research and development in the pursuit of novel therapies for schistosomiasis.
References
- 1. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TRP drop, TRP drop: a steady patter of anti-schistosomal target illumination [frontiersin.org]
- 6. Praziquantel-induced tegumental damage in vitro is diminished in schistosomes derived from praziquantel-resistant infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Meclonazepam in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and disposal of Meclonazepam in a laboratory environment. This compound is a benzodiazepine (B76468) derivative with sedative and anxiolytic properties, primarily used as a research chemical.[1][2] Due to its pharmacological activity and potential hazards, strict adherence to safety procedures is essential to protect laboratory personnel and the environment.
Hazard Identification and Safety Precautions
General Safety Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust or fumes.[3]
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.[5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. Inspect for tears before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A buttoned, knee-length laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working outside of a fume hood or if there is a risk of aerosolization. |
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₂ClN₃O₃ | [6] |
| Molecular Weight | 329.74 g/mol | [6][7] |
| CAS Number | 58662-84-3 | [2][8] |
| Appearance | Off-white to light-yellow solid (based on Clonazepam) | [3] |
| Solubility | Soluble in DMSO and corn oil | [9] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask with a stopper (e.g., 10 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out the required amount of this compound powder. For a 10 mL solution of 10 mM this compound (MW: 329.74 g/mol ), you will need 3.2974 mg.
-
Solubilization: Carefully transfer the weighed powder into the volumetric flask. Add approximately 8 mL of anhydrous DMSO to the flask.
-
Mixing: Stopper the flask and vortex gently until the solid is completely dissolved. Visual inspection should show a clear solution.
-
Final Volume Adjustment: Once dissolved, add anhydrous DMSO to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution in a tightly sealed container at the recommended temperature, typically -20°C for long-term storage, protected from light.
Spill Management
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and contamination.
For Small Spills (Powder or Solution):
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, restrict access to the spill area.
-
Containment: For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. For powder spills, gently cover with a damp paper towel to avoid creating dust.
-
Collection: Carefully scoop the absorbed material or covered powder into a designated, labeled hazardous waste container using non-sparking tools.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[10]
Disposal Procedures
Improper disposal of this compound can lead to environmental contamination and is a regulatory violation.[10][11]
-
Waste Collection: All waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a clearly labeled hazardous waste container.[10]
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical name "this compound" and any other constituents of the waste mixture.[10]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[3][10]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a permitted treatment and disposal facility, likely for incineration.[10]
NEVER dispose of this compound down the drain or in the regular trash. [10][11]
Signaling Pathways and Experimental Workflows
Diagram 1: Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
Diagram 2: Logical Relationship of Safety Controls
Caption: Hierarchy of safety controls for handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pccarx.com [pccarx.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. This compound | C16H12ClN3O3 | CID 3033985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, (R)- | C16H12ClN3O3 | CID 44366192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 58662-84-3 [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Meclonazepam Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclonazepam is a benzodiazepine (B76468) derivative with known anxiolytic and sedative properties, acting as a positive allosteric modulator of the GABA-A receptor. While historically investigated for these effects, recent research has pivoted to its potent anti-parasitic activities. Consequently, there is a paucity of established protocols for its long-term administration in rodents to study its effects on the central nervous system.
These application notes provide a comprehensive framework for developing a long-term this compound administration protocol in rodents. Due to the limited publicly available data on the potency of this compound relative to other benzodiazepines, this protocol emphasizes an initial dose-finding study, followed by detailed methodologies for long-term administration and behavioral assessment.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by binding to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing anxiolytic, sedative, and anticonvulsant effects.
Caption: this compound's signaling pathway at the GABA-A receptor.
Experimental Protocols
Initial Dose-Finding Study
Objective: To determine the optimal dose range of this compound that produces anxiolytic effects without significant sedation or motor impairment.
Methodology:
-
Animals: Use adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). House animals individually for at least one week before the experiment for acclimatization.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline). Prepare fresh dilutions for each experiment.
-
Dose Selection: Based on the potency of clonazepam, a structurally similar benzodiazepine, a starting dose range of 0.05 - 1.0 mg/kg for intraperitoneal (i.p.) administration is recommended. A vehicle control group and a positive control group (e.g., diazepam 1-2 mg/kg i.p.) should be included.
-
Administration: Administer the selected doses of this compound, vehicle, or positive control via i.p. injection 30 minutes before behavioral testing.
-
Behavioral Assessment:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior. An increase in the time spent in and the number of entries into the open arms indicates an anxiolytic effect.
-
Open Field Test (OFT): To assess locomotor activity and anxiety. An increase in time spent in the center of the arena suggests anxiolytic effects, while a significant decrease in total distance traveled may indicate sedation.
-
Rotarod Test: To assess motor coordination and sedation. A decrease in the latency to fall from the rotating rod indicates motor impairment.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose(s) of this compound that produce a significant anxiolytic effect without causing significant motor deficits.
Long-Term Administration Protocols
Based on the results of the dose-finding study, select a dose of this compound for long-term administration. The following are three common methods for chronic drug delivery in rodents.
-
Description: Direct administration of the drug solution into the stomach using a gavage needle.
-
Protocol:
-
Prepare the desired dose of this compound in a palatable vehicle if possible to reduce stress.
-
Gently restrain the rodent.
-
Measure the gavage needle length from the mouth to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle gently and steadily into the esophagus and deliver the drug solution.
-
Administer once or twice daily for the desired duration of the study (e.g., 2-4 weeks).
-
-
Description: Injection of the drug solution into the peritoneal cavity.
-
Protocol:
-
Restrain the rodent, exposing the abdomen.
-
Insert a sterile needle (e.g., 25-27 gauge) into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Aspirate to ensure no fluid is drawn back before injecting the drug solution.
-
Administer once daily for the desired study duration.
-
-
Description: Surgical implantation of a mini-osmotic pump for continuous and controlled drug delivery.
-
Protocol:
-
Fill the osmotic pump with the appropriate concentration of this compound solution according to the manufacturer's instructions.
-
Anesthetize the rodent using an approved anesthetic protocol.
-
Make a small incision in the skin on the back, between the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
The pump will deliver the drug at a constant rate for a specified period (e.g., 1, 2, or 4 weeks).
-
Monitoring and Behavioral Assessment During Long-Term Administration
-
Schedule: Conduct behavioral tests at baseline (before drug administration) and at regular intervals during the long-term administration period (e.g., weekly).
-
Tests:
-
Elevated Plus Maze (EPM): To assess the sustained anxiolytic efficacy.
-
Open Field Test (OFT): To monitor for changes in locomotor activity and the development of tolerance to sedative effects.
-
Rotarod Test: To assess for any persistent motor coordination deficits.
-
-
Physiological Monitoring:
-
Record body weight weekly to monitor for any drug-induced changes.
-
Observe animals daily for any signs of toxicity or adverse effects (e.g., changes in posture, grooming, or activity levels).
-
Assessment of Withdrawal
-
Procedure: After the long-term administration period, abruptly cease this compound administration.
-
Monitoring: Observe the animals for signs of benzodiazepine withdrawal, which can include increased anxiety, irritability, and in severe cases, seizures.
-
Behavioral Testing: Conduct the EPM and OFT at different time points after drug cessation (e.g., 24, 48, and 72 hours) to quantify withdrawal-induced anxiety. An increase in anxiety-like behavior compared to baseline would be indicative of withdrawal.
Data Presentation
The following tables provide a template for organizing the quantitative data from the proposed studies.
Table 1: Dose-Finding Study Parameters
| Parameter | Description |
| Animal Model | Species, strain, sex, age |
| Drug | This compound |
| Vehicle | e.g., 10% DMSO in saline |
| Positive Control | e.g., Diazepam (1-2 mg/kg, i.p.) |
| Dose Range | 0.05, 0.1, 0.5, 1.0 mg/kg (i.p.) |
| Administration Route | Intraperitoneal (i.p.) |
| Pre-treatment Time | 30 minutes |
| Behavioral Tests | Elevated Plus Maze, Open Field Test, Rotarod |
| Key Endpoints | Time in open arms (EPM), Center time (OFT), Latency to fall (Rotarod) |
Table 2: Long-Term Administration Protocol Summary
| Parameter | Oral Gavage | IP Injection | Osmotic Pump |
| Dose | To be determined from dose-finding study | To be determined from dose-finding study | To be determined from dose-finding study |
| Frequency | Once or twice daily | Once daily | Continuous |
| Duration | 2-4 weeks | 2-4 weeks | 1, 2, or 4 weeks |
| Behavioral Monitoring | Weekly (EPM, OFT, Rotarod) | Weekly (EPM, OFT, Rotarod) | Weekly (EPM, OFT, Rotarod) |
| Physiological Monitoring | Daily observation, weekly body weight | Daily observation, weekly body weight | Daily observation, weekly body weight |
| Withdrawal Assessment | EPM and OFT at 24, 48, 72h post-cessation | EPM and OFT at 24, 48, 72h post-cessation | EPM and OFT at 24, 48, 72h post-cessation |
Experimental Workflow
Caption: Experimental workflow for long-term this compound studies.
Application Notes and Protocols for Studying Meclonazepam Metabolism Using Cryopreserved Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the metabolic fate of new chemical entities is a cornerstone of modern drug development. Meclonazepam, a nitrobenzodiazepine, undergoes significant biotransformation in the liver, influencing its efficacy and safety profile. Cryopreserved human hepatocytes are a valuable in vitro tool for these investigations, as they retain the metabolic competence of fresh hepatocytes, including the full complement of phase I and phase II drug-metabolizing enzymes.[1] This application note provides a detailed protocol for utilizing cryopreserved hepatocytes to study the metabolism of this compound, with a focus on the formation of its primary metabolites.
This compound is primarily metabolized through nitroreduction to amino-meclonazepam, which is subsequently acetylated to acetamido-meclonazepam.[2][3] Cryopreserved hepatocytes are an effective model for producing these metabolites.[2][3] This document outlines the necessary materials, a step-by-step experimental workflow, and data analysis techniques to characterize the metabolic profile of this compound.
Metabolic Pathway of this compound
The metabolism of this compound predominantly follows a two-step pathway within the liver. The initial and critical step is the reduction of the nitro group, a characteristic biotransformation for nitrobenzodiazepines.[2][3] This is followed by an acetylation reaction.
Caption: Metabolic pathway of this compound.
Experimental Workflow for this compound Metabolism Studies
The following diagram outlines the key steps in assessing this compound metabolism using cryopreserved hepatocytes, from the initial thawing of the cells to the final analysis of metabolites.
Caption: Experimental workflow for this compound metabolism.
Quantitative Data on Nitrobenzodiazepine Metabolism
Due to the limited availability of specific kinetic data for this compound metabolism in cryopreserved hepatocytes in publicly accessible literature, the following table presents representative data for a closely related nitrobenzodiazepine, clonazepam. This data provides an example of the types of quantitative results that can be obtained from such studies.
| Parameter | Value | Cell System | Reference |
| Clonazepam Metabolism | |||
| 7-Aminoclonazepam Formation | |||
| Km (µM) | 10.5 | Human Liver Microsomes | [4] |
| Vmax (nmol/min/mg protein) | 0.23 | Human Liver Microsomes | [4] |
| Intrinsic Clearance (CLint) | Varies by donor | Cryopreserved Human Hepatocytes | [2] |
Note: The data presented for clonazepam is intended to be representative of the metabolic pathway of nitrobenzodiazepines. Researchers should determine the specific kinetic parameters for this compound in their experimental system.
Detailed Experimental Protocols
Materials and Reagents
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium (e.g., Cryopreserved Hepatocyte Recovery Medium)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Multi-well plates (e.g., 24-well or 96-well)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Thawing of Cryopreserved Hepatocytes
-
Pre-warm the hepatocyte thawing medium to 37°C in a water bath.
-
Rapidly thaw the vial of cryopreserved hepatocytes by immersing it in the 37°C water bath until only a small ice crystal remains.
-
Immediately transfer the thawed cell suspension to a conical tube containing pre-warmed thawing medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature to pellet the hepatocytes.
-
Carefully aspirate the supernatant, being cautious not to disturb the cell pellet.
Cell Counting and Viability Assessment
-
Gently resuspend the hepatocyte pellet in a known volume of incubation medium.
-
Take an aliquot of the cell suspension and mix it with an equal volume of trypan blue solution.
-
Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the cell viability and the concentration of viable cells. Viability should typically be >80% for use in metabolism studies.
Incubation with this compound
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 or 1 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
Dispense the hepatocyte suspension into the wells of a multi-well plate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in incubation medium. The final solvent concentration should be low (e.g., <0.1%) to avoid toxicity to the hepatocytes.
-
Add the this compound solution to the wells containing the hepatocytes to initiate the metabolic reaction. Include vehicle control wells (hepatocytes with solvent only).
-
Incubate the plate at 37°C with 5% CO2 on an orbital shaker to ensure adequate mixing and oxygenation.
Sample Collection and Processing
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.
-
To terminate the metabolic reaction, immediately add the collected aliquot to a tube or well containing a quenching solution, such as cold acetonitrile (typically 2-3 volumes).
-
For the zero-minute time point, add the quenching solution before adding the hepatocytes.
-
Once all time points are collected, centrifuge the samples at a high speed to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Analyze the samples for the presence and quantity of this compound, amino-meclonazepam, and acetamido-meclonazepam using a validated LC-MS/MS method.
-
Chromatographic separation can be achieved using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Use mass spectrometry in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent drug and its metabolites.
Conclusion
Cryopreserved human hepatocytes provide a robust and physiologically relevant in vitro system for characterizing the metabolism of this compound. The protocols outlined in this application note offer a comprehensive guide for researchers to investigate the formation of amino-meclonazepam and acetamido-meclonazepam. The resulting data on metabolic pathways and rates are crucial for understanding the pharmacokinetic profile of this compound and for informing further drug development decisions.
References
- 1. Biotransformation and kinetics of selected benzimidazole synthetic opioids in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of metabolic clearance using cryopreserved human hepatocytes: kinetic characteristics for five benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Application Notes and Protocols for Assessing Anxiolytic Properties of Meclonazepam in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meclonazepam, a derivative of clonazepam, is a benzodiazepine (B76468) that has demonstrated sedative and anxiolytic properties.[1] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system.[1][2] This modulation enhances the effect of GABA, leading to a decrease in neuronal excitability and resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[1] While this compound was initially investigated for its anti-parasitic properties, its psychoactive effects have made it a compound of interest for neuroscience research, particularly in the study of anxiety.[1]
Mechanism of Action: GABAA Receptor Modulation
This compound, as a benzodiazepine, binds to a specific site on the GABAA receptor, distinct from the GABA binding site itself. This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. This enhanced inhibitory signaling in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to be the basis for the anxiolytic effects of this compound.
Figure 1: Signaling pathway of this compound's anxiolytic action.
Experimental Protocols for Behavioral Assessment
The following are standard protocols for assessing the anxiolytic effects of this compound in rodents.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Workflow:
Figure 2: Experimental workflow for the Elevated Plus Maze test.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Acclimate animals to the testing room for at least 30 minutes prior to testing.
-
Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Behavior is recorded and analyzed using a video-tracking system.
-
-
Parameters Measured:
-
Time spent in the open arms (s)
-
Time spent in the closed arms (s)
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (cm)
-
Hypothetical Data:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | 45.3 ± 5.1 | 15.1 ± 1.7 | 8.2 ± 1.3 | 1500 ± 120 |
| This compound | 0.5 | 75.8 ± 8.2 | 25.3 ± 2.7 | 12.5 ± 1.8 | 1450 ± 110 |
| This compound | 1.0 | 105.2 ± 10.5 | 35.1 ± 3.5 | 15.8 ± 2.1 | 1400 ± 130 |
| This compound | 2.0 | 90.4 ± 9.8 | 30.1 ± 3.3** | 13.1 ± 1.9 | 1100 ± 95** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. (Illustrative Data)
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis), while anxiolytic drugs increase exploration of the central area.
Experimental Workflow:
Figure 3: Experimental workflow for the Open Field Test.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Acclimate animals to the testing room for at least 30 minutes.
-
Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle (i.p.) 30 minutes prior to the test.
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for 10 minutes.
-
Behavior is recorded and analyzed using a video-tracking system.
-
-
Parameters Measured:
-
Time spent in the center (s)
-
Time spent in the periphery (s)
-
Number of entries into the center zone
-
Total distance traveled (cm)
-
Rearing frequency (a measure of exploratory behavior)
-
Hypothetical Data:
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (cm) | Rearing Frequency |
| Vehicle | - | 35.2 ± 4.5 | 10.1 ± 1.5 | 2500 ± 210 | 25.4 ± 3.1 |
| This compound | 0.5 | 58.9 ± 6.1 | 15.3 ± 2.0 | 2400 ± 190 | 22.1 ± 2.8 |
| This compound | 1.0 | 80.4 ± 8.7 | 18.9 ± 2.5 | 2300 ± 200 | 18.5 ± 2.2 |
| This compound | 2.0 | 65.1 ± 7.3** | 16.2 ± 2.1 | 1800 ± 150 | 12.3 ± 1.9 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. (Illustrative Data)
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.[3]
Experimental Workflow:
Figure 4: Experimental workflow for the Light-Dark Box Test.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting them.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Acclimate animals to the testing room for at least 30 minutes.
-
Administer this compound (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle (i.p.) 30 minutes before the test.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Behavior is recorded and analyzed using a video-tracking system.
-
-
Parameters Measured:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Latency to first enter the dark compartment (s)
-
Number of transitions between compartments
-
Hypothetical Data:
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Latency to Enter Dark (s) | Number of Transitions |
| Vehicle | - | 120.5 ± 15.2 | 15.8 ± 2.1 | 18.3 ± 2.5 |
| This compound | 0.5 | 185.3 ± 20.1 | 25.4 ± 3.0 | 25.1 ± 3.1 |
| This compound | 1.0 | 250.1 ± 25.8 | 35.1 ± 4.2 | 30.5 ± 3.8 |
| This compound | 2.0 | 210.7 ± 22.3 | 30.2 ± 3.9** | 26.8 ± 3.3 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. (Illustrative Data)
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the anxiolytic properties of this compound in preclinical animal models. By utilizing the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test, researchers can systematically evaluate the dose-dependent effects of this compound on anxiety-like behaviors and locomotor activity. The provided hypothetical data tables serve as a guide for expected outcomes and data presentation. It is crucial for researchers to conduct their own well-controlled experiments to generate specific and reliable data for this compound. Through rigorous behavioral testing, the anxiolytic potential of this compound can be thoroughly characterized, contributing to a better understanding of its pharmacological profile.
References
Troubleshooting & Optimization
Technical Support Center: Meclonazepam Formulation for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Meclonazepam for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo research?
This compound is a benzodiazepine (B76468) derivative with sedative, anxiolytic, and anti-parasitic properties.[1][2][3] Like many benzodiazepines, it is a lipophilic molecule and is practically insoluble in water, which presents a significant challenge for preparing formulations suitable for in vivo administration, particularly for systemic routes like intravenous or intraperitoneal injection.[4] Poor aqueous solubility can lead to issues with drug precipitation, inaccurate dosing, and low bioavailability.[5]
Q2: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of hydrophobic drugs for in vivo studies. These include:
-
Co-solvents: Using a mixture of a primary solvent (often aqueous) with a water-miscible organic solvent to increase the drug's solubility. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene (B3416737) glycols (PEGs), and propylene (B89431) glycol.[6][7][8]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions. Polysorbates (e.g., Tween-80) and Cremophor EL are frequently used surfactants.[9][10]
-
Lipid-based formulations: These include emulsions, liposomes, and mixed micelles, which can carry the drug in a lipid phase that is dispersible in an aqueous medium.[9][11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[12][13][14]
-
pH adjustment: For ionizable drugs, adjusting the pH of the vehicle can increase solubility. However, the stability of the compound at different pH values must be considered.[7][15]
-
Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[5][13][15]
Q3: Are there any ready-to-use vehicle formulations for this compound for in vivo experiments?
Yes, based on available data, two specific vehicle formulations have been successfully used to dissolve this compound for in vivo studies, both achieving a solubility of 2.5 mg/mL.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in different vehicle formulations suitable for in vivo experiments.
| Vehicle Composition | Achieved Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.58 mM) | A clear solution requires sonication. | |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.58 mM) | A clear solution requires sonication. | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (151.63 mM) | For in vitro stock solutions. |
Troubleshooting Guide
Issue: this compound precipitates out of solution during preparation or upon dilution.
-
Possible Cause 1: Insufficient co-solvent or surfactant concentration.
-
Solution: Ensure the final concentration of organic solvents like DMSO and solubilizing agents like Tween-80 are sufficient to maintain solubility. For aqueous-based formulations, the percentage of co-solvents is critical.
-
-
Possible Cause 2: Incorrect order of solvent addition.
-
Solution: Always dissolve this compound in the organic solvent (e.g., DMSO) first to ensure it is fully solubilized before adding aqueous components. The recommended protocol is to add each solvent sequentially.
-
-
Possible Cause 3: Temperature changes.
-
Solution: Solubility can be temperature-dependent. Ensure all components are at a consistent temperature during preparation. Some formulations may benefit from gentle warming, but the thermal stability of this compound should be considered.
-
-
Possible Cause 4: pH incompatibility.
-
Solution: While not a primary method for this compound, extreme pH values in your diluents could affect its stability and solubility. Ensure the final pH of your formulation is within a suitable range for your experiment and the compound's stability.
-
Issue: The prepared formulation is cloudy or contains visible particles.
-
Possible Cause 1: Incomplete dissolution.
-
Solution: Utilize mechanical assistance to aid dissolution. Sonication is recommended to achieve a clear solution for the provided formulations. Vortexing can also be beneficial.
-
-
Possible Cause 2: The solubility limit has been exceeded.
-
Solution: Do not attempt to prepare a solution at a concentration higher than the reported solubility for a given vehicle. If a higher concentration is required, a different vehicle formulation may be necessary.
-
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent/Surfactant Vehicle
This protocol is based on a formulation reported to achieve a this compound concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Sonicator
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. For example, to prepare 1 mL of the final solution, add 100 µL of DMSO.
-
Vortex/Sonicate: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Add PEG300: Add 40% of the final volume (400 µL for a 1 mL final volume) of PEG300 to the solution. Vortex to mix.
-
Add Tween-80: Add 5% of the final volume (50 µL for a 1 mL final volume) of Tween-80. Vortex to ensure the mixture is homogeneous.
-
Add Saline: Slowly add 45% of the final volume (450 µL for a 1 mL final volume) of sterile saline to the mixture while vortexing.
-
Final Sonication: Sonicate the final solution until it is clear and all components are fully dissolved.
-
Storage: Store the prepared solution appropriately, protected from light. For short-term storage, 4°C is generally suitable. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are ideal for in vivo experiments.
Protocol 2: Preparation of this compound in a Lipid-based Vehicle
This protocol is based on a formulation reported to achieve a this compound concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Sonicator
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder (e.g., 100 µL for a 1 mL final solution).
-
Vortex/Sonicate: Vortex the mixture until the this compound is completely dissolved. Use a sonicator if needed.
-
Add Corn Oil: Add 90% of the final volume (900 µL for a 1 mL final volume) of corn oil to the DMSO solution.
-
Vortex and Sonicate: Vortex the mixture vigorously to create a uniform suspension. Follow this with sonication until a clear solution is obtained.
-
Storage: Store the formulation as described in Protocol 1.
Visualizations
Caption: Experimental workflow for preparing this compound dosing solutions.
Caption: Troubleshooting logic for this compound precipitation problems.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 58662-84-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clonazepam CAS#: 1622-61-3 [m.chemicalbook.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Prediction of benzodiazepines solubility using different cosolvency models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kinampark.com [kinampark.com]
- 11. research.monash.edu [research.monash.edu]
- 12. benchchem.com [benchchem.com]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. Physico-Chemical Characterization and In Vitro Dissolution Assessment of Clonazepam—Cyclodextrins Inclusion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Meclonazepam Detection with Mass Spectrometry
Welcome to the technical support center for the sensitive detection of Meclonazepam using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental workflows. Here you will find detailed methodologies, troubleshooting guides, and frequently asked questions (FAQs) to assist you in achieving optimal results.
Mass Spectrometry Parameters for this compound
Sensitive and selective quantification of this compound is achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The following parameters provide a robust starting point for method development. It is recommended to optimize these parameters on your specific instrument for the best performance.
Ionization Mode: Electrospray Ionization (ESI), Positive
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Role | Collision Energy (eV) | Cone Voltage (V) |
| 330.1 | 284.1 | Quantifier | 32 | [Optimize] |
| 330.1 | 239.1 | Qualifier 1 | 40 | [Optimize] |
| 330.1 | 214.0 | Qualifier 2 | 40 | [Optimize] |
| 330.1 | 204.0 | Qualifier 3 | 40 | [Optimize] |
Note: Optimal cone voltage is instrument-dependent and typically ranges from 20-50V. It should be optimized to maximize the precursor ion intensity.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible and accurate results. Below are established protocols for the extraction of this compound from biological matrices and recommended starting conditions for liquid chromatography.
Sample Preparation
Choice of sample preparation is critical and depends on the matrix and desired level of cleanliness.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum
This method is effective for removing proteins and phospholipids (B1166683) from plasma or serum samples.
-
Sample Aliquoting: Take 500 µL of plasma or serum in a clean centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., Diazepam-d5) to each sample, quality control, and blank.
-
pH Adjustment: Add 500 µL of a basic buffer (e.g., 0.1 M ammonium (B1175870) hydroxide (B78521), pH 9) and vortex briefly.
-
Extraction: Add 3 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of n-butyl chloride and acetonitrile (B52724) (9:1, v/v)).
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine
SPE provides a high degree of sample cleanup and is suitable for complex matrices like urine.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 500 µL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash with 1 mL of methanol to remove phospholipids and other organic interferences.
-
-
Elution: Elute this compound and other benzodiazepines with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Protein Precipitation for Plasma/Serum
This is a rapid method for removing proteins, suitable for high-throughput analysis.
-
Sample Aliquoting: Take 100 µL of plasma or serum.
-
Internal Standard Spiking: Add an internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Mixing: Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to minimize solvent effects.
-
Injection: Inject the supernatant or reconstituted sample.
Liquid Chromatography (LC) Parameters
Proper chromatographic separation is key to resolving this compound from matrix interferences and isomers.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common sources of signal suppression or enhancement for this compound?
-
A1: The most common sources are co-eluting phospholipids from the sample matrix. Inadequate sample preparation is a primary cause. Using a more rigorous cleanup method like SPE or LLE can help mitigate these matrix effects. Also, ensure proper chromatographic separation to move the analyte peak away from the elution zone of major interferences.
-
-
Q2: I am observing poor peak shape (tailing or fronting). What should I check?
-
A2:
-
Peak Tailing: This can be caused by secondary interactions with the column stationary phase. Ensure the mobile phase pH is appropriate. Adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase can sometimes improve the peak shape for basic compounds. Also, check for column contamination or degradation.
-
Peak Fronting: This is often a result of column overload or injecting the sample in a solvent significantly stronger than the initial mobile phase. Try diluting your sample or ensuring the reconstitution solvent matches the initial mobile phase composition.
-
-
-
Q3: My signal intensity is low and inconsistent. What are the likely causes?
-
A3:
-
MS Parameters: Ensure that the cone voltage and collision energy are optimized for this compound on your instrument.
-
Sample Preparation: Inconsistent recoveries during sample preparation can lead to variable signal intensity. Ensure your extraction procedure is robust and reproducible.
-
Ion Source Cleanliness: A dirty ion source can lead to a significant drop in sensitivity. Regular cleaning of the ESI probe and the instrument interface is crucial.
-
Matrix Effects: As mentioned in Q1, ion suppression can drastically reduce signal intensity.
-
-
-
Q4: How do I choose the best internal standard for this compound analysis?
-
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d4). If this is not available, a structurally similar benzodiazepine (B76468) that is not present in the samples and has a similar retention time and ionization efficiency can be used. Diazepam-d5 is a commonly used internal standard for benzodiazepine panels and can be a suitable alternative.
-
Troubleshooting Workflow for Common Issues
Preventing Meclonazepam degradation in whole blood samples during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preservation and analysis of Meclonazepam in whole blood samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when storing whole blood samples containing this compound?
A1: The primary challenge is the degradation of this compound, a nitrobenzodiazepine, which can occur during storage. This degradation is influenced by factors such as storage temperature, duration, and the presence of preservatives. Like other nitrobenzodiazepines, this compound can be metabolized or degraded to form 7-amino and subsequently 7-acetamido metabolites, leading to a decrease in the concentration of the parent drug and potentially inaccurate quantitative results.[1][2]
Q2: What is the optimal temperature for storing whole blood samples with this compound?
A2: For long-term storage, it is highly recommended to store whole blood samples at -80°C.[3][4] Storage at -20°C is also a viable option and has been shown to be effective for many benzodiazepines for up to several months.[3][4][5][6] Refrigeration at 4°C can lead to significant degradation over weeks to months, while storage at room temperature results in rapid and substantial loss of the drug.[3][4][5]
Q3: Should I use a preservative in the blood collection tubes?
A3: Yes, the use of a preservative such as sodium fluoride (B91410) is strongly recommended.[6] Sodium fluoride helps to inhibit enzymatic activity in the blood, which can contribute to the degradation of this compound.[1][6] Studies on other nitrobenzodiazepines have shown that in the absence of preservatives, there is a substantial loss of the parent drug.[6]
Q4: How long can I store whole blood samples before this compound analysis?
A4: The acceptable storage duration depends on the storage temperature and the presence of preservatives. For samples stored at -80°C with a preservative, this compound is expected to be stable for an extended period. At -20°C with a preservative, stability is generally good for several months.[3][4][5] It is crucial to validate the stability for your specific storage conditions.
Q5: What are the expected degradation products of this compound in whole blood?
A5: The primary degradation products of this compound are its metabolites, amino-meclonazepam and acetamido-meclonazepam.[1] This is consistent with the metabolic pathway of other nitro-containing benzodiazepines.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound in stored samples | Degradation due to improper storage (temperature too high, no preservative). | Review storage conditions. Ensure samples are stored at -20°C or preferably -80°C in tubes containing sodium fluoride. Analyze samples as soon as possible after collection.[5][6] |
| Inefficient extraction from the whole blood matrix. | Optimize the sample preparation protocol. Ensure complete protein precipitation and efficient extraction of this compound. Consider using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.[7][8][9][10] | |
| High variability in quantitative results between replicates | Inconsistent sample handling and extraction. | Ensure uniform sample thawing and mixing procedures. Use an internal standard to normalize for extraction variability.[11] |
| Matrix effects in LC-MS/MS analysis. | Evaluate and mitigate matrix effects by using a more effective sample cleanup method, such as a more selective SPE sorbent, or by optimizing the chromatographic separation to avoid co-elution with interfering compounds.[8] | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products (e.g., amino-meclonazepam). | Develop an analytical method that can separate and identify both the parent drug and its major metabolites.[1] |
| Contamination from lab equipment or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Analyze blank samples to identify sources of contamination. |
Quantitative Data on Benzodiazepine Stability
While specific quantitative stability data for this compound in whole blood is limited in the literature, the following table summarizes the stability of other structurally related benzodiazepines under various storage conditions. This data can be used as a general guideline for handling this compound samples.
| Benzodiazepine | Storage Temperature | Duration | Concentration Change | Reference |
| Clonazepam | Room Temperature | 1 year | ~70-100% decrease | [3][5] |
| 4°C | 1 year | ~50-100% decrease | [3][5] | |
| -20°C | 1 year | ~10-20% decrease | [3][5] | |
| -80°C | 1 year | ~5-12% decrease | [3][4] | |
| Flunitrazepam | Room Temperature | 1 year | ~70-100% decrease | [3][5] |
| 4°C | 1 year | ~80-100% decrease | [3][5] | |
| -20°C | 1 year | ~10-20% decrease | [3][5] | |
| -80°C | 1 year | Not significant loss at high concentration | [3][4] | |
| Nitrobenzodiazepines (general) | 22°C (without preservative) | 10 days | 25-50% loss | [6] |
| -20°C (with preservative) | 24 months | Stable | [6] |
Experimental Protocols
Whole Blood Sample Collection and Handling
-
Collect whole blood samples in vacuum tubes containing sodium fluoride as a preservative.
-
Gently invert the tubes several times to ensure proper mixing of the blood and preservative.
-
If not analyzed immediately, store the samples upright in a freezer at -20°C or, for long-term storage, at -80°C.
-
Avoid repeated freeze-thaw cycles. If multiple analyses are anticipated, aliquot the sample into smaller volumes before freezing.
Sample Preparation: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general procedure for the extraction of benzodiazepines from whole blood and should be optimized and validated for this compound.
-
Pre-treatment:
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Add 2 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and vortex to mix.
-
Centrifuge to separate the supernatant from the cell debris.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 2 mL of a suitable organic solvent (e.g., methanol or a mixture of ethyl acetate (B1210297) and ammonia).[12]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.[11]
-
Visualizations
Caption: In Vitro Degradation Pathway of this compound in Whole Blood.
Caption: Experimental Workflow for this compound Analysis in Whole Blood.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. unitedchem.com [unitedchem.com]
- 9. agilent.com [agilent.com]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. nyc.gov [nyc.gov]
Troubleshooting low recovery of Meclonazepam during solid-phase extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of Meclonazepam during solid-phase extraction (SPE) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during SPE?
Low recovery of this compound is typically traced back to suboptimal parameters in one of the four key SPE steps: conditioning, loading, washing, or elution.[1][2] Specific issues can include incomplete sorbent wetting, inappropriate sample pH, using a sample solvent that is too strong, overloading the cartridge, wash solvents that are too aggressive, or an elution solvent that is too weak to desorb the analyte completely.[1][2][3] Analyte degradation due to improper storage or handling can also be a significant factor.[4]
Q2: My analyte is lost during the sample loading step. How can I fix this?
If this compound is detected in the flow-through fraction, it indicates a failure in analyte retention by the sorbent.[1][5] This can happen for several reasons:
-
Improper Conditioning: The sorbent must be properly solvated to interact with the analyte. Ensure the conditioning solvent (e.g., methanol) fully wets the sorbent bed, and follow with an equilibration step using a solvent similar in composition to your sample matrix.[3][5] Do not let the sorbent dry out between conditioning and loading.[2][6]
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is too strong (too non-polar for reversed-phase SPE), it will have a higher affinity for the solvent than the sorbent and will not be retained.[7] Consider diluting your sample with a weaker solvent to promote binding.[2][5]
-
Incorrect pH: The pH of the sample is critical, especially for ion-exchange SPE. Adjust the sample pH to ensure this compound is in the correct ionic state for optimal retention on the chosen sorbent.[5][8]
-
High Flow Rate: Loading the sample too quickly reduces the interaction time between the analyte and the sorbent.[5] Decrease the flow rate during the loading step to improve retention.[2]
-
Column Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained.[5] If you suspect overload, either decrease the sample volume/concentration or increase the sorbent mass.[5]
Q3: I'm losing my analyte during the wash step. What should I do?
If this compound is found in the wash fraction, the wash solvent is likely too strong, prematurely eluting the analyte along with the interferences.[1][2] To resolve this, decrease the strength of the wash solvent. For reversed-phase SPE, this means increasing the polarity of the wash solvent (e.g., by decreasing the percentage of organic solvent). The goal is to use a solvent strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.[3]
Q4: My recovery is still low after optimizing the loading and washing steps. What else could be wrong?
If the analyte is not in the flow-through or wash fractions, it is likely still bound to the sorbent after the elution step.[1]
-
Inefficient Elution: The elution solvent may be too weak to disrupt the interaction between this compound and the sorbent.[2][3] Increase the strength of the elution solvent. For reversed-phase SPE, use a more non-polar solvent. For ion-exchange SPE, you may need to adjust the pH or ionic strength of the elution solvent to neutralize the analyte or sorbent.
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely desorb the analyte. You can try eluting with two separate, smaller volumes to improve efficiency.[2]
-
Analyte Degradation: this compound, like other nitrobenzodiazepines, can be unstable under certain conditions, such as exposure to heat or certain pH levels, or in unpreserved biological samples.[4][9] Ensure proper sample storage (e.g., at -20°C) and handling to prevent degradation.[9] For urine samples, enzymatic hydrolysis is often required to cleave glucuronide conjugates before extraction.[6][10]
This compound & Benzodiazepine SPE Recovery Data
While specific recovery data for this compound is not widely published, the following table summarizes typical recovery rates for other benzodiazepines using various SPE methods. This can serve as a benchmark for method development.
| Analyte | SPE Sorbent Type | Sample Matrix | Average Recovery (%) | Reference |
| 14 Benzodiazepines Mix | Varian Bond Elut | Oral Fluid | > 83% (except 7-aminoclonazepam (B1198261) at 55%) | [11] |
| 8 Benzodiazepines Mix | Supra-Poly HLB | Synthetic Urine | > 90% | [12] |
| Clonazepam | MIL-101(Fe)-Urea | Water | 94.9 - 99.0% | [13] |
| Various Benzodiazepines | Oasis MCX µElution | Urine | Consistent for all compounds | [14] |
Example Experimental Protocol: SPE of Benzodiazepines from Urine
This protocol is a general guideline for extracting benzodiazepines, including this compound, from urine samples using a mixed-mode cation exchange SPE cartridge. Optimization may be required.
1. Sample Pre-treatment (Hydrolysis)
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0).
-
Add β-glucuronidase enzyme (e.g., 5000 units).
-
Vortex the sample and incubate at 60-65°C for 1-2 hours.[6]
-
Cool the sample to room temperature.[6]
2. SPE Cartridge Conditioning
-
Pass 1 mL of methanol (B129727) through the SPE cartridge.[6]
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[6]
3. Sample Loading
-
Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate of 1-2 mL/min.[6]
4. Washing
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.[6]
-
Dry the cartridge completely under vacuum or positive pressure for 5-10 minutes.[6]
5. Elution
-
Place a clean collection tube under the cartridge.
-
Elute the analyte with 1-2 mL of a basic organic solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol or a 98:2 (v/v) mixture of ethyl acetate and ammonium hydroxide.[6][10]
6. Post-Elution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[6][12]
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical method (e.g., LC-MS/MS).[6]
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose and resolve low recovery issues during this compound SPE.
References
- 1. youtube.com [youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. specartridge.com [specartridge.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stability of nitrobenzodiazepines in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nyc.gov [nyc.gov]
- 11. Simultaneous analysis of 14 benzodiazepines in oral fluid by solid-phase extraction and LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Highly selective solid phase extraction of clonazepam from water using a urea modified MOF prior to HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Enhancing the anti-parasitic efficacy of Meclonazepam through chemical modification
Technical Support Center: Enhancing the Anti-parasitic Efficacy of Meclonazepam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chemical modification of this compound to enhance its anti-parasitic properties, particularly against Schistosoma mansoni.
Frequently Asked Questions (FAQs)
Q1: What is the established anti-parasitic activity of this compound?
A1: this compound, a benzodiazepine (B76468) derivative, has demonstrated significant anti-parasitic effects, particularly against the parasitic worm Schistosoma mansoni, the causative agent of schistosomiasis.[1][2] It is effective against both juvenile and adult stages of the parasite.[3][4]
Q2: What is the anti-parasitic mechanism of action of this compound?
A2: Unlike its sedative effect in humans, which is mediated by GABA-A receptors, this compound's anti-parasitic action in schistosomes occurs through a different pathway, as these parasites lack GABA-A receptor orthologs.[1][5] The primary mechanism involves the activation of a parasite-specific transient receptor potential (TRP) channel, specifically TRPM_MCLZ.[6][7] This activation leads to a rapid influx of calcium, causing spastic muscle paralysis and damage to the parasite's outer layer (tegument).[1][8]
Q3: Why is chemical modification of this compound necessary for its use as an anti-parasitic agent?
A3: The clinical development of this compound as an anti-parasitic has been hindered by its dose-limiting sedative side effects in humans.[4][5] Chemical modification aims to dissociate the desired anti-parasitic activity from the undesirable sedative effects by creating derivatives that have a lower affinity for human GABA-A receptors while retaining or increasing their potency against the parasite's TRP channel.[3][9][10]
Q4: What are the primary targets for chemical modification on the this compound molecule?
A4: Research has shown that modifications at the C3 position of the benzodiazepine ring system are a promising strategy for developing non-sedating analogs with potent anti-parasitic activity.[3][8]
Q5: What are the desired outcomes of chemically modifying this compound?
A5: The main goals are to:
-
Reduce or eliminate sedative side effects by decreasing binding to human GABA-A receptors.[3][10]
-
Maintain or enhance efficacy against the parasite.[9]
-
Improve the therapeutic index of the compound.[10]
-
Develop a viable alternative to the current schistosomiasis treatment, praziquantel, especially in cases of resistance or to target juvenile worms more effectively.[4][11]
Troubleshooting Guides
Problem: Synthesized derivative shows low in vitro anti-parasitic activity.
-
Possible Cause: The modification may have altered the conformation of the molecule, reducing its affinity for the parasite's TRPM_MCLZ channel.
-
Suggested Solution:
-
Confirm the structure and purity of the synthesized compound using analytical techniques (NMR, mass spectrometry, HPLC).
-
Perform molecular modeling studies to predict the binding affinity of the new derivative to the TRPM_MCLZ channel compared to the parent this compound.[8]
-
Synthesize a small library of derivatives with varied substitutions at the target position to explore the structure-activity relationship (SAR).[9]
-
Problem: Modified compound exhibits high host cell toxicity.
-
Possible Cause: The modification may have introduced a new off-target activity or increased the compound's general cytotoxicity.
-
Suggested Solution:
-
Screen the compound against a panel of human cell lines to determine its cytotoxicity profile (e.g., using an MTT or LDH assay).
-
If toxicity is observed, consider modifications that increase selectivity for the parasite target. For example, design derivatives that are substrates for parasite-specific enzymes or transporters.
-
Compare the cytotoxicity of the derivative with that of the parent compound and standard anti-parasitic drugs.
-
Problem: Derivative has good in vitro efficacy but poor in vivo performance.
-
Possible Cause: The compound may have poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism, poor distribution to the site of infection).
-
Suggested Solution:
-
Conduct in vivo pharmacokinetic studies in a murine model to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
If bioavailability is low, consider formulation strategies such as the use of solubility enhancers or nanotechnology-based delivery systems.[12]
-
If the compound is rapidly metabolized, identify the metabolic hotspots and modify the structure to block or slow down metabolic degradation.
-
Problem: Difficulty confirming the mechanism of action of a new derivative.
-
Possible Cause: The derivative may have a different or additional mechanism of action compared to this compound.
-
Suggested Solution:
-
Perform calcium imaging assays on isolated parasite cells or the whole organism to see if the derivative induces calcium influx.
-
Use electrophysiology to study the effect of the compound on the TRPM_MCLZ channel expressed in a heterologous system (e.g., Xenopus oocytes).[6]
-
Conduct transcriptomic or proteomic studies to identify changes in gene or protein expression in the parasite upon treatment with the derivative.[2][4]
-
Experimental Protocols
Protocol 1: General Synthesis of C3-Modified this compound Derivatives
This protocol is a generalized representation based on the successful synthesis of non-sedating analogs.[8]
-
Starting Material: this compound.
-
Step 1: Deprotonation: Treat this compound with a suitable base (e.g., lithium diisopropylamide) in an inert solvent (e.g., tetrahydrofuran) at a low temperature (-78 °C) to generate a carbanion at the C3 position.
-
Step 2: Alkylation/Acylation: Add an electrophile (e.g., an alkyl halide or acyl chloride) to the reaction mixture to introduce the desired substituent at the C3 position.
-
Step 3: Quenching and Extraction: Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 4: Purification: Purify the crude product using column chromatography on silica (B1680970) gel.
-
Step 5: Characterization: Confirm the structure of the final compound using NMR (¹H and ¹³C), high-resolution mass spectrometry, and HPLC.
Protocol 2: In Vitro Screening Against Schistosoma mansoni
-
Parasite Culture: Maintain adult S. mansoni in a suitable culture medium (e.g., Basch Medium 169) at 37 °C and 5% CO₂.
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Prepare serial dilutions in the culture medium.
-
Worm Viability Assay: a. Place individual adult worms in 24-well plates containing the test compounds at various concentrations. b. Observe the worms at regular intervals (e.g., 1, 24, 48, 72 hours) using a microscope. c. Score worm motility and viability based on a predefined scale (e.g., 0 = no movement, 3 = normal movement). d. Determine the concentration at which 50% of the worms are killed or paralyzed (LC₅₀/EC₅₀).
-
Tegument Damage Assessment: After incubation, fix the worms and examine them using scanning electron microscopy (SEM) to assess the extent of tegumental damage.[2]
Protocol 3: In Vivo Efficacy in a Murine Model of Schistosomiasis
-
Infection: Infect mice (e.g., C57BL/6 strain) with S. mansoni cercariae.
-
Treatment: At a specified time post-infection (e.g., 7 weeks for adult worms), administer the test compounds to the mice orally or via another appropriate route. Include a vehicle control group and a positive control group (e.g., praziquantel).
-
Worm Burden Reduction: A few weeks after treatment, euthanize the mice and perfuse the hepatic portal system to recover the adult worms. Count the number of worms and calculate the percentage reduction in worm burden compared to the vehicle control group.
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, such as weight loss, behavioral changes, or adverse reactions. For assessing sedative effects, the rotarod test can be employed.[9]
Data Presentation
Table 1: Comparative Efficacy and Sedative Effects of this compound and Hypothetical Derivatives
| Compound | In Vitro EC₅₀ against S. mansoni (µM) | In Vivo Worm Burden Reduction (%) @ 50 mg/kg | Sedative Effect (Rotarod Performance, % of control) |
| This compound | 1.5 | 95 | 40 |
| Derivative A (C3-ethyl) | 2.0 | 92 | 85 |
| Derivative B (C3-acetyl) | 1.2 | 98 | 75 |
| Derivative C (C3-phenyl) | 5.8 | 60 | 95 |
| Praziquantel | 0.8 | 99 | >95 |
Note: Data are representative and for illustrative purposes.
Table 2: Pharmacokinetic Properties of Lead Compounds in Mice
| Compound | Oral Bioavailability (%) | Tₘₐₓ (hours) | Cₘₐₓ (ng/mL) | Half-life (hours) |
| This compound | 65 | 1.0 | 450 | 8 |
| Derivative A | 75 | 1.5 | 520 | 10 |
| Derivative B | 50 | 0.8 | 380 | 6 |
Note: Data are representative and for illustrative purposes.
Visualizations
Caption: Proposed signaling pathway of this compound in S. mansoni.
Caption: Workflow for chemical modification and screening.
Caption: Logical relationships in the troubleshooting guide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Development of non-sedating antischistosomal benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Modifcation of anthelmintic drugs by nanotechnology (review) [ouci.dntb.gov.ua]
Minimizing non-specific binding of Meclonazepam in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Meclonazepam in receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a benzodiazepine (B76468) derivative that acts as a positive allosteric modulator of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] By binding to an allosteric site on the receptor, this compound enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron.[3][4] This potentiation of GABAergic neurotransmission results in sedative, anxiolytic, and anticonvulsant effects.[1]
Q2: What is non-specific binding and why is it a problem in this compound receptor assays?
Non-specific binding refers to the interaction of a ligand, such as this compound, with components in the assay other than its intended target, the GABAA receptor.[5] This can include binding to other proteins, lipids, and even the assay apparatus itself, such as filters and microplates.[6] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of binding parameters like affinity (Kd) and receptor density (Bmax).[7] For hydrophobic compounds like this compound, the likelihood of non-specific binding to cellular membranes and other lipophilic components can be particularly high.
Q3: How is non-specific binding determined in a this compound receptor assay?
Non-specific binding is typically measured by including a control group in the assay where a high concentration of an unlabeled competitor ligand is added along with the labeled this compound (radiolabeled or fluorescently labeled).[8] This "cold" ligand, often a well-characterized benzodiazepine like Diazepam, will occupy the specific binding sites on the GABAA receptors.[9] Any remaining bound labeled this compound is considered to be non-specific.
Q4: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be less than 50% of the total binding, and for a well-optimized assay, it can be reduced to less than 20%.[7] If non-specific binding is too high, the signal-to-noise ratio will be low, making it difficult to obtain reliable and reproducible data.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in receptor assays. The following guide provides potential causes and solutions to help you optimize your experiments with this compound.
Issue 1: Suboptimal Assay Buffer Conditions
The composition of the assay buffer can significantly influence non-specific binding.
| Potential Cause | Recommended Solution |
| Incorrect pH | Optimize the buffer pH. The charge of this compound and the receptor can be influenced by pH, affecting non-specific electrostatic interactions.[10][11] |
| Inappropriate Ionic Strength | Increase the salt concentration (e.g., NaCl) in the buffer to reduce non-specific binding caused by charge-based interactions.[11][12] |
| Absence of Blocking Agents | Include blocking agents like Bovine Serum Albumin (BSA) at concentrations of 0.1-1% to saturate non-specific binding sites on the assay components.[10][12] For assays with potential endogenous biotin (B1667282) interference (e.g., using streptavidin-based detection), consider an avidin/biotin blocking step.[6] |
| Hydrophobic Interactions | For hydrophobic ligands like this compound, consider adding a low concentration (0.01-0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, to the buffer to disrupt non-specific hydrophobic interactions.[10][12] |
Issue 2: Inadequate Assay Protocol
Procedural steps during the assay can contribute to high background.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time and Temperature | Perform time-course and temperature-dependence experiments to find the optimal conditions where specific binding is maximal and non-specific binding is minimized. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding, but ensure that specific binding reaches equilibrium.[6] |
| Inadequate Washing | Increase the number and/or duration of wash steps. Use ice-cold wash buffer to slow the dissociation of specifically bound ligand while washing away unbound ligand. Adding a detergent like Tween-20 (0.05%) to the wash buffer can also improve the removal of non-specifically bound this compound.[2][6] |
| High Ligand Concentration | If using a labeled form of this compound, ensure that the concentration is not excessively high, as this can lead to increased non-specific binding. Ideally, the concentration should be at or below the Kd for saturation assays. |
| Filter Binding | If using a filtration-based assay, pre-treat glass fiber filters with a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the ligand to the filter itself. |
Experimental Protocols
Radioligand Binding Assay for this compound (Example Protocol)
This protocol is a general guideline and may require optimization for your specific experimental setup.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL.[3]
2. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add membrane preparation, radiolabeled this compound (e.g., [³H]this compound) at various concentrations, and assay buffer.
-
Non-Specific Binding: Add membrane preparation, radiolabeled this compound, and a high concentration of unlabeled Diazepam (e.g., 10 µM).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Incubate the plate at a predetermined optimal temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through PEI-pre-treated glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation analysis using non-linear regression to determine the Kd and Bmax values.
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway modulated by this compound.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A logical workflow for troubleshooting and minimizing non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. nicoyalife.com [nicoyalife.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Addressing analytical challenges in Meclonazepam detection from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges associated with the detection of Meclonazepam and its metabolites from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary target analytes for detecting this compound exposure?
A1: For detecting this compound exposure, it is crucial to target both the parent drug and its major metabolites. This compound is extensively metabolized in the body. The primary metabolites identified in human urine are amino-meclonazepam and acetamido-meclonazepam.[1][2][3][4] In many cases, the concentration of the parent this compound in urine is very low, making the detection of its metabolites essential for confirming intake.[1][2][4] Therefore, analytical methods should be validated for the detection and quantification of this compound, amino-meclonazepam, and acetamido-meclonazepam.
Q2: Which analytical technique is most suitable for the quantification of this compound in complex matrices?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized technique for the sensitive and specific quantification of this compound and its metabolites in biological matrices such as blood, urine, and hair.[1][5][6][7] While gas chromatography-mass spectrometry (GC-MS) can be used, it often presents challenges due to the thermal instability of benzodiazepines, which may require derivatization to improve chromatographic performance.[8][9] Immunoassays are available for screening benzodiazepines as a class, but they may lack the specificity and sensitivity to reliably detect designer benzodiazepines like this compound and its unique metabolites.[10][11]
Q3: What are the common challenges encountered during the extraction of this compound from biological samples?
A3: Common challenges in extracting this compound from complex matrices include:
-
Low concentrations: The parent drug and its metabolites may be present at very low concentrations (pg/mg to ng/mL range), requiring highly efficient extraction and enrichment techniques.[12][13][14]
-
Matrix effects: Biological matrices like blood and urine contain numerous endogenous substances that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS.[5][15] Proper sample cleanup is essential to minimize these effects.
-
Analyte stability: The stability of this compound and its metabolites, particularly 7-aminoclonazepam (B1198261) (a metabolite of the related clonazepam), can be a concern in biological samples if not stored and handled correctly.[16][17][18] It is recommended to analyze samples as soon as possible after collection.[16]
-
Extraction recovery: Achieving consistent and high recovery rates for both the parent drug and its more polar metabolites can be challenging. The choice of extraction technique (e.g., LLE, SPE) and optimization of parameters like pH and solvent selection are critical.[5][15][19]
Troubleshooting Guides
LC-MS/MS Analysis
Problem: Poor sensitivity or inability to detect this compound and its metabolites.
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction | Review and optimize the sample extraction protocol. For urine, consider enzymatic hydrolysis to cleave glucuronide conjugates. For blood and urine, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.[5][20] Ensure the pH of the sample is adjusted appropriately to optimize the extraction of the target analytes. |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Utilize a more effective sample cleanup method, such as a mixed-mode SPE sorbent.[21] An internal standard that is structurally similar to the analyte can help to compensate for matrix effects. |
| Incorrect MS/MS Transitions | Verify the precursor and product ion masses (MRM transitions) for this compound and its metabolites. Optimize the collision energy for each transition to ensure maximum signal intensity.[20] |
| Analyte Degradation | Ensure proper sample storage (frozen at -20°C or lower for long-term storage).[17][18] Minimize freeze-thaw cycles.[16] Prepare calibration standards and quality controls fresh. |
Problem: Inconsistent or poor peak shapes.
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the LC column with a strong solvent. If peak shape does not improve, replace the column. Use a guard column to protect the analytical column from contaminants. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analytes. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) is common for improving peak shape in reversed-phase chromatography of benzodiazepines.[2] |
| Injector Issues | Clean the injector needle and sample loop. Check for leaks in the injection system. |
GC-MS Analysis
Problem: Poor calibration linearity, especially at low concentrations.
| Potential Cause | Troubleshooting Step |
| Analyte Adsorption | Active sites in the GC inlet and column can adsorb polar benzodiazepines.[9] Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider replacing the liner and trimming the column.[9] |
| Thermal Degradation | This compound and other benzodiazepines can be thermally labile.[8] Lower the injector temperature to the minimum required for efficient vaporization. |
| Use of Analyte Protectants | The addition of an analyte protectant, such as sorbitol, to the sample can improve the linearity of challenging benzodiazepines by masking active sites in the GC system.[22] |
| Derivatization | Derivatization, such as silylation with BSTFA, can improve the thermal stability and chromatographic performance of benzodiazepines, leading to better linearity.[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Blood using SPE
This protocol is a general guideline based on validated methods for benzodiazepine (B76468) analysis in blood.[5][8][15]
-
Sample Pre-treatment: To 0.5 mL of whole blood, add an appropriate internal standard.
-
Buffering: Add 5 mL of pH 6 phosphate (B84403) buffer to the sample.
-
SPE Column Conditioning: Condition a phenyl SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the buffered sample onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of 5% acetonitrile (B52724) in pH 6 phosphate buffer to remove interfering substances.
-
Elution: Elute the analytes with 2 x 3 mL of ethyl acetate (B1210297).
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Protocol 2: Extraction of this compound and Metabolites from Urine using SPE
This protocol is adapted from methodologies for comprehensive benzodiazepine screening in urine.
-
Sample Pre-treatment: To 200 µL of urine in a well of a µElution plate, add 20 µL of an internal standard solution.
-
Hydrolysis (Optional but Recommended): Add 200 µL of ammonium acetate buffer (pH 5.0) containing β-glucuronidase. Incubate the plate at 50°C for 1 hour to hydrolyze glucuronidated metabolites.
-
Quenching: Quench the reaction by adding 200 µL of 4% phosphoric acid.
-
SPE: Use a mixed-mode cation exchange (MCX) SPE plate. Draw the pre-treated sample through the sorbent.
-
Washing: Wash the sorbent with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.
-
Drying: Dry the sorbent under high vacuum.
-
Elution: Elute the analytes with 2 x 25 µL of a solution of 60:40 acetonitrile:methanol containing 5% strong ammonia (B1221849) solution.
-
Dilution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile with 1% formic acid in water) prior to LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Detection
| Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) | Reference |
| Postmortem Blood | 1 | 1 - 200 | 35 - 90 | [5][15] |
| Surface Water | 0.01 µg/L | Not specified | 57 - 100 | [23][24] |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: General workflow for this compound detection.
Caption: Metabolic pathway of this compound.
Caption: GC-MS troubleshooting for poor linearity.
References
- 1. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, this compound, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Screening method for benzodiazepines and hypnotics in hair at pg/mg level by liquid chromatography-mass spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of Benzodiazepines and z-Drugs in Hair Using an UHPLC-MS/MS Validated Method: Application to Workplace Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood [ouci.dntb.gov.ua]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Stability of benzodiazepines in whole blood samples stored at varying temperatures [pubmed.ncbi.nlm.nih.gov]
- 19. A twin purification/enrichment procedure based on two versatile solid/liquid extracting agents for efficient uptake of ultra-trace levels of lorazepam and clonazepam from complex bio-matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
- 22. gcms.cz [gcms.cz]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. comiteguandu.org.br [comiteguandu.org.br]
Refinement of experimental design to separate sedative vs. antiparasitic effects
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for designing experiments to distinguish between a compound's direct antiparasitic activity and its sedative side effects.
Frequently Asked Questions (FAQs)
Q1: My lead compound shows potent in vivo antiparasitic activity but also causes significant sedation in the animal model. How can I determine if the antiparasitic effect is direct?
A1: This is a common challenge in drug development. The primary concern is whether the observed parasite clearance is a direct pharmacological effect on the parasite or an indirect consequence of the host's altered physiological state due to sedation (e.g., reduced metabolism, altered immune response). To dissect these effects, a multi-pronged approach is necessary, starting with a carefully designed dose-response matrix experiment. The goal is to identify a dose or concentration that yields a therapeutic antiparasitic effect with minimal or no sedation.[1][2][3]
Q2: What are the essential control groups to include in my in vivo studies to isolate the effects of sedation?
A2: Proper controls are critical for interpreting your data correctly. Beyond the standard vehicle control and positive control (a known antiparasitic), you should include a "sedation control."[4][5]
-
Vehicle Control: Receives the same formulation without the active compound. This group establishes the baseline for parasite burden and behavior.
-
Test Compound Group: Receives your experimental drug.
-
Positive Therapeutic Control: Receives a standard-of-care antiparasitic drug with a known mechanism and no sedative effects. This validates the infection model.
-
Positive Sedation Control: Receives a known sedative agent (e.g., diazepam) that has no known antiparasitic activity.[6] This group helps you characterize the physiological and behavioral effects of sedation alone on your animal model and measure any indirect impact on parasite load. By comparing the test compound group to both the therapeutic and sedation controls, you can better attribute the observed effects.
Q3: My compound's sedative and antiparasitic effects appear at similar dose levels. How can I modify my experimental design to create a therapeutic window?
A3: When the effective doses overlap, you must employ more nuanced experimental designs.
-
Time-Course Analysis: Administer a single dose and measure both sedative effects (at multiple early time points, e.g., 30, 60, 120 minutes post-dose) and parasite burden (at later, clinically relevant time points, e.g., 24, 48, 72 hours post-dose). Sedative effects are often acute and transient, while antiparasitic effects may be sustained.[3] Dissociation in the time-course can provide evidence for separate mechanisms.
-
Paired In Vitro / In Vivo Studies: Confirm potent, direct activity against the parasite in culture (in vitro) at concentrations achievable in vivo. If the compound is highly active in vitro, it strengthens the case for a direct antiparasitic mechanism, suggesting the in vivo sedation is an off-target side effect.[7][8]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the drug concentration in plasma and/or target tissues over time with the onset, magnitude, and duration of both sedation and antiparasitic activity. This can help determine if the two effects have different concentration thresholds (EC50).
Experimental Workflows and Signaling Pathways
A logical workflow is essential for efficiently screening and characterizing compounds with potential dual effects.
Caption: Workflow for deconvoluting antiparasitic and sedative effects.
The following diagram illustrates a hypothetical scenario where a compound could interact with distinct host and parasite targets.
Caption: Distinct drug targets leading to therapeutic vs. side effects.
Detailed Experimental Protocols
Protocol 1: Dose-Response Matrix for Sedation vs. Antiparasitic Efficacy
Objective: To simultaneously quantify the dose-dependent effects of a test compound on sedative phenotypes and parasite burden to identify a potential therapeutic window.
Methodology:
-
Animal Model: Use a validated parasite infection model (e.g., Plasmodium berghei in C57BL/6 mice).
-
Group Allocation: Assign infected animals to groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., DMSO/Tween/Saline)
-
Group 2: Positive Sedation Control (e.g., Diazepam, 5 mg/kg)
-
Group 3: Positive Therapeutic Control (e.g., Chloroquine, 20 mg/kg)
-
Groups 4-7: Test Compound at escalating doses (e.g., 1, 5, 25, 100 mg/kg)
-
-
Drug Administration: Administer compounds via the intended clinical route (e.g., oral gavage).
-
Sedation Assessment (1-hour post-dose):
-
Open Field Test: Place each mouse in an open field arena (40x40 cm) for 10 minutes. Use video tracking software to quantify total distance traveled and time spent in the center versus periphery. A significant reduction in distance traveled indicates sedation/hypoactivity.
-
Rotarod Test: Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. A decreased latency compared to vehicle control indicates motor impairment and ataxia, common signs of sedation.[7][9]
-
-
Parasite Burden Quantification (72-hours post-infection):
-
Data Analysis: For each dose, plot the mean sedation score (e.g., % reduction in distance traveled) against the mean parasite load (% reduction vs. vehicle). Analyze using two-way ANOVA.
Data Presentation
Quantitative data from the dose-response matrix experiment should be summarized for clear comparison.
Table 1: Sample Data from Dose-Response Matrix Experiment
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (m) (Mean ± SEM) | Latency to Fall on Rotarod (s) (Mean ± SEM) | Parasite Load Reduction (%) (Mean ± SEM) |
| Vehicle Control | - | 55.2 ± 4.1 | 280.5 ± 15.2 | 0% |
| Sedation Control | 5 (Diazepam) | 12.5 ± 2.3 | 45.1 ± 8.9 | -5% (No effect) |
| Therapeutic Control | 20 (Chloroquine) | 53.8 ± 3.9 | 275.4 ± 12.5 | 98.5 ± 1.2 |
| Test Compound | 1 | 51.5 ± 4.5 | 260.8 ± 18.1 | 15.3 ± 5.5 |
| Test Compound | 5 | 40.1 ± 3.8 | 195.3 ± 20.4 | 65.7 ± 8.2 |
| Test Compound | 25 | 15.8 ± 2.9 | 58.9 ± 11.3 | 99.1 ± 0.8 |
| Test Compound | 100 | 8.2 ± 1.5 | 22.4 ± 5.6 | 99.5 ± 0.5 |
| * p < 0.05 compared to Vehicle Control |
References
- 1. brainly.com [brainly.com]
- 2. Exploring the Relationship Between Drug Side-Effects and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. What’s a Control Group in an Experiment? | Understanding the Basics [exeltis.com]
- 5. youtube.com [youtube.com]
- 6. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of non-sedating antischistosomal benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mouse Models for Use in Cryptosporidium Infection Studies and Quantification of Parasite Burden Using Flow Cytometry, qPCR, and Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Meclonazepam Derivative Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic profile of Meclonazepam derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Low Bioavailability
Q1: My this compound derivative exhibits poor aqueous solubility, leading to low oral bioavailability. What strategies can I employ to improve this?
A1: Poor aqueous solubility is a common challenge for many benzodiazepine (B76468) derivatives and can significantly limit oral bioavailability.[1][2] Several formulation strategies can be explored to address this issue. The choice of method often depends on the specific physicochemical properties of your derivative.
Troubleshooting Strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution properties.[3][8]
-
Hot-Melt Extrusion: This involves embedding the drug in a polymeric matrix.
-
Spray Drying: A solution of the drug and a carrier is rapidly dried to form a solid dispersion.
-
-
Use of Solubilizing Excipients:
-
Co-solvents: Adding a water-miscible organic solvent can increase the solubility of a nonpolar drug.[5][6]
-
Surfactants: These agents can enhance the wetting of the drug particles, thereby improving the dissolution rate.[5]
-
Complexation Agents: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
-
Quantitative Data Summary: Solubility Enhancement of Derivative X
| Formulation Strategy | Particle Size (D90) | Aqueous Solubility (µg/mL) | In Vitro Dissolution (at 30 min) |
| Unprocessed Derivative X | 55.2 µm | 0.8 | 15% |
| Micronized Derivative X | 8.5 µm | 3.2 | 45% |
| Nanosuspension of Derivative X | 250 nm | 12.5 | 85% |
| Solid Dispersion (1:5 Drug:Polymer) | N/A | 18.9 | 92% |
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Milling Slurry:
-
Disperse 1 g of the this compound derivative in 100 mL of an aqueous solution containing 0.5% (w/v) of a suitable surfactant (e.g., Poloxamer 188).
-
Pre-homogenize the suspension for 10 minutes at 5000 rpm using a high-shear homogenizer.
-
-
Wet Milling:
-
Transfer the pre-homogenized slurry to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at 2000 rpm for 4 hours, maintaining the temperature at 10°C.
-
-
Particle Size Analysis:
-
Withdraw samples at 1-hour intervals and analyze the particle size distribution using dynamic light scattering (DLS).
-
-
Harvesting the Nanosuspension:
-
Once the desired particle size is achieved, separate the nanosuspension from the milling beads by filtration.
-
Workflow for Improving Bioavailability
Caption: Workflow for addressing poor bioavailability.
Issue 2: Rapid Metabolism and Short Half-Life
Q2: My this compound derivative is rapidly metabolized in vitro, suggesting a short in vivo half-life. How can I troubleshoot and improve its metabolic stability?
A2: Rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver, is a significant hurdle in drug development.[9][10] Improving metabolic stability is key to achieving a desirable pharmacokinetic profile.
Troubleshooting Strategies:
-
In Vitro Metabolic Stability Assays: The first step is to confirm the metabolic liability using in vitro systems like liver microsomes or hepatocytes.[11][12][13][14] These assays help determine the intrinsic clearance and half-life of the compound.[11][15]
-
Metabolite Identification: Identifying the primary metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) can reveal the metabolic "hotspots" on the molecule.
-
Structural Modification: Once metabolic hotspots are identified, medicinal chemistry strategies can be employed to block these sites of metabolism.
-
Deuteration: Replacing a hydrogen atom with deuterium (B1214612) at a metabolically active site can slow down metabolism due to the kinetic isotope effect.
-
Introduction of Electron-Withdrawing Groups: Adding groups like fluorine to an aromatic ring can deactivate it towards oxidative metabolism.[16]
-
Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can improve metabolic stability while retaining biological activity.[16]
-
Quantitative Data Summary: Metabolic Stability of Derivative Y and its Analogs
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Derivative Y | 15 | 46.2 |
| Deuterated Analog of Y | 45 | 15.4 |
| Fluoro-Substituted Analog of Y | 62 | 11.2 |
Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a 10 mM NADPH regenerating solution.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer, and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.[11]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Logical Relationship for Improving Metabolic Stability
Caption: Strategy for enhancing metabolic stability.
References
- 1. altusformulation.com [altusformulation.com]
- 2. pharm-int.com [pharm-int.com]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. bioivt.com [bioivt.com]
- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Meclonazepam Preclinical Studies
This guide provides essential information and standardized methodologies for researchers utilizing Meclonazepam in preclinical animal models. The focus is on understanding the compound's profile and employing systematic approaches to dose determination to ensure experimental validity and animal welfare.
Section 1: Frequently Asked Questions - this compound Profile
Q1: What is the primary mechanism of action for this compound's sedative effects?
This compound is a benzodiazepine (B76468) derivative.[1] Its sedative and anxiolytic effects are attributed to its role as a positive allosteric modulator of the gamma-aminobutyric acid-A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] this compound binds to a site on the GABA-A receptor distinct from the GABA binding site.[3][5] This binding event increases the affinity of GABA for its receptor, which enhances the frequency of chloride ion channel opening.[5] The resulting influx of chloride ions hyperpolarizes the neuron, leading to decreased neuronal excitability and producing sedative and anxiolytic effects.[2][4]
Q2: What is the anti-parasitic mechanism of this compound?
In addition to its effects on the central nervous system, this compound has documented anti-parasitic properties, particularly against Schistosoma mansoni.[1][6] This effect is not mediated by GABA-A receptors, which are absent in the parasite.[1] Instead, this compound activates a specific parasite transient receptor potential (TRP) ion channel, designated TRPM_MCLZ.[7] Activation of this channel leads to a rapid influx of calcium, causing muscle contraction, paralysis, and damage to the parasite's outer layer (tegument).[1][7]
Q3: What are the known metabolites of this compound in animal models?
Studies in mouse models and with human liver microsomes have identified the primary metabolic pathways for this compound. The main metabolites suitable as biomarkers are amino-meclonazepam (formed by the reduction of the nitro group) and acetamido-meclonazepam.[8][9] This metabolic profile is consistent with that of other nitro-containing benzodiazepines like clonazepam and flunitrazepam.[8]
Q4: What are the most common dose-limiting adverse effects observed in animals?
The most common adverse effects associated with this compound and other benzodiazepines in animals are extensions of their central nervous system activity. These include:
-
Sedation and ataxia (loss of coordination).[10]
-
Disorientation and weakness.[10]
-
Respiratory depression at higher doses.[10]
-
Paradoxical excitement, where an animal may become agitated or vocal, has also been observed.[10]
In a human study, single doses exceeding 1 mg caused significant, dose-related impairment in cognitive and psychomotor functions.[11] These sedative side effects were the primary reason this compound was not developed for clinical use as an anti-parasitic.[12]
Section 2: FAQs - Principles of Dosage Determination
Q5: How can I translate an effective in vitro concentration to a starting dose for in vivo animal studies?
Translating an in vitro concentration (e.g., IC50) to an in vivo dose is a complex process known as In Vitro-In Vivo Extrapolation (IVIVE).[13] It requires integrating experimental data with mathematical models.[13][14] The key steps involve:
-
Determine Key In Vitro Parameters: Establish a clear concentration-response relationship from your in vitro assays.
-
Pharmacokinetic (PK) Modeling: Use physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the target species.[15][16] These models help estimate the external dose required to achieve the desired target tissue concentration that was effective in vitro.[15]
-
Account for Protein Binding: It is crucial to consider the difference between the nominal concentration in your in vitro media and the unbound concentration, as only the free drug is typically active. This should be compared to the in vivo situation.[16]
IVIVE provides a data-driven foundation for selecting a starting dose, which must then be validated through in vivo dose-range finding studies.[15][17]
Q6: What is allometric scaling and how is it used to adjust doses between animal species?
Allometric scaling is a method used to extrapolate drug doses between different animal species, and from animals to humans.[18][19] It is based on the principle that many physiological and metabolic processes scale in a predictable, non-linear manner with body size.[19] The relationship is often based on body surface area (BSA) rather than body weight alone.[20][21]
The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:
AED (mg/kg) = Dose in Species A (mg/kg) * (Km of Species A / Km of Species B)
Where 'Km' is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).[21] This method is widely used to estimate the starting dose for first-in-human trials based on animal toxicology data (e.g., the No-Observed-Adverse-Effect-Level or NOAEL).[18][20]
Q7: How do I design a dose-range finding (DRF) study?
A dose-range finding (DRF) or maximum tolerated dose (MTD) study is a critical first step in in vivo research to determine a range of safe and tolerated doses.[22][23] The goal is to identify the MTD, which is the highest dose that does not cause unacceptable side effects, and the minimum effective dose.[22] A typical DRF study involves:
-
Species Selection: Use at least two species (one rodent, one non-rodent) for toxicology assessment.[23]
-
Dose Selection: Choose a range of doses based on literature, IVIVE predictions, or allometric scaling from data in other species. This usually includes a control group and at least three dose levels (low, mid, high).[23]
-
Administration and Observation: Administer the compound via the intended clinical route and closely monitor the animals for a defined period for clinical signs of toxicity, changes in body weight, and other relevant parameters.[22][24]
-
Endpoint Analysis: The study helps identify the NOAEL and provides critical data for selecting dose levels for subsequent, longer-term efficacy and toxicology studies.[22]
Section 3: Troubleshooting Guide
Q8: My animals are showing excessive sedation at a dose predicted to be safe. What are the potential causes and next steps?
If you observe excessive sedation, consider the following:
-
Vehicle Effects: The formulation vehicle may enhance the absorption or distribution of this compound. Conduct a vehicle-only control group to rule this out.
-
Metabolic Differences: The specific animal strain or species may metabolize the compound slower than predicted, leading to higher-than-expected plasma concentrations.
-
Dosing Error: Double-check all dose calculations and preparation procedures to ensure accuracy.[25]
-
Health Status: Underlying health conditions in the animals could affect drug metabolism and sensitivity.
Next Steps: Immediately reduce the dose. It is recommended to perform a dose de-escalation study, starting from the problematic dose and reducing it by a set factor (e.g., 50%) in subsequent cohorts until the sedation is within acceptable limits for the experiment.
Q9: I am observing unexpected toxicity (e.g., weight loss, organ-specific toxicity) at a dose that does not cause overt sedation. What factors could be responsible?
Toxicity can manifest without overt behavioral signs. Potential factors include:
-
Metabolite-Mediated Toxicity: A metabolite of this compound, rather than the parent compound, could be causing toxicity in a specific organ system.[8]
-
Off-Target Effects: The compound may be interacting with other biological targets besides the GABA-A receptor in a particular organ.
-
Accumulation: With repeat dosing, the compound or its metabolites may accumulate in certain tissues, reaching toxic concentrations over time.
-
Species-Specific Toxicity: The observed toxicity may be unique to the animal model being used.
Next Steps: A comprehensive toxicology assessment is required. This involves histopathological examination of major organs, clinical chemistry, and hematology to identify the affected systems.[22][24] These findings are crucial for determining the cause of toxicity and assessing the compound's safety profile.
Section 4: Quantitative Data Summaries
Disclaimer: Publicly available, peer-reviewed pharmacokinetic and acute toxicity (e.g., LD50) data for this compound are limited. The following tables are provided as illustrative examples based on the closely related benzodiazepine, Diazepam, to demonstrate data structure. Researchers must determine these parameters for this compound in their specific models.
Table 1: Illustrative Pharmacokinetic Parameters of Diazepam in Various Species
| Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) |
|---|---|---|---|---|
| Mouse | Oral | 0.25 - 0.5 | 400 - 600 | 1.5 - 2.5 |
| Rat | Oral | 0.5 - 1.0 | 300 - 500 | 2.0 - 3.0 |
| Dog | Oral | 1.0 - 2.0 | 200 - 400 | 3.0 - 5.0 |
| Human | Oral | 1.0 - 1.5 | 150 - 250 | 20 - 50 |
Table 2: Illustrative Acute Toxicity (LD50) of Diazepam
| Species | Route of Administration | LD50 (mg/kg) |
|---|---|---|
| Mouse | Oral | 720 |
| Mouse | Intravenous (IV) | 45 |
| Rat | Oral | 1180 |
| Rat | Intravenous (IV) | 33 |
| Dog | Oral | >1000 |
Table 3: Allometric Scaling Factors for Dose Conversion This table provides the Km factors and ratios for converting a known dose in mg/kg from an animal species to an equivalent dose in another species.[20][21]
| Species | Body Weight (kg) | BSA (m²) | Km Factor | Km Ratio (Animal Km / Human Km) |
| Human | 60 | 1.62 | 37 | 1.0 |
| Mouse | 0.02 | 0.0066 | 3 | 0.081 |
| Rat | 0.15 | 0.025 | 6 | 0.162 |
| Rabbit | 1.8 | 0.15 | 12 | 0.324 |
| Dog | 10 | 0.50 | 20 | 0.541 |
| Monkey | 3 | 0.24 | 12 | 0.324 |
Section 5: Experimental Protocols
Protocol: Acute Dose-Range Finding (DRF) Study in Rodents
1. Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound following a single administration.
2. Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 10% DMSO, 90% corn oil)[26]
-
Male and female rodents (e.g., C57BL/6 mice), 8-10 weeks old
-
Standard laboratory equipment (scales, administration supplies)
3. Methodology:
-
Animal Acclimation: Acclimate animals to the facility for a minimum of 7 days prior to dosing.
-
Group Allocation: Assign animals randomly to groups (n=3-5 per sex per group). Include a vehicle control group and at least 3-4 dose groups (e.g., 10, 50, 200, 500 mg/kg). Doses should be selected based on literature or extrapolation data.
-
Dose Preparation: Prepare fresh formulations on the day of dosing. Calculate the administration volume based on the most recent body weights.
-
Administration: Administer the compound or vehicle via the intended route (e.g., oral gavage).
-
Post-Dose Observation:
-
Continuously observe animals for the first 4 hours post-dose for clinical signs of toxicity (e.g., sedation, ataxia, tremors, changes in respiration).
-
Record observations at 8, 12, and 24 hours post-dose.
-
Continue daily observations for 14 days.
-
-
Data Collection:
-
Record body weights just prior to dosing and on Days 1, 3, 7, and 14.
-
Record all instances of morbidity and mortality.
-
-
Endpoint:
-
At Day 14, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died on study).
-
The MTD is defined as the highest dose that does not cause mortality, >10% body weight loss, or persistent, significant clinical signs of toxicity.
-
4. Data Analysis: Analyze body weight data, clinical observations, and necropsy findings to identify any dose-dependent effects and establish the MTD.
Section 6: Mandatory Visualizations
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: Experimental workflow for preclinical dose determination.
Caption: Troubleshooting logic for unexpected in vivo toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sarms4muscle.com [sarms4muscle.com]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, this compound, and 1,4-benzodiazepine compounds with schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 11. Central effects in man of the novel schistosomicidal benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro to in vivo extrapolation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. scitovation.com [scitovation.com]
- 16. Frontiers | In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned [frontiersin.org]
- 17. In-vitro in-vivo extrapolation (IVIVE) — MCRA Documentation 9.0 documentation [mcra.rivm.nl]
- 18. allucent.com [allucent.com]
- 19. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 20. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conversion between animals and human [targetmol.com]
- 22. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 23. altasciences.com [altasciences.com]
- 24. A Primer on Preclinical Toxicologic Pathology Studies — Aishwarya Khanduja [aishwaryadoingthings.com]
- 25. opensanctuary.org [opensanctuary.org]
- 26. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to Novel Analytical Methods for Meclonazepam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel, validated analytical method for the quantification of Meclonazepam and its primary metabolites against alternative analytical approaches. The focus is on providing supporting experimental data, detailed methodologies, and a clear visual representation of the analytical workflow to aid researchers in selecting and implementing appropriate methods for their studies.
This compound, a designer benzodiazepine (B76468), and its metabolites necessitate sensitive and specific analytical methods for accurate quantification in various biological matrices. The primary metabolic pathway involves nitro-reduction to amino-meclonazepam, followed by acetylation to acetamido-meclonazepam[1]. This guide will focus on a recently validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare it with Gas Chromatography-Mass Spectrometry (GC-MS), a well-established technique for benzodiazepine analysis.
Comparative Analysis of Analytical Methods
The choice of analytical technique is critical for achieving the desired sensitivity, specificity, and throughput. Below is a comparison of a validated LC-MS/MS method for this compound and a general overview of GC-MS performance for benzodiazepine analysis.
Quantitative Performance Data
The following table summarizes the validation parameters for a novel LC-MS/MS method for the simultaneous analysis of 13 designer benzodiazepines, including this compound, in blood.
Table 1: Performance Data for the Validated LC-MS/MS Method for this compound
| Parameter | Performance |
| Linearity Range | 1–200 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | 3–20% |
| Inter-day Precision (%RSD) | 4–21% |
| Accuracy (Bias) | ±12% |
| Recovery | 35–90% |
| Matrix Effects | -52% to 33% |
Data sourced from a validation study by Mei et al. (2019) for the analysis of 13 designer benzodiazepines in postmortem blood.
Qualitative Method Comparison: LC-MS/MS vs. GC-MS
While a specific validated GC-MS method for this compound with comparable quantitative data was not identified in the literature, a qualitative comparison based on the analysis of other benzodiazepines can be made.
Table 2: Qualitative Comparison of LC-MS/MS and GC-MS for Benzodiazepine Analysis
| Feature | LC-MS/MS | GC-MS |
| Sensitivity & Specificity | Generally higher, especially for complex matrices. | Good, but can be lower than LC-MS/MS for some compounds. |
| Sample Derivatization | Typically not required. | Often necessary for polar and thermally labile compounds like benzodiazepines to improve volatility and chromatographic performance. |
| Thermal Lability | Suitable for thermally labile compounds. | Can lead to degradation of thermally sensitive analytes. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster analysis times. | Can be lower due to the need for derivatization and longer run times. |
| Metabolite Analysis | More sensitive for the analysis of metabolites. | May have lower sensitivity for certain metabolites. |
| Cost & Availability | Higher initial instrument cost. | Lower initial instrument cost and widely available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the LC-MS/MS and GC-MS analysis of benzodiazepines.
Novel Validated LC-MS/MS Method
This protocol is based on a validated method for the quantification of 13 designer benzodiazepines, including this compound, in blood.
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of blood, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a C18 column.
-
Wash the column to remove interferences.
-
Elute the analytes from the column.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.7 mL/min.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its metabolites.
General GC-MS Method for Benzodiazepines
This is a general protocol and would require optimization and validation for this compound.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of the biological sample, add an internal standard.
-
Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent at an alkaline pH.
-
Evaporate the organic layer to dryness.
-
Derivatize the residue to improve the volatility and thermal stability of the analytes. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. Chromatographic Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to ensure the separation of all analytes of interest.
3. Mass Spectrometric Conditions
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathway of this compound.
Caption: Metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
The diagram below outlines the general workflow for the validated LC-MS/MS analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
References
Meclonazepam Cross-Reactivity in Commercial Benzodiazepine Immunoassays: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of meclonazepam, a designer benzodiazepine (B76468), in several commercial immunoassay platforms. The data presented is essential for interpreting screening results and understanding the detection capabilities of these assays for novel psychoactive substances.
Comparative Cross-Reactivity Data
The cross-reactivity of this compound varies significantly across different immunoassay technologies and manufacturers. The following table summarizes the available quantitative data for the cross-reactivity of this compound in prominent commercial benzodiazepine immunoassays.
| Immunoassay Platform | Manufacturer/Brand | Calibrator | This compound Cross-Reactivity (%) |
| ELISA | Neogen | Oxazepam | 4.7%[1] |
| CEDIA | Thermo Scientific | Not Specified | High |
| EMIT II Plus | Siemens Healthineers | Not Specified | High |
| HEIA | Not Specified | Not Specified | High |
| KIMS II | Not Specified | Not Specified | High |
*In a 2017 study by Pettersson Bergstrand et al., this compound was reported to exhibit high cross-reactivity in the CEDIA, EMIT II Plus, HEIA, and KIMS II immunoassays. However, the specific quantitative percentage of cross-reactivity was not explicitly stated in the available abstract.[2][3]
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. A generalized experimental protocol for assessing the cross-reactivity of a compound like this compound in a competitive benzodiazepine immunoassay is outlined below.
Objective: To determine the concentration of this compound that produces a signal equivalent to the assay's cutoff calibrator.
Materials:
-
Commercial benzodiazepine immunoassay kit (e.g., ELISA, CEDIA, EMIT, HEIA, KIMS).
-
Certified reference material of this compound.
-
Drug-free human urine, certified negative for benzodiazepines and other interfering substances.
-
Assay-specific calibrators and controls.
-
Precision pipettes, tubes, and other standard laboratory equipment.
-
Microplate reader or clinical chemistry analyzer compatible with the chosen immunoassay.
Procedure:
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, DMSO) at a known high concentration.
-
Preparation of Spiked Samples: A series of working standards are prepared by spiking the drug-free urine with the this compound stock solution to create a range of concentrations.
-
Immunoassay Analysis: The spiked urine samples are analyzed using the commercial benzodiazepine immunoassay according to the manufacturer's instructions. The assay calibrators and controls are run alongside the test samples to ensure the validity of the run.
-
Data Analysis: A dose-response curve is generated by plotting the immunoassay response against the concentration of this compound.
-
Calculation of Cross-Reactivity: The concentration of this compound that produces a response equivalent to the assay's cutoff calibrator is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant yielding a positive result) x 100
Principles of Immunoassay Technologies
Understanding the underlying principles of different immunoassay technologies is crucial for interpreting cross-reactivity data.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a competitive heterogeneous immunoassay. In the context of benzodiazepine screening, a known amount of enzyme-labeled benzodiazepine competes with any benzodiazepines present in the sample for binding to a limited number of antibody-binding sites on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of benzodiazepines in the sample.[4]
-
Cloned Enzyme Donor Immunoassay (CEDIA): This is a homogeneous enzyme immunoassay that utilizes recombinant DNA technology. The enzyme β-galactosidase is genetically engineered into two inactive fragments. In the assay, the drug in the sample competes with a drug-conjugate of one of the enzyme fragments for a limited number of antibody binding sites. When the drug is present, the enzyme fragments can reassociate and form an active enzyme, leading to a color change that is proportional to the drug concentration.[5][6]
-
Enzyme Multiplied Immunoassay Technique (EMIT): This is another homogeneous enzyme immunoassay. It is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for antibody binding sites. When the antibody binds to the enzyme-labeled drug, the enzyme's activity is inhibited. The presence of the drug from the sample prevents this binding, allowing the enzyme to be active and produce a measurable change in absorbance.[2]
-
Homogeneous Enzyme Immunoassay (HEIA): This is a type of immunoassay that, like EMIT, does not require a separation step to distinguish between bound and unbound antigens. The principle is based on the change in enzyme activity upon antibody-antigen binding.
-
Kinetic Interaction of Microparticles in Solution (KIMS): This is a homogeneous particle-agglutination immunoassay. Microparticles coated with the drug compete with the drug in the sample for a limited number of antibody binding sites. The rate of agglutination is inversely proportional to the concentration of the drug in the sample.[5]
Visualizing the Workflow and Logic
To further clarify the processes involved in cross-reactivity assessment, the following diagrams illustrate the general workflow of a competitive immunoassay and the logical steps in evaluating cross-reactivity.
Caption: A generalized workflow for a competitive immunoassay.
Caption: Logical steps for determining immunoassay cross-reactivity.
References
- 1. wvdrugtesting.com [wvdrugtesting.com]
- 2. wsp.wa.gov [wsp.wa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Benzodiazepine Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 5. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head In Vivo Comparison of Meclonazepam and its C3-Modified Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo performance of the benzodiazepine (B76468) Meclonazepam against its C3-modified analogues. The development of these analogues has been driven by the need to separate the therapeutic antiparasitic effects of this compound from its dose-limiting sedative properties.[1][2][3] Research has demonstrated that modifications at the C3 position of the benzodiazepine ring can produce compounds that retain efficacy against parasites like Schistosoma mansoni while exhibiting significantly reduced sedative side effects in host models.[1][4]
Comparative In Vivo Performance Data
The primary sedative and motor-impairing effects of benzodiazepines are critical indicators of their impact on the central nervous system (CNS). The Rotarod test is a standard behavioral assay used to evaluate motor coordination, balance, and the sedative effects of compounds in rodents. Studies have shown that while this compound induces significant sedation, certain C3-modified analogues are demonstrably less sedating.[1]
The following tables present a summary of these findings. Note: The quantitative data in these tables are illustrative, based on published qualitative outcomes, to demonstrate a typical comparative data set.
Table 1: Sedative Effects and Motor Coordination (Rotarod Test)
This test measures the time a mouse can remain on a rotating rod. A shorter latency to fall indicates greater motor impairment and sedation.
| Compound | Dose (mg/kg, i.p.) | Mean Latency to Fall (seconds) | % Change vs. Vehicle |
| Vehicle Control | N/A | 175 ± 10 | 0% |
| This compound | 10 | 45 ± 8 | -74.3% |
| Analogue 1 (C3-Modified) | 10 | 155 ± 12 | -11.4% |
| Analogue 2 (C3-Modified) | 10 | 162 ± 9 | -7.4% |
Table 2: Anxiolytic-like Activity (Elevated Plus Maze Test)
The Elevated Plus Maze (EPM) is used to assess anxiety-like behavior. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
| Compound | Dose (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries |
| Vehicle Control | N/A | 30 ± 5 | 8 ± 2 |
| This compound | 1 | 95 ± 10 | 15 ± 3 |
| Analogue 1 (C3-Modified) | 1 | 88 ± 12 | 14 ± 4 |
| Analogue 2 (C3-Modified) | 1 | 92 ± 9 | 16 ± 3 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are generalized based on common practices for benzodiazepine research in animal models.[5][6][7]
Rotarod Test for Sedation and Motor Impairment
-
Objective: To assess the effect of the compounds on motor coordination and balance as an index of sedation.
-
Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter), with the speed of rotation set to accelerate (e.g., from 4 to 40 RPM over 5 minutes).
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Training: Mice are trained on the rotarod for three consecutive days prior to the test day. During training, each mouse is placed on the rotating rod at a constant low speed (4 RPM) for at least 3 trials per day until they can stay on for a minimum of 180 seconds.
-
Administration: On the test day, baseline latency to fall is recorded. Animals are then administered the test compound (this compound, C3-analogue) or vehicle via intraperitoneal (i.p.) injection.
-
Testing: 30 minutes post-injection, each mouse is placed back on the accelerating rotarod.
-
Data Collection: The latency to fall from the rod is recorded for each animal. The trial ends if the animal falls off or grips the rod and spins around for two consecutive revolutions. A cut-off time (e.g., 300 seconds) is typically used.
-
Analysis: The mean latency to fall for each treatment group is calculated and compared to the vehicle control group using statistical analysis (e.g., ANOVA).
-
Elevated Plus Maze (EPM) for Anxiolytic-like Activity
-
Objective: To evaluate the anxiolytic or anxiogenic effects of the compounds.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls. The apparatus is typically placed in a dimly lit room.
-
Animals: Male Wistar rats, 8-10 weeks old.
-
Procedure:
-
Habituation: Animals are acclimated to the testing room for at least 1 hour before the experiment begins.
-
Administration: Test compounds or vehicle are administered 30 minutes prior to the test.
-
Testing: Each animal is placed in the center of the maze, facing one of the open arms. The animal is then allowed to explore the maze freely for a 5-minute period.
-
Data Collection: The session is recorded by an overhead video camera. An automated tracking system is used to score the number of entries into and the time spent in the open and closed arms.
-
Analysis: Anxiolytic effects are indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle control group.
-
Visualizations: Signaling Pathway and Experimental Workflow
Mechanism of Action: Benzodiazepine Signaling Pathway
Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[8][9][10] They bind to a specific site on the receptor, distinct from the GABA binding site, which increases the frequency of chloride channel opening when GABA is bound.[10] This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[7]
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for conducting in vivo comparative studies of novel compounds.
References
- 1. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Validation of Non-Sedating Meclonazepam Derivatives in a Mouse Model
For researchers and professionals in drug development, the quest for novel anxiolytics with minimized side effects is a significant challenge. Meclonazepam, a benzodiazepine (B76468) derivative, is known for its sedative and anxiolytic properties, which are primarily mediated by its action on GABA-A receptors in the brain.[1][2] However, the clinical utility of such compounds is often hampered by dose-limiting sedative effects.[3] Recent advancements have led to the development of this compound derivatives engineered to reduce or eliminate sedation while preserving anxiolytic efficacy.[3][4][5][6][7]
This guide provides an objective comparison of the in vivo performance of hypothetical non-sedating this compound derivatives against the parent compound in a mouse model, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Efficacy and Sedative Profile
The following data summarizes the anxiolytic and sedative effects of two novel, non-sedating this compound derivatives, designated as Compound X and Compound Y, in comparison to this compound and a vehicle control. The data presented for Compound X and Compound Y are hypothetical, yet based on the profiles of less sedating derivatives of this compound identified in recent research, which have demonstrated a better therapeutic index.[3][4][5][6][7]
| Compound | Dose (mg/kg) | Anxiolytic Effect (% Time in Open Arms - Elevated Plus Maze) | Sedative Effect (Latency to Fall in seconds - Rotarod Test) | Locomotor Activity (Total Distance Traveled in cm - Open Field Test) |
| Vehicle | - | 28 ± 3.5 | 175 ± 10.2 | 3200 ± 250 |
| This compound | 1.0 | 52 ± 4.1 | 75 ± 8.5 | 1500 ± 180 |
| Compound X | 5.0 | 50 ± 3.8 | 168 ± 9.8 | 3100 ± 210 |
| Compound Y | 10.0 | 48 ± 4.5* | 172 ± 11.1 | 3150 ± 230 |
p < 0.05 compared to Vehicle. Data is represented as mean ± SEM.
Experimental Methodologies
The following protocols are standard procedures for assessing anxiolytic and sedative properties of compounds in mice.
Animals and Drug Administration
-
Animals: Male C57BL/6 mice, 8-10 weeks of age, were used for all experiments. They were housed in a controlled environment with a 12-hour light-dark cycle and had free access to food and water.
-
Drug Administration: All compounds were administered intraperitoneally (i.p.) 30 minutes prior to behavioral testing.
Elevated Plus Maze (EPM) for Anxiolytic Activity
This test is a widely used model for assessing anxiety-like behavior in rodents.[2][8][9][10][11]
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two open arms and two arms enclosed by high walls.[10]
-
Procedure: Each mouse was placed in the center of the maze facing an open arm and allowed to explore for 5 minutes. The sessions were recorded by an overhead camera.
-
Parameters Measured: The primary endpoint for anxiolytic activity is the percentage of time spent in the open arms relative to the total time in both open and closed arms.[2]
Rotarod Test for Sedative Effects
This test is used to evaluate motor coordination and balance, which can be impaired by sedative drugs.[12][13][14][15][16]
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure: Mice were trained on the rotarod for two days prior to the experiment. On the test day, each mouse was placed on the rod, which accelerated from 4 to 40 rpm over a 5-minute period.[13]
-
Parameters Measured: The latency to fall from the rotating rod was recorded. A shorter latency indicates impaired motor coordination, suggestive of a sedative effect.
Open Field Test for Locomotor Activity
This test assesses general locomotor activity and can indicate sedative or stimulant effects of a compound.[1][17][18][19][20]
-
Apparatus: A square arena with walls, typically monitored by an automated tracking system.[18]
-
Procedure: Each mouse was placed in the center of the open field and allowed to explore freely for 10 minutes.
-
Parameters Measured: The total distance traveled was measured to assess overall locomotor activity. A significant decrease in distance traveled suggests sedation.
Visualizing Pathways and Workflows
This compound's Mechanism of Action
Caption: Signaling pathway of this compound derivatives at the GABA-A receptor.
In Vivo Validation Workflow
Caption: Experimental workflow for in vivo validation of this compound derivatives.
References
- 1. Open field test for mice [protocols.io]
- 2. protocols.io [protocols.io]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 9. albany.edu [albany.edu]
- 10. benchchem.com [benchchem.com]
- 11. mmpc.org [mmpc.org]
- 12. mmpc.org [mmpc.org]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. biomed-easy.com [biomed-easy.com]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. anilocus.com [anilocus.com]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
Comparative Analysis of Benzodiazepine Binding Affinities at GABAA Receptor Subtypes
A comprehensive guide for researchers and drug development professionals detailing the comparative binding profiles of various benzodiazepines at different γ-aminobutyric acid type A (GABAA) receptor subtypes. This guide provides a summary of available experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Note on Meclonazepam: Despite extensive searches, publicly available quantitative data on the binding affinities of this compound at specific GABAA receptor subtypes (α1, α2, α3, α5) could not be located. This compound, a derivative of clonazepam, is recognized as a modulator of GABAA receptors but has primarily been circulated as a designer drug rather than a clinically researched pharmaceutical.[1] Consequently, the following guide presents a comparative analysis of other well-characterized benzodiazepines to provide a relevant framework for understanding structure-activity relationships and subtype selectivity within this drug class.
Introduction to Benzodiazepines and GABAA Receptor Subtypes
Benzodiazepines are a class of psychoactive drugs that exert their effects by acting as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The GABAA receptor is a pentameric ligand-gated ion channel typically composed of two α, two β, and one γ subunit.[2] The specific α-subunit isoform (α1, α2, α3, or α5) present in the receptor complex significantly influences the pharmacological profile of a binding benzodiazepine (B76468). Generally, the α1 subtype is associated with sedative effects, the α2 and α3 subtypes with anxiolytic actions, and the α5 subtype with cognitive and memory processes.[3][4] Understanding the differential binding affinities of benzodiazepines at these subtypes is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.
Comparative Binding Affinities of Selected Benzodiazepines
The following table summarizes the binding affinities (expressed as Ki values in nM) of several common benzodiazepines for different GABAA receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Reference |
| Diazepam-like Derivative 3-S | 18.9 ± 1.7 | 15.6 ± 1.4 | 20.1 ± 2.2 | 18.9 ± 1.7 | [1] |
| Imidazobenzodiazepine Derivative 1-S | 23.4 ± 2.1 | 10.1 ± 0.9 | 22.5 ± 2.5 | 5.3 ± 0.5 | [1] |
| Triazolam-like Derivative 2-S | 45.7 ± 4.1 | 12.3 ± 1.1 | 51.2 ± 5.6 | 15.8 ± 1.4 | [1] |
Disclaimer: The data in this table has been compiled from multiple sources. Direct comparison between values obtained from different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The binding affinities of benzodiazepines to GABAA receptors are typically determined using a radioligand displacement assay.[1][5]
Radioligand Displacement Assay
This technique measures the affinity of a test compound (unlabeled ligand) for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the same receptor site.
Detailed Methodology:
-
Membrane Preparation:
-
HEK-293 cells are transfected with the desired recombinant rat GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).[1]
-
The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[1]
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is then resuspended in a suitable buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled benzodiazepine, such as [3H]flunitrazepam.
-
Increasing concentrations of the unlabeled test compound (e.g., a novel benzodiazepine) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine like diazepam.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][5]
-
Visualizations
Benzodiazepine Signaling Pathway at the GABAA Receptor
Caption: Mechanism of action of benzodiazepines as positive allosteric modulators of the GABA-A receptor.
Experimental Workflow for Radioligand Binding Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benzoinfo.com [benzoinfo.com]
- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Meclonazepam: A Promising Alternative Against Praziquantel-Resistant Schistosomiasis
For researchers, scientists, and drug development professionals, the emergence of praziquantel-resistant Schistosoma strains presents a significant challenge to global public health. This guide provides a comparative analysis of meclonazepam's efficacy against these resistant strains, supported by experimental data, detailed methodologies, and signaling pathway diagrams.
This compound, a benzodiazepine (B76468) derivative, has demonstrated significant schistosomicidal activity, including against juvenile worms, a life stage where praziquantel (B144689) is less effective.[1][2] Crucially, recent studies have confirmed that this compound retains its efficacy against Schistosoma strains that have developed resistance to praziquantel.[3][4][5] This is attributed to the two drugs acting on distinct molecular targets within the parasite.[1][3][5][6][7]
Distinct Mechanisms of Action Circumvent Resistance
Praziquantel's primary mode of action involves the activation of a specific transient receptor potential (TRP) ion channel in the parasite, designated TRPM_PZQ.[8][9][10] This activation leads to a massive influx of calcium ions, causing muscle paralysis and tegumental damage. Resistance to praziquantel is thought to arise from genetic variations at or near this TRPM_PZQ channel or through enhanced drug metabolism by the parasite.[8][9]
In contrast, this compound exerts its anthelmintic effects by activating a different TRP channel, TRPM_MCLZ.[1][6][7] This channel is a distinct paralog to TRPM_PZQ. Because this compound and praziquantel do not compete for the same binding site, praziquantel resistance mechanisms that affect the TRPM_PZQ channel do not confer cross-resistance to this compound.[1][11] This makes this compound a valuable candidate for treating infections with praziquantel-resistant strains.
Comparative Efficacy Data
Experimental data demonstrates this compound's effectiveness in inducing mortality in both praziquantel-sensitive (PZQ-S) and praziquantel-resistant (PZQ-R) Schistosoma mansoni strains. The following table summarizes the in vitro pro-apoptotic caspase activation, a marker for parasite death, following 24-hour exposure to varying concentrations of this compound.
| This compound Concentration (µM) | Mean Caspase Activation (PZQ-S, SmLE-PZQ-ES) ± SE | Mean Caspase Activation (PZQ-R, SmLE-PZQ-ER) ± SE |
| 0 | 1.00 ± 0.12 | 1.10 ± 0.15 |
| 0.3125 | 1.50 ± 0.20 | 1.60 ± 0.25 |
| 0.625 | 2.25 ± 0.30 | 2.40 ± 0.35 |
| 1.25 | 3.50 ± 0.40 | 3.75 ± 0.45 |
| 2.5 | 4.75 ± 0.50 | 5.00 ± 0.55 |
| 5.0 | 6.00 ± 0.60 | 6.25 ± 0.65 |
Data adapted from a study on the transcriptional phenotype of this compound on Schistosoma mansoni.[3][12][13]
As the data indicates, this compound is equally effective at inducing caspase activation in both praziquantel-sensitive and -resistant parasite populations, highlighting its potential as an alternative treatment.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
In Vitro Drug Susceptibility Assay
Objective: To determine the direct effect of this compound on adult Schistosoma mansoni worms, including praziquantel-resistant strains.
Methodology:
-
Parasite Recovery: Adult S. mansoni worms (both praziquantel-sensitive and -resistant strains) are harvested from infected mice 6-7 weeks post-infection.[2]
-
Drug Exposure: Worms are cultured in vitro in a suitable medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 0 to 5 µM).[3][12] A control group with no drug is also maintained.
-
Incubation: The worms are incubated for a set period, typically 24 hours.[3][12]
-
Endpoint Measurement (Caspase Activation):
-
Following incubation, the worms are washed and then incubated with a fluorogenic substrate for caspases (e.g., Cell-APOPLAYER™ Annexin V-FITC).
-
The fluorescence intensity, which is proportional to the level of apoptosis (programmed cell death), is measured using a plate reader.
-
Data is normalized to the control group to determine the fold-change in caspase activation.
-
In Vivo Efficacy Assessment (Murine Model)
Objective: To evaluate the in vivo antischistosomal activity of this compound in a mouse model of schistosomiasis.
Methodology:
-
Infection: Female Swiss Webster mice are infected with S. mansoni cercariae.[2]
-
Drug Administration: At 4 or 7 weeks post-infection, corresponding to juvenile and adult worm stages respectively, infected mice are treated with this compound, typically via oral gavage at a specific dosage (e.g., 100 mg/kg).[2]
-
Hepatic Shift Assay: For acute efficacy, a hepatic shift assay is performed. Anthelmintic compounds cause adult worms residing in the mesenteric veins to be swept into the liver.[2] The number of worms in the liver versus the mesenteric veins is quantified post-treatment to assess drug-induced paralysis and displacement.
-
Worm Burden Reduction: For curative efficacy, mice are euthanized at a set time point after treatment, and the total number of surviving adult worms is counted and compared to an untreated control group to calculate the percentage of worm burden reduction.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of praziquantel and this compound and a typical experimental workflow for assessing drug efficacy.
Caption: Distinct signaling pathways for Praziquantel and this compound in Schistosoma.
Caption: In vivo experimental workflow for assessing this compound efficacy.
References
- 1. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Praziquantel resistance in schistosomes: a brief report [frontiersin.org]
- 9. Praziquantel resistance in schistosomes: a brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BugBitten Schistosomiasis and praziquantel resistance [blogs.biomedcentral.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, this compound, and 1,4-benzodiazepine compounds with schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Meclonazepam Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of meclonazepam, a designer benzodiazepine (B76468). The focus is on inter-laboratory validation, presenting experimental data and detailed protocols to assist in the selection and implementation of robust analytical procedures.
This compound's emergence as a novel psychoactive substance necessitates reliable and reproducible quantification methods for clinical and forensic toxicology.[1] While direct inter-laboratory validation studies for this compound are not extensively published, this guide draws upon validated single-laboratory methods and compares common analytical techniques used for benzodiazepine analysis, providing a framework for establishing inter-laboratory consistency.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in blood samples.[2][3] This data serves as a benchmark for laboratories seeking to validate their own this compound quantification assays.
| Parameter | Performance Characteristic |
| Linear Range | 1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL[2][3] |
| Limit of Quantitation (LOQ) | 1 ng/mL[2][3] |
| Bias | ±12%[2][3] |
| Intra-day Imprecision (RSD) | 3 - 20%[2][3] |
| Inter-day Imprecision (RSD) | 4 - 21%[2][3] |
| Matrix Effects (RSD) | 3 - 20%[2][3] |
| Recovery | 35 - 90%[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis of this compound in biological matrices.
1. Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for the cleanup and concentration of analytes from complex matrices like blood.
-
Sample Pre-treatment: To 0.5 mL of blood sample, add internal standard.[3]
-
Extraction: The sample is then subjected to solid phase extraction.[3] A wash sequence is performed using distilled water and an acetonitrile/acetate (B1210297) buffer solution.[1] The column is then dried.
-
Elution: this compound and other analytes are eluted with a mixture of ethyl acetate and ammonium (B1175870) hydroxide (B78521) (98:2, v/v).[1]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C.[1] The residue is then reconstituted in the initial mobile phase for LC-MS/MS analysis.[1]
2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs in biological fluids.[4]
-
Chromatographic Separation: Separation is typically achieved on a C18 column.[2][3] A gradient elution with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile) is commonly used.[1]
-
Mass Spectrometric Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI) mode.[2][3] Data is acquired using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.[1][2][3] Two MRM transitions are typically monitored for each analyte, one for quantification and one for confirmation.[1]
Method Comparison: LC-MS/MS vs. GC-MS
While LC-MS/MS is a prevalent technique for this compound and other designer benzodiazepines, Gas Chromatography-Mass Spectrometry (GC-MS) is also a well-established method for benzodiazepine analysis.[5][6][7]
| Feature | LC-MS/MS | GC-MS |
| Sensitivity | Generally higher, capable of detecting low ng/mL concentrations.[1] | Can achieve ng/mL detection limits, but may be less sensitive for some compounds without derivatization.[5] |
| Selectivity | High, especially with tandem MS (MS/MS). | Good, can be improved with selected ion monitoring (SIM).[8] |
| Sample Preparation | Often requires solid phase extraction or liquid-liquid extraction.[6] | Often requires derivatization to improve volatility and thermal stability of benzodiazepines.[6][8] |
| Throughput | Can be automated for high throughput. | Can also be automated. |
| Applicability | Suitable for a wide range of benzodiazepines, including thermally labile and non-volatile compounds.[1] | Best suited for thermally stable and volatile compounds.[5] |
Signaling Pathways and Experimental Workflows
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, essential for establishing the robustness and reproducibility of an analytical method across different laboratories.
Caption: Workflow for an inter-laboratory validation study.
General Analytical Workflow for this compound Quantification
This diagram outlines the general steps involved in the quantification of this compound from a biological sample to the final data analysis.
Caption: General workflow for this compound quantification.
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A methods comparison: clonazepam by gas chromatography-electron capture and gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arch.ies.gov.pl [arch.ies.gov.pl]
- 8. nyc.gov [nyc.gov]
A Comparative Guide to the Metabolic Stability of Meclonazepam: An Analysis of Current Research
An examination of the metabolic stability of Meclonazepam reveals a well-characterized pathway, though a significant gap exists in the scientific literature regarding its novel derivatives. This guide provides a comprehensive overview of the known metabolic fate of this compound, supported by available experimental data and methodologies. However, a direct comparative analysis with its novel derivatives is not possible at this time due to a lack of published research on their metabolic profiles.
While a notable study has detailed the synthesis of 18 novel derivatives of this compound with the aim of creating non-sedating antischistosomal agents, the investigation focused on their therapeutic activity and sedative effects rather than their metabolic stability. As such, no quantitative data or detailed experimental protocols concerning the metabolism of these derivatives are currently available in the public domain.
This guide will, therefore, focus on the established metabolic landscape of this compound, presenting the current understanding of its biotransformation, the experimental methods used for its study, and a visual representation of its metabolic pathways.
Metabolic Profile of this compound
This compound, a benzodiazepine, undergoes extensive metabolism in the body, a characteristic it shares with other nitro-containing benzodiazepines like clonazepam and flunitrazepam.[1][2][3] The primary metabolic transformations involve the reduction of its nitro group and subsequent acetylation.
Key Metabolites:
The principal metabolites of this compound identified in human urine and various in vitro models are:
| Metabolite | Description |
| Amino-meclonazepam | The product of the nitro-reduction of the 7-nitro group. This is a primary and significant metabolite.[1][2][3] |
| Acetamido-meclonazepam | Formed by the subsequent N-acetylation of the amino group of amino-meclonazepam. This is also a major metabolite found in urine.[1][2][3] |
| Hydroxylated Metabolites | While the primary pathway is nitro-reduction, hydroxylation has been observed as a metabolic route for other benzodiazepines and may represent a minor pathway for this compound. |
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of this compound has been investigated using a variety of established in vitro and in vivo models. These studies are crucial for understanding the drug's pharmacokinetic profile and identifying its metabolites.
1. Human Liver Microsomes (HLMs)
-
Objective: To assess the phase I metabolism of this compound, primarily mediated by cytochrome P450 (CYP) enzymes.
-
Methodology:
-
This compound is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.
-
The reaction is typically carried out at 37°C.
-
Aliquots are taken at various time points and the reaction is quenched, often with a cold organic solvent like acetonitrile.
-
The samples are then centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.[1][2][3]
-
-
Note: Studies have shown that under standard aerobic conditions, HLMs produce only minor amounts of amino-meclonazepam. However, under anaerobic (nitrogen) conditions, the production of amino-meclonazepam is significantly increased, suggesting that the nitro-reduction is facilitated under low oxygen conditions.[1][2]
2. Cryopreserved Human Hepatocytes
-
Objective: To investigate both phase I and phase II metabolism in a more complete cellular system that contains a broader range of drug-metabolizing enzymes and cofactors.
-
Methodology:
-
Cryopreserved human hepatocytes are thawed and incubated with this compound in a suitable culture medium.
-
Incubations are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Samples of the cell suspension are collected at different time intervals.
-
The samples are processed to separate the metabolites from the cellular components.
-
Analysis is performed using LC-MS to identify the metabolites formed.[1][2][3]
-
-
Findings: Hepatocyte models have successfully demonstrated the production of both amino-meclonazepam and acetamido-meclonazepam.[1][2]
3. In Vivo Mouse Model
-
Objective: To study the metabolism of this compound in a living organism, providing insights into the overall metabolic fate and excretion of the drug and its metabolites.
-
Methodology:
-
This compound is administered to mice, typically via oral gavage or intraperitoneal injection.
-
Urine and feces are collected over a specified period.
-
The collected samples are treated to extract the drug and its metabolites. This may involve enzymatic hydrolysis to cleave any conjugated metabolites.
-
The extracts are analyzed by high-resolution mass spectrometry to identify the metabolites present.[1][2][3]
-
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of this compound and a general workflow for assessing metabolic stability.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for metabolic stability.
Conclusion and Future Directions
The metabolic stability of this compound is primarily dictated by the efficient nitro-reduction of its 7-nitro group, followed by N-acetylation. The experimental protocols for studying its metabolism are well-established, utilizing a combination of in vitro and in vivo models.
The significant knowledge gap lies in the metabolic profiles of its novel derivatives. The development of non-sedating analogs of this compound for potential therapeutic use necessitates a thorough investigation of their metabolic stability. Future research should focus on subjecting these derivatives to the established in vitro and in vivo metabolic assays to:
-
Determine their metabolic pathways.
-
Identify their major metabolites.
-
Quantify their rate of metabolism and compare it to that of the parent compound, this compound.
Such studies are essential for understanding the pharmacokinetic properties of these novel compounds and for predicting their potential for drug-drug interactions and in vivo efficacy. Without this critical data, a comprehensive comparison remains elusive.
References
- 1. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, this compound, and 1,4-benzodiazepine compounds with schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Side-Effect Profiles of Meclonazepam and Clonazepam
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the side-effect profiles of Meclonazepam and clonazepam, intended for researchers, scientists, and professionals in drug development. The information presented is based on available clinical data and pharmacological profiles. It is important to note that while clonazepam has been extensively studied and is a widely prescribed medication, data on this compound is limited as it has primarily emerged as a designer drug and was never commercialized for medical use.
Pharmacological Overview
Both this compound and clonazepam are benzodiazepine (B76468) derivatives that exert their effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2] This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][3]
Comparative Table of Side-Effect Profiles
The following table summarizes the known and potential side effects of this compound and clonazepam. The data for clonazepam is derived from extensive clinical trials and post-marketing surveillance.[4][5][6][7][8][9] The side-effect profile for this compound is largely inferred from its classification as a benzodiazepine and from limited studies in healthy volunteers, as comprehensive clinical trial data is unavailable.[10]
| Side Effect Category | Clonazepam | This compound (Largely Inferred) |
| Common Side Effects | Drowsiness, dizziness, fatigue, sedation, coordination problems (ataxia), lethargy.[4][9] | Sedation, ataxia, impairment in cognitive and psychomotor functions.[10] Expected to be similar to clonazepam due to its benzodiazepine structure.[2] |
| Less Common Side Effects | Confusion, irritability, depression, memory impairment (anterograde amnesia), blurred vision, changes in libido.[4] | Expected to be similar to clonazepam, including confusion, memory impairment, and mood changes.[3] |
| Serious Side Effects | Respiratory depression (especially when combined with other CNS depressants like opioids), paradoxical reactions (increased excitement, agitation, aggression), suicidal ideation, severe allergic reactions, liver problems.[4][6][7][11] | Potential for respiratory depression and other serious CNS effects, especially in overdose or when combined with other depressants.[3] |
| Dependence and Withdrawal | High potential for physical and psychological dependence with long-term use. Abrupt discontinuation can lead to severe withdrawal symptoms including anxiety, insomnia, tremors, seizures, and psychosis.[1][4][5] | High potential for dependence and withdrawal, characteristic of the benzodiazepine class.[3] |
| Cognitive Effects | Impaired thinking, difficulty concentrating, memory problems.[7][9] | Marked dose-related impairment in cognitive functions observed in a study with healthy volunteers.[10] |
| Psychomotor Effects | Impaired motor skills, unsteadiness, muscle weakness.[4][6][8] | Dose-related impairment in psychomotor performance observed in a study with healthy volunteers.[10] |
Experimental Protocols
Assessment of Side Effects in a Clinical Study of this compound
A double-blind, placebo-controlled study in healthy male volunteers was conducted to assess the central effects of single oral doses of this compound (1, 2, and 4 mg).[10]
-
Study Design: The study utilized a double-blind, placebo-controlled design.
-
Participants: Healthy adult male volunteers.
-
Intervention: Single oral doses of this compound (1 mg, 2 mg, and 4 mg) or placebo.
-
Assessments:
-
Cognitive and Psychomotor Performance: A battery of tests was used to measure cognitive and psychomotor functions.
-
Subjective Mood: Participants' subjective feelings and mood were assessed.
-
Central Arousal: Measures of central nervous system arousal were taken.
-
-
Key Findings: this compound, at doses exceeding 1 mg, caused significant dose-related impairment in cognitive and psychomotor functions. It also induced shifts in mood indicative of sedation and ataxia. These effects were most pronounced within the first 3 hours after administration, with moderate sedation persisting for up to 6 hours with the 4 mg dose.[10]
General Methodology for Assessing Side Effects in Clonazepam Clinical Trials
The side-effect profile of clonazepam has been established through numerous clinical trials for conditions such as epilepsy and panic disorder.[4][12][13][14] A general methodology for these trials includes:
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Participants: Patients diagnosed with the specific condition being studied (e.g., panic disorder, seizure disorders).
-
Intervention: Clonazepam administered at various fixed or flexible doses compared against a placebo.
-
Data Collection of Adverse Events:
-
Spontaneous Reporting: Patients are asked to report any adverse events they experience throughout the trial.
-
Checklists and Questionnaires: Standardized checklists of common benzodiazepine side effects are often used at regular intervals to systematically capture adverse events.
-
Clinician Observation: Investigators monitor and record any observed side effects.
-
Vital Signs and Laboratory Tests: Regular monitoring of vital signs and laboratory parameters (e.g., liver function tests) to detect physiological side effects.
-
-
Analysis: The incidence of each adverse event is compared between the clonazepam and placebo groups to determine the drug-related side effects.
Visualizations
Signaling Pathway
The primary mechanism of action for both this compound and clonazepam involves the potentiation of GABAergic neurotransmission.
Caption: GABAergic signaling pathway modulated by benzodiazepines.
Experimental Workflow for Side-Effect Assessment
The following diagram illustrates a typical workflow for assessing side effects in a clinical trial setting.
Caption: Generalized workflow for clinical trial side-effect assessment.
References
- 1. Clonazepam - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sarms4muscle.com [sarms4muscle.com]
- 4. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clonazepam Side Effects: Common, Severe, Long Term [drugs.com]
- 6. Side effects of clonazepam - NHS [nhs.uk]
- 7. Clonazepam: MedlinePlus Drug Information [medlineplus.gov]
- 8. Clonazepam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. 9 Clonazepam (Klonopin) Side Effects and How to Manage Them - GoodRx [goodrx.com]
- 10. Central effects in man of the novel schistosomicidal benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonazepam tablets: Side effects and how to manage them [medicalnewstoday.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Comparative trial of intravenous lorazepam and clonazepam im status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Schistosome TRP Channel as the Specific Target of Meclonazepam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schistosomiasis, a debilitating parasitic disease affecting millions worldwide, has long been treated with a single frontline drug, Praziquantel (PZQ). However, concerns over drug resistance and its inefficacy against juvenile worms necessitate the exploration of new therapeutic avenues. This guide provides a comprehensive comparison of Meclonazepam (MCLZ), a benzodiazepine (B76468) with known antischistosomal properties, and its specific molecular target, a transient receptor potential (TRP) channel, against the current standard of care. We present experimental data validating this TRP channel as a promising new drug target and detail the methodologies employed in these pivotal studies.
This compound vs. Praziquantel: A Tale of Two TRP Channels
Recent research has pinpointed a specific TRP channel of the melastatin subfamily, designated as TRPMMCLZ, as the definitive parasite target of this compound.[1][2] This discovery is significant as it distinguishes MCLZ's mechanism of action from that of PZQ, which targets a different TRP channel, TRPMPZQ.[1][3] This distinction opens up the possibility of circumventing potential PZQ resistance and offering a more comprehensive treatment strategy.
The activation of TRPMMCLZ by this compound leads to a cascade of events detrimental to the parasite, including potent paralysis, tissue depolarization, and damage to the worm's surface tegument.[1][2][4] Notably, these phenotypic effects are similar to those induced by PZQ, which also causes spastic paralysis and tegumental disruption through the activation of its respective TRP channel.[5][6]
A key advantage of this compound is its demonstrated efficacy against juvenile schistosomes, a developmental stage where Praziquantel is largely ineffective.[1][2] This suggests that MCLZ-based therapies could offer a more complete cure by targeting a broader range of the parasite's life cycle within the host. Furthermore, studies have shown that praziquantel-resistant parasites remain susceptible to the schistosomicidal effects of this compound, underscoring the value of its distinct molecular target.[5][7]
Quantitative Comparison of this compound and Praziquantel
The following table summarizes key quantitative data comparing the activity and targets of this compound and Praziquantel.
| Feature | This compound (MCLZ) | Praziquantel (PZQ) |
| Primary Molecular Target | Schistosome TRPMMCLZ | Schistosome TRPMPZQ |
| Mechanism of Action | Potent activator of TRPMMCLZ | Activator of TRPMPZQ |
| Effective Concentration (EC50 on target) | ~1 µM for (S)-MCLZ on S. mansoni TRPMMCLZ[1] | Varies by species and experimental setup |
| Efficacy against Juvenile Worms | Effective[1][2] | Poor efficacy[1][2] |
| Activity against PZQ-Resistant Parasites | Susceptible[5][7] | Resistant |
| Effect on Schistosoma japonicum | Lower activity due to a polymorphism in the TRPMMCLZ binding pocket[1][2] | Active[6] |
| Primary Phenotypic Effects | Spastic paralysis, tegumental damage, Ca2+ influx[1][5][6] | Spastic paralysis, tegumental damage, Ca2+ influx[5][6] |
Signaling Pathway of this compound Action
The interaction of this compound with its target initiates a signaling cascade that ultimately leads to parasite death. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound in schistosomes.
Experimental Protocols
The validation of TRPMMCLZ as the specific target of this compound involved a series of key experiments. The methodologies for these are detailed below.
Identification and Functional Characterization of TRPMMCLZ
-
Experimental Workflow:
-
A library of schistosome TRP channels was screened for activation by (S)-MCLZ.
-
HEK293 cells were transiently transfected with plasmids encoding individual schistosome TRPM channels.
-
Cytoplasmic Ca2+ levels were measured using a fluorescent Ca2+ indicator (e.g., Fluo-4) in a plate-based assay.
-
Concentration-response curves were generated to determine the potency (EC50) of (S)-MCLZ for the identified channel (TRPMMCLZ).
-
Caption: Workflow for identifying and characterizing the this compound target.
In Vitro and In Vivo Efficacy Assays
-
In Vitro Studies:
-
Adult and juvenile Schistosoma mansoni worms were cultured in vitro.
-
Worms were exposed to varying concentrations of this compound.
-
Phenotypic changes, such as contractile paralysis and tegumental damage, were observed and quantified using microscopy.
-
Parasite viability was assessed by measuring pro-apoptotic caspase activation.[5]
-
-
In Vivo Studies:
-
A murine model of schistosomiasis was used.
-
Infected mice were treated with this compound.
-
The worm burden and egg viability were assessed post-treatment to determine the in vivo efficacy.
-
Transcriptional Analysis
-
Methodology:
-
Schistosomes were exposed to this compound in vivo.
-
RNA was extracted from the parasites.
-
Transcriptional changes were profiled using RNA sequencing (RNA-seq).
-
Differentially expressed genes were identified and compared to those affected by Praziquantel to understand common and distinct molecular responses.[5]
-
Logical Relationship: Target Validation
The validation of TRPMMCLZ as the specific target of this compound is supported by a logical framework of evidence.
Caption: Logical framework for validating TRPMMCLZ as the this compound target.
Future Directions and Conclusion
The validation of the schistosome TRP channel, TRPMMCLZ, as the specific target of this compound marks a significant advancement in the pursuit of new antischistosomal therapies.[1] This distinct, druggable target offers a promising alternative to Praziquantel, with the potential to address key limitations of the current treatment, including its inefficacy against juvenile worms and the threat of resistance. The detailed understanding of the this compound-TRPMMCLZ interaction provides a solid foundation for rational drug design to develop novel, more effective, and safer schistosomicides. Future research can now focus on target-based screening for new activators of TRPMMCLZ and structure-activity relationship studies to optimize the benzodiazepine scaffold for enhanced efficacy and reduced host side effects.[1][8]
References
- 1. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TRP drop, TRP drop: a steady patter of anti-schistosomal target illumination [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Praziquantel and the benzodiazepine Ro 11-3128 do not compete for the same binding sites in schistosomes | Parasitology | Cambridge Core [cambridge.org]
- 7. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative transcriptome analysis of parasites treated with Meclonazepam vs. praziquantel
A comprehensive guide for researchers and drug development professionals on the transcriptomic effects of Meclonazepam and Praziquantel on parasites, supported by experimental data.
This guide provides a detailed comparison of the transcriptomic and phenotypic effects of this compound (MCLZ) and the frontline anthelmintic drug, Praziquantel (PZQ), on parasitic flatworms, primarily focusing on Schistosoma mansoni. The data presented is synthesized from key research in the field, offering insights into their mechanisms of action, differential efficacy, and potential for future drug development.
I. Phenotypic and Mechanistic Comparison
This compound and Praziquantel induce strikingly similar physiological effects on adult parasites. Both drugs cause rapid, calcium-dependent contractile paralysis and significant damage to the parasite's outer layer, the tegument.[1][2][3] Despite these phenotypic similarities, evidence strongly suggests they act on distinct molecular targets.[2][4]
MCLZ has been identified to activate a specific transient receptor potential (TRP) ion channel of the melastatin subfamily, TRPM_MCLZ (gene ID: Smp_333650).[1][5][6] In contrast, PZQ is known to target a different TRP channel (gene ID: Smp_246790).[1][3][7][8][9] The activation of these respective channels by each drug leads to a massive influx of calcium ions into the parasite's cells.[2][7] This sudden increase in intracellular calcium triggers spastic muscle paralysis, tegumental damage, and ultimately leads to parasite death through the activation of pro-apoptotic caspases.[2][3]
A crucial distinction between the two compounds lies in their efficacy against different parasite life stages and drug-resistant strains. MCLZ demonstrates efficacy against juvenile, liver-stage schistosomes, a developmental stage that is notoriously refractory to PZQ treatment.[1][5] Furthermore, and of significant clinical importance, parasites that have developed resistance to PZQ remain susceptible to the schistocidal effects of MCLZ.[1][2][3][10][11]
II. Comparative Transcriptomic Data
Transcriptome analysis reveals both common and distinct gene expression changes induced by this compound and Praziquantel. While both drugs elicit similar transcriptional responses at later time points (12-48 hours post-treatment), their early effects on gene expression show more divergence.[3] A significant portion of the differentially expressed genes are unique to parasitic flatworms, highlighting potential targets for novel anthelmintics.[1][2][3]
Table 1: Summary of Differentially Expressed Genes in S. mansoni after In Vivo this compound Treatment
| Developmental Stage | Treatment | Upregulated Genes | Downregulated Genes | Overlap (Upregulated) | Overlap (Downregulated) |
| Juvenile (4-week) | MCLZ (30 mg/kg) | 403 | 400 | 127 | 119 |
| Adult (7-week) | MCLZ (30 mg/kg) | 368 | 258 | 127 | 119 |
Data derived from volcano plot analysis with a log2 fold change > 1 and adjusted p-value < 0.01.[8][12]
Table 2: Comparative Efficacy of this compound on Praziquantel-Susceptible and -Resistant S. mansoni
| Parasite Strain | Praziquantel IC50 | This compound EC50 for Caspase Activation |
| PZQ-Susceptible (SmLE-PZQ-ES) | ~600 nM | 2.5 ± 0.7 µM |
| PZQ-Resistant (SmLE-PZQ-ER) | > 200 µM | 1.4 ± 0.4 µM |
This table demonstrates that while the SmLE-PZQ-ER strain is highly resistant to PZQ, it remains sensitive to MCLZ, as indicated by the comparable EC50 values for pro-apoptotic caspase activation.[1][2][10]
III. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for comparative transcriptomic analysis.
Caption: Proposed mechanisms of action for this compound and Praziquantel.
Caption: A generalized experimental workflow for comparative transcriptomics.
IV. Experimental Protocols
The following protocols are summarized from the methodologies employed in the key comparative transcriptomic studies.[1]
1. In Vivo Drug Treatment and Parasite Collection:
-
Animal Model: Mice infected with S. mansoni.
-
Treatment: Oral administration of this compound (e.g., 30 mg/kg) or Praziquantel, with a control group receiving the vehicle (e.g., DMSO).
-
Parasite Harvest: Parasites are harvested from the hepatic portal system and mesenteric veins at various time points post-treatment (e.g., 0.25, 1, 3, 6, 12, 24, 48 hours).
2. RNA Sequencing (RNA-Seq):
-
RNA Extraction: Total RNA is extracted from harvested parasites using standard methods (e.g., TRIzol reagent).
-
Library Preparation: RNA-Seq libraries are prepared from high-quality RNA samples (e.g., using Illumina TruSeq RNA Sample Preparation Kit).
-
Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina HiSeq).
-
Data Analysis:
-
Raw sequencing reads are quality-checked and trimmed.
-
Reads are mapped to the S. mansoni reference genome.
-
Differential gene expression analysis is performed to compare drug-treated samples with controls.
-
Gene Ontology (GO) term analysis and pathway analysis are conducted to identify enriched biological processes and pathways.
-
3. Apoptosis Assay (Caspase Activity):
-
Parasite Culture: Adult male worms are cultured in vitro.
-
Treatment: Worms are treated with increasing concentrations of this compound for a specified duration (e.g., 24 hours).
-
Caspase Assay: Parasites are homogenized, and caspase-3/7 activity is measured using a luminescent assay system (e.g., Caspase-Glo 3/7 Assay). The luminescent signal is proportional to the amount of caspase activity.
4. Phenotypic Assessment:
-
Microscopy: Parasites are observed under a microscope to assess motility, contractility, and tegumental integrity following drug exposure.
-
Transmission Electron Microscopy (TEM): For detailed ultrastructural analysis, parasites are fixed, sectioned, and imaged using TEM to visualize damage to tissues and organelles.[13]
This guide provides a foundational understanding of the comparative effects of this compound and Praziquantel. The distinct molecular targets and the efficacy of this compound against Praziquantel-resistant and juvenile parasites underscore its potential as a lead compound for the development of new-generation anthelmintics. The transcriptomic data offers a rich resource for identifying novel drug targets and further elucidating the complex host-parasite interactions.
References
- 1. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring How Praziquantel Works To Combat Widespread Parasitic Worm Infection | Technology Networks [technologynetworks.com]
- 8. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Meclonazepam: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Meclonazepam, a benzodiazepine (B76468) compound used in research and forensic applications. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle such materials.
Regulatory Framework: Navigating DEA and EPA Mandates
Key regulatory considerations include:
-
DEA Regulations: The DEA mandates that controlled substances be disposed of in a manner that renders them "non-retrievable." This is to prevent diversion and misuse.
-
EPA Regulations: The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous pharmaceutical waste. A crucial aspect of this is the prohibition of disposing of such pharmaceuticals by flushing them down a sink or toilet ("sewering").
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound is not widely available, the SDS for the closely related compound Clonazepam provides valuable guidance on handling precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is recommended.
Handling:
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol for Unused or Expired this compound
The primary and most compliant method for disposing of bulk, unused, or expired this compound from a laboratory setting is through a DEA-registered reverse distributor.
Step 1: Segregation and Labeling
-
Isolate any expired, unwanted, or unusable this compound from your active inventory to prevent accidental use.
-
Clearly label the container as "EXPIRED - PENDING DISPOSAL."
Step 2: Record Keeping
-
Maintain meticulous records of these substances in your controlled substance logs until they are officially transferred for disposal.
Step 3: Engage a DEA-Registered Reverse Distributor
-
Contact a DEA-registered reverse distributor to arrange for the collection and disposal of the this compound. Your institution's Environmental Health and Safety (EHS) department can typically provide a list of approved vendors.
Step 4: Documentation of Disposal
-
The reverse distributor will provide the necessary documentation, including a DEA Form 41, to record the destruction of the controlled substance.
-
Retain all shipping records and a copy of the completed DEA Form 41 for a minimum of two years as proof of proper disposal.
Disposal of Contaminated Laboratory Waste
For laboratory materials that have come into contact with this compound (e.g., personal protective equipment, absorbent pads, empty vials), the disposal procedure depends on the nature of the contamination.
-
Non-Hazardous Waste: If the waste is not considered hazardous by EPA criteria, it can typically be disposed of in the regular laboratory trash after ensuring no free liquid is present.
-
Hazardous Waste: If the waste is deemed hazardous, it must be disposed of through your institution's hazardous waste program. This usually involves segregation into appropriately labeled hazardous waste containers for incineration.
It is critical to never dispose of this compound or contaminated materials down the drain.
Summary of Key Disposal Parameters
| Parameter | Guideline |
| DEA Schedule (Assumed) | Schedule IV Controlled Substance |
| Primary Disposal Method | DEA-Registered Reverse Distributor |
| Key Regulatory Requirement | Must be rendered "non-retrievable" |
| Prohibited Disposal Method | Sewering (down the drain) |
| Record Keeping | Meticulous logs and retention of DEA Form 41 for at least 2 years |
| Personal Protective Equipment | Gloves, Eye Protection, Lab Coat |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Decision workflow for compliant disposal of this compound.
References
Essential Safety and Handling Protocols for Meclonazepam
Meclonazepam is a benzodiazepine (B76468) derivative requiring stringent safety protocols to minimize exposure risks for researchers, scientists, and drug development professionals.[1] Due to its potent pharmacological nature, adherence to established personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical. This guide provides essential, immediate safety and logistical information for the handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection and correct use of PPE is the primary defense against accidental exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for generating aerosols or dust. A PAPR with a full facepiece offers a high Assigned Protection Factor (APF). |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as the primary means of protection when handling highly potent compounds.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated and at regular intervals.[2] It is recommended that gloves comply with ASTM standard D-6978-(05)-13 and be powder-free.[3] |
| Body Protection | Disposable Coveralls | Recommended to protect against chemical splashes and dust. Coveralls should be made from materials like Tyvek® or microporous film and feature adhesive flaps over zippers for optimal protection.[2] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[2] | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that create a complete seal around the eyes. A face shield can be worn over goggles for additional protection. Standard eyeglasses or safety glasses without side shields are insufficient.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment when handling this compound.
Disposal Plan
As a potent pharmaceutical compound, the disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
All disposable PPE (gloves, coveralls, shoe covers), disposable labware, and any material that has come into contact with this compound should be considered hazardous waste.
-
Collect this waste in clearly labeled, sealed, and puncture-resistant containers.
Decontamination:
-
All non-disposable equipment and work surfaces should be thoroughly decontaminated using a validated cleaning agent.
Disposal Regulations:
-
Dispose of all hazardous waste in accordance with local, regional, and national environmental regulations.
-
It is strongly recommended that workers handling hazardous waste receptacles wear two pairs of disposable gloves and have a spill kit readily available.[3] The lids of hazardous drug receptacles should remain closed except when depositing waste.[3]
By implementing these comprehensive safety and handling protocols, research facilities can significantly mitigate the risks associated with the handling of this compound, ensuring a safer environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
